Tributyl(methyl)phosphonium dimethyl phosphate
Description
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Properties
IUPAC Name |
dimethyl phosphate;tributyl(methyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYBCGXPCFFNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-88-9 | |
| Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the ever-evolving landscape of chemical sciences and pharmaceutical development, the exploration of novel materials with unique properties is paramount. Ionic liquids (ILs), with their distinct characteristics such as low volatility, high thermal stability, and tunable solvency, have emerged as a class of compounds with immense potential. Among these, Tributyl(methyl)phosphonium dimethyl phosphate ([P(CH₃)(C₄H₉)₃][(CH₃O)₂PO₂]) stands out as a versatile phosphonium-based ionic liquid. This technical guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the core physical and chemical properties, a detailed synthesis protocol, and a survey of the current and potential applications of this remarkable compound. Our objective is to furnish the scientific community with a foundational document that is not only informative but also serves as a practical resource for laboratory work and innovative research endeavors.
Physicochemical Properties
This compound is a quaternary phosphonium salt existing as a colorless to light yellow liquid at room temperature.[1] Its molecular structure, consisting of a phosphonium cation and a dimethyl phosphate anion, imparts a unique combination of properties that are detailed below.
General and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 20445-88-9 | [1][2] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [2] |
| Molecular Weight | 342.39 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Melting Point | 17 °C | [3][4] |
| Density | 1.04 g/mL (at unspecified temperature) | [3] |
| Purity | >95.0% (by titration) | [1] |
Molecular Structure
The molecular structure of this compound is fundamental to understanding its chemical behavior.
Density and Viscosity
The density and viscosity of this compound are critical parameters for its application, particularly in fluid dynamics and as a solvent. A recent study investigated these properties at different temperatures.[5]
| Temperature (°C) | Density (g/cm³) | Dynamic Viscosity (mPa·s) |
| 20 | Value not explicitly stated | Value not explicitly stated, but decrease noted |
| 40 | Value not explicitly stated | Value not explicitly stated, but decrease noted |
As the temperature increases, the dynamic viscosity of the ionic liquid decreases.[5] This behavior is typical for liquids and is an important consideration in process design and optimization.
Thermal Stability
Solubility
The dimethyl phosphate anion contributes to a higher polarity compared to dibutyl or diethyl phosphate anions, which in turn influences its solubility profile. This property enhances its compatibility with polar solvents.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: quaternization of tributylphosphine followed by anion exchange.[6]
Synthesis Workflow
Experimental Protocol
Step 1: Quaternization of Tributylphosphine
-
Reagents and Solvent:
-
Tributylphosphine (TBP)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (water content <50 ppm)
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tributylphosphine in anhydrous acetonitrile.
-
Add methyl iodide to the solution. A molar ratio of TBP to CH₃I of 1:1.1 is recommended to ensure complete quaternization.[6]
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours with continuous stirring.[6]
-
After the reaction is complete, the intermediate product, tributyl(methyl)phosphonium iodide, can be isolated.
-
Step 2: Anion Exchange
-
Reagents and Solvent:
-
Tributyl(methyl)phosphonium iodide (from Step 1)
-
Sodium dimethyl phosphate (NaDMP)
-
Ethanol (99.9% purity)
-
-
Procedure:
-
Dissolve the tributyl(methyl)phosphonium iodide in ethanol.
-
In a separate container, prepare a solution of sodium dimethyl phosphate in ethanol. A slight excess of NaDMP (molar ratio of 1:1.05) is recommended.[6]
-
Add the sodium dimethyl phosphate solution to the tributyl(methyl)phosphonium iodide solution.
-
Stir the mixture at room temperature (25°C) for 12-24 hours.[6]
-
During this time, a precipitation of sodium iodide (NaI) will occur.
-
Purification
-
Filtration:
-
Remove the precipitated sodium iodide by filtration.
-
-
Recrystallization:
-
The crude product can be purified by recrystallization from a 9:1 (v/v) ethanol-water mixture. This process helps to remove unreacted tributylphosphine and residual sodium iodide, yielding a product with ≥99% purity.[6]
-
-
Drying:
-
The purified crystals should be dried under vacuum to remove any residual solvent.
-
Applications in Research and Development
This compound is a versatile compound with a growing number of applications across various scientific and industrial sectors.
Drug Formulation and Delivery
One of the significant potential applications of this ionic liquid is in the pharmaceutical industry. It has been shown to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] Its ability to form stable complexes with drug molecules can enhance their therapeutic efficacy.[6]
Green Chemistry and Catalysis
As a phosphonium salt, it can act as a phase transfer catalyst in organic synthesis, facilitating reactions between immiscible reactants.[3] Its low volatility and potential for recyclability align with the principles of green chemistry, offering an environmentally friendlier alternative to traditional volatile organic solvents.[3]
Electrochemistry and Materials Science
The high ionic conductivity of this compound makes it a candidate for use in the development of ionic liquids for batteries and supercapacitors.[3] In the field of materials science, it can be used as a plasticizer in the production of polymers, enhancing the flexibility and durability of materials used in coatings and films.[3]
Biotechnology
In biotechnological processes, this ionic liquid can be employed in the extraction and purification of biomolecules, potentially leading to higher yields and purity in processes such as protein extraction.[3]
Safety and Handling
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[2]
Precautionary Measures
-
Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment, including gloves and eye/face protection.[2]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
-
Spills: In case of a spill, absorb the material with a suitable inert absorbent and dispose of it in accordance with local regulations.
Conclusion and Future Outlook
This compound is a promising ionic liquid with a unique set of physicochemical properties that make it suitable for a wide range of applications, from advanced drug delivery systems to green chemical processes and energy storage devices. The detailed synthesis protocol provided in this guide offers a clear pathway for its preparation in a laboratory setting. As research into ionic liquids continues to expand, it is anticipated that the applications of this and similar phosphonium-based compounds will grow, paving the way for new and innovative technologies. Further research into its toxicological profile and environmental impact will be crucial for its widespread adoption in industrial applications.
References
-
MDPI. (2023). Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. Materials, 16(13), 4769. Retrieved from [Link]
-
ResearchGate. (n.d.). Densities and Viscosities of Aqueous Solutions of Tributylmethylphosphonium Dimethylphosphate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2017). DENSITY AND VISCOSITY OF TRIBUTYL PHOSPHATE + TRIOCTYLAMINE + PHOSPHORIC ACID FROM (20~60)°C. 62(2), 123-130. Retrieved from [Link]
-
MDPI. (2024). Comparative Analysis of Machine Learning Models for Predicting Viscosity in Tri-n-Butyl Phosphate Mixtures Using Experimental Data. Applied Sciences, 14(13), 5488. Retrieved from [Link]
-
Pi Chemicals System. (n.d.). PI-50840 this compound (20445-88-9). Retrieved from [Link]
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Viscosity of the Tributyl Phosphate + Methyl Isobutyl Ketone + Phosphoric Acid System. (2014). Journal of Chemical & Engineering Data, 59(10), 3079–3085. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurements of the density, refractive index, electrical conductivity, thermal conductivity and dynamic viscosity for Tributylmethylphosphonium and Methylsulfate based Ionic Liquids. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:20445-88-9 | this compound. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate
Abstract
This technical guide provides a comprehensive overview of the synthesis of tributyl(methyl)phosphonium dimethyl phosphate, a phosphonium-based ionic liquid with significant applications in green chemistry, materials science, and biotechnology.[1] This document details the prevalent two-step synthetic route, encompassing the quaternization of tributylphosphine and subsequent anion exchange. Each step is elaborated with in-depth procedural protocols, mechanistic insights, and critical parameter optimization. Furthermore, this guide explores alternative synthetic strategies, purification techniques, and thorough characterization methodologies, including spectroscopic analysis. Safety considerations and a curated list of references are also provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful and safe synthesis of this versatile ionic liquid.
Introduction: The Significance of this compound
This compound, [P(C₄H₉)₃(CH₃)]⁺[PO₄(CH₃)₂]⁻, is a quaternary phosphonium salt that exists as a room temperature ionic liquid (IL). Its unique physicochemical properties, such as negligible volatility, high thermal stability, and tunable solubility, position it as a promising medium and catalyst for a variety of chemical transformations.[2][3] Phosphonium-based ILs, in general, exhibit enhanced thermal and chemical stability compared to their nitrogen-containing analogues, making them suitable for a broader range of operating conditions.[2]
The applications of this compound are diverse and expanding. It serves as an efficient phase transfer catalyst, facilitating reactions between immiscible phases in organic synthesis.[1] In the realm of green chemistry, it is utilized as a non-volatile and recyclable solvent, reducing the environmental impact of chemical processes.[1] Its utility extends to biotechnology for the extraction and purification of biomolecules, and in materials science, it functions as a plasticizer and an electrolyte component in batteries and supercapacitors.[1] This guide aims to provide a detailed and practical framework for the synthesis of this important compound, enabling researchers to harness its full potential.
Primary Synthesis Route: A Two-Step Approach
The most common and efficient method for synthesizing this compound involves a two-step process. The first step is the quaternization of tributylphosphine to form a tributyl(methyl)phosphonium halide salt. The second step involves an anion exchange (metathesis) reaction to replace the halide anion with the desired dimethyl phosphate anion.
Caption: Overview of the two-step synthesis of this compound.
Step 1: Quaternization of Tributylphosphine
The initial step involves the nucleophilic attack of the phosphorus atom in tributylphosphine on a methylating agent, typically methyl iodide. This Sₙ2 reaction leads to the formation of the tributyl(methyl)phosphonium iodide salt.
2.1.1. Causality Behind Experimental Choices
-
Choice of Methylating Agent: Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion.[4] While other methylating agents like dimethyl sulfate are also effective, methyl iodide is often preferred for its reactivity.[4] However, due to its toxicity, alternative, greener methylating agents such as dimethyl carbonate are being explored.[5]
-
Solvent Selection: Anhydrous acetonitrile is a common solvent for this reaction.[3] Its polar aprotic nature effectively solvates the phosphonium salt as it forms, while not interfering with the nucleophilic phosphine. The use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of the starting materials or product.
-
Reaction Conditions: The reaction is typically conducted at a moderately elevated temperature (60-70°C) to ensure a reasonable reaction rate.[3] A slight excess of methyl iodide is often used to drive the reaction to completion and ensure full conversion of the tributylphosphine.[3]
2.1.2. Detailed Experimental Protocol: Synthesis of Tributyl(methyl)phosphonium Iodide
Materials:
-
Tributylphosphine (TBP)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tributylphosphine.
-
Add anhydrous acetonitrile to dissolve the tributylphosphine.
-
Slowly add a slight molar excess (1.1 equivalents) of methyl iodide to the stirred solution.[3]
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours.[3]
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the signal corresponding to tributylphosphine disappears.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tributyl(methyl)phosphonium iodide. This intermediate can often be used in the next step without further purification.
| Parameter | Value | Rationale |
| Temperature | 60–70°C | To ensure a sufficient reaction rate without significant side reactions.[3] |
| Molar Ratio (TBP:CH₃I) | 1:1.1 | A slight excess of methyl iodide ensures complete quaternization of the phosphine.[3] |
| Duration | 6–8 hours | Sufficient time for the reaction to proceed to completion.[3] |
| Solvent | Anhydrous acetonitrile | A polar aprotic solvent that facilitates the Sₙ2 reaction and solubilizes the product.[3] |
Step 2: Anion Exchange
The second step is a metathesis reaction where the iodide anion of the intermediate salt is exchanged for the dimethyl phosphate anion. This is typically achieved by reacting the tributyl(methyl)phosphonium iodide with a salt of dimethyl phosphate, such as sodium dimethyl phosphate.
2.2.1. Causality Behind Experimental Choices
-
Choice of Anion Source: Sodium dimethyl phosphate is a common and effective source of the dimethyl phosphate anion. The precipitation of the resulting sodium iodide byproduct in a suitable solvent drives the equilibrium towards the desired product.
-
Solvent Selection: Ethanol is a suitable solvent for this anion exchange.[3] The starting phosphonium iodide is soluble in ethanol, while the sodium iodide byproduct is sparingly soluble and precipitates out, facilitating its removal.
-
Reaction Conditions: The anion exchange is typically carried out at room temperature with stirring for an extended period (12-24 hours) to ensure complete exchange.[3] A slight excess of sodium dimethyl phosphate can be used to maximize the yield of the final product.[3]
2.2.2. Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Tributyl(methyl)phosphonium iodide
-
Sodium dimethyl phosphate (NaDMP)
-
Ethanol (99.9% purity)
Procedure:
-
Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, prepare a solution of sodium dimethyl phosphate (1.05 equivalents) in ethanol.[3]
-
Slowly add the sodium dimethyl phosphate solution to the stirred solution of the phosphonium iodide at room temperature (25°C).[3]
-
Stir the mixture at room temperature for 12-24 hours.[3] A white precipitate of sodium iodide will form.
-
Monitor the completion of the anion exchange by checking for the absence of iodide ions in the solution (e.g., using a silver nitrate test).
-
Once the reaction is complete, filter off the precipitated sodium iodide.
-
Remove the ethanol from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
| Parameter | Value | Rationale |
| Temperature | 25°C (Room Temperature) | Mild conditions are sufficient for the metathesis reaction.[3] |
| Molar Ratio (Phosphonium Iodide:NaDMP) | 1:1.05 | A slight excess of NaDMP drives the equilibrium towards the product.[3] |
| Duration | 12–24 hours | Allows for complete anion exchange and precipitation of the byproduct.[3] |
| Solvent | Ethanol (99.9% purity) | Solubilizes the reactants and facilitates the precipitation of sodium iodide.[3] |
Purification and Characterization
Purification of the final ionic liquid is crucial to remove any unreacted starting materials, byproducts, and residual solvents.
Purification Techniques
-
Washing: The crude product can be washed with a non-polar solvent like hexane to remove any unreacted tributylphosphine.
-
Solvent Extraction: Liquid-liquid extraction can be employed to remove impurities. For instance, if the ionic liquid is hydrophobic, it can be washed with water to remove any water-soluble impurities.[6]
-
Vacuum Drying: The purified ionic liquid should be dried under high vacuum at an elevated temperature to remove any residual volatile solvents and water.
Characterization Methods
A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of the synthesized this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Industrial preparation of phosphonium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. rsc.org [rsc.org]
Molecular structure of Tributyl(methyl)phosphonium dimethyl phosphate
An In-Depth Technical Guide to the Molecular Structure of Tributyl(methyl)phosphonium Dimethyl Phosphate
Foreword: A Structural Perspective on Functionality
In the evolving landscape of ionic liquids (ILs), phosphonium-based salts have carved out a significant niche, prized for their remarkable thermal and chemical stability.[1] Among these, this compound stands out as a versatile compound with applications ranging from green chemistry and phase transfer catalysis to advanced energy storage.[2][3] This guide provides an in-depth analysis of its molecular structure, moving from the constituent ions to the physicochemical properties that arise from their unique partnership. We will explore the causality behind its synthesis, the analytical techniques used to verify its structure, and the thermal behavior that underpins its utility in demanding applications.
The Architecture of an Ionic Liquid: Cation and Anion Analysis
This compound (CAS: 20445-88-9) is an ionic liquid comprised of a discrete cation and anion.[4] The absence of covalent bonds between these two moieties defines its salt-like nature, while the asymmetry and charge distribution of the ions prevent the formation of a stable crystal lattice at room temperature, rendering it a liquid.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 20445-88-9 | [3] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [3] |
| Molecular Weight | 342.39 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [3] |
| Melting Point | 17 °C (lit.) | [3] |
| Density | 1.04 g/mL | [3] |
| Purity | ≥95% (by titration) | [3] |
The Tributyl(methyl)phosphonium Cation: A Stable Tetrahedral Core
The cation, [P(C₄H₉)₃(CH₃)]⁺, features a central phosphorus atom in a quaternary, tetrahedral geometry. The phosphorus center is covalently bonded to three n-butyl chains and one methyl group. This structure imparts several key characteristics:
-
Steric Hindrance: The three bulky butyl groups sterically shield the positively charged phosphorus center, contributing to the compound's stability and influencing its interaction with the anion and solvent molecules.
-
Absence of Acidic Protons: Unlike some nitrogen-based cations like imidazolium, the phosphonium core lacks acidic protons, granting it superior stability in basic (high pH) environments.[1]
-
Charge Distribution: The positive charge is largely localized on the phosphorus atom but is inductively stabilized by the electron-donating alkyl chains. The asymmetry of having one methyl group and three butyl groups disrupts crystalline packing, favoring a liquid state.
The Dimethyl Phosphate Anion: A Versatile Counterpart
The dimethyl phosphate anion, [(CH₃O)₂PO₂]⁻, is the conjugate base of dimethyl phosphoric acid. Its structure consists of a central phosphorus atom double-bonded to two oxygen atoms (in resonance) and single-bonded to two methoxy groups. This anion contributes significantly to the overall properties of the IL:
-
Polarity: The phosphate group provides a polar domain, influencing the IL's miscibility with polar solvents.[4]
-
Charge Delocalization: The negative charge is delocalized across the two terminal oxygen atoms through resonance, which stabilizes the anion.
-
Coordinating Ability: The oxygen atoms of the phosphate group are capable of coordinating with metal ions, a property leveraged in extraction and catalytic applications.
Caption: Ionic interaction between the cation and anion.
Elucidating the Molecular Structure: A Spectroscopic Approach
Confirming the structure of an ionic liquid requires a suite of analytical techniques. While a definitive single-crystal X-ray structure for this specific IL is not publicly available, spectroscopic methods provide incontrovertible evidence of its covalent framework and ionic nature.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is the most direct method for characterizing this molecule, as it contains two distinct phosphorus atoms in different chemical environments.
-
Expertise & Causality: The phosphonium cation has a tetracoordinate phosphorus atom (P(V) oxidation state) directly bonded to four carbon atoms. The dimethyl phosphate anion has a tetracoordinate phosphorus atom bonded to four oxygen atoms. These vastly different electronic environments result in well-separated signals in the ³¹P NMR spectrum.
-
Expected vs. Observed Data: A study by Fuentes et al. confirmed this dual nature. The ³¹P NMR spectrum shows two distinct signals, unequivocally demonstrating the presence of both the cation and anion in the sample. The relative integration of these peaks (reported as approximately 4:3, though typically expected to be 1:1) confirms the presence of both species.[6]
While specific chemical shift values are dependent on the solvent and standard used, typical ranges for tetraalkylphosphonium salts are around +30 to +35 ppm, while dialkyl phosphate anions appear near 0 to +5 ppm.
¹H and ¹³C NMR Spectroscopy
Although specific spectral data for this compound are not readily found in the literature, the expected signals can be predicted based on its known structure. These predictions are crucial for researchers to verify the successful synthesis and purity of the compound. A Certificate of Analysis from suppliers often states that the NMR conforms to the structure, implying these expected signals are observed.[7]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Group | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |
| Cation | P-CH₃ | ~1.8-2.2 (d, JP-H ≈ 13-15 Hz) | ~10-15 (d, JP-C ≈ 50-60 Hz) |
| P-CH₂ -(CH₂)₂CH₃ | ~2.2-2.5 (m) | ~20-25 (d, JP-C ≈ 45-55 Hz) | |
| P-CH₂-CH₂ -CH₂CH₃ | ~1.4-1.7 (m) | ~23-26 (d, JP-C ≈ 15-20 Hz) | |
| P-(CH₂)₂-CH₂ -CH₃ | ~1.4-1.7 (m) | ~24-27 (s) | |
| P-(CH₂)₃-CH₃ | ~0.9-1.1 (t, JH-H ≈ 7 Hz) | ~13-15 (s) | |
| Anion | O-CH₃ | ~3.5-3.8 (d, JP-H ≈ 10-12 Hz) | ~50-55 (d, JP-C ≈ 5-7 Hz) |
Note: Predicted shifts are estimates based on standard values and data from similar compounds. 'd' denotes a doublet due to phosphorus coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is essential for confirming the presence of key functional groups and for monitoring the synthesis, particularly the anion exchange step.
-
Causality: A successful synthesis will show the disappearance of vibrations from the starting anion (e.g., halide) and the appearance of strong vibrations characteristic of the dimethyl phosphate anion. The spectrum should contain characteristic peaks for C-H stretching and bending from the cation's alkyl chains, alongside strong P-O-C and P=O stretching vibrations from the anion.
-
Key Vibrational Bands: Based on data from tributyl phosphate and other phosphate compounds, the key bands to observe would be:[8][9][10]
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the butyl and methyl groups.
-
~1250-1280 cm⁻¹: A strong P=O stretching band from the phosphate anion.
-
~1020-1050 cm⁻¹: Strong P-O-C stretching vibrations.
-
Synthesis and Verification: A Self-Validating Workflow
The synthesis of this compound is typically a two-step process. This workflow is designed to be self-validating, where the successful completion of each step can be readily confirmed by standard analytical techniques before proceeding.[1][6]
Caption: Workflow for the synthesis and purification of the target IL.
Experimental Protocol: Synthesis
Protocol Trustworthiness: This protocol is based on established methods for phosphonium salt synthesis and includes critical control points to ensure high purity and yield.[1][6]
Step 1: Quaternization of Tributylphosphine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous acetonitrile (100 mL).
-
Reagents: Add tributylphosphine (20.2 g, 0.1 mol). Begin stirring and maintain a gentle nitrogen flow.
-
Reaction: Slowly add methyl iodide (15.6 g, 0.11 mol, 1.1 eq) to the solution. A slight exotherm may be observed.
-
Heating: Heat the reaction mixture to 60-70°C and maintain for 6-8 hours.
-
Verification: Monitor the reaction by ³¹P NMR. The signal for tributylphosphine (approx. -32 ppm) should disappear and be replaced by a new signal for the quaternary phosphonium salt (approx. +33 ppm).
-
Workup: Cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator to yield crude tributyl(methyl)phosphonium iodide as a viscous oil or solid.
Step 2: Anion Exchange
-
Dissolution: Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol (150 mL). In a separate flask, dissolve sodium dimethyl phosphate (15.5 g, 0.105 mol, 1.05 eq) in ethanol.
-
Reaction: Slowly add the sodium dimethyl phosphate solution to the stirred phosphonium salt solution at room temperature (25°C). A white precipitate of sodium iodide (NaI) will form immediately.
-
Completion: Stir the mixture vigorously for 12-24 hours to ensure complete anion exchange.
-
Purification - Part 1 (Precipitate Removal): Remove the precipitated NaI by filtration through a pad of Celite. Wash the filter cake with a small amount of ethanol.
-
Purification - Part 2 (Solvent Removal): Combine the filtrate and washings. Remove the ethanol under reduced pressure. The remaining crude product will contain the desired IL and possibly some residual salts.
-
Purification - Part 3 (Final Cleanup): Dissolve the crude product in a minimal amount of a nonpolar solvent like dichloromethane and filter again to remove any remaining inorganic salts. Remove the solvent under reduced pressure.
-
Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 60-80°C) for at least 24 hours to remove all traces of volatile solvents and water. The final product should be a clear, colorless to light yellow liquid.[3]
Thermal Stability: The Phosphonium Advantage
A key driver for the adoption of phosphonium ILs is their superior thermal stability compared to nitrogen-based analogues.[11] This stability is a direct consequence of the molecular structure.
-
Causality (P-C vs. N-C Bonds): The phosphorus-carbon (P-C) bond is generally less polarized and has a lower energy than a corresponding nitrogen-carbon (N-C) bond in a quaternary ammonium salt. This inherent strength makes P-C bonds more resistant to thermal cleavage.
-
Decomposition Pathways: The primary thermal decomposition pathways for quaternary salts are Hofmann elimination and retro-quaternization (dealkylation). The robust nature of the P-C bonds elevates the temperature required to initiate these degradation pathways.
-
Experimental Evidence: While a specific TGA thermogram for this IL is not publicly available, studies on analogous phosphonium salts consistently show onset decomposition temperatures (T_onset) well above 300°C, and in some cases exceeding 400°C in an inert atmosphere.[6] Furthermore, the ³¹P NMR heating study by Fuentes et al. provides direct evidence of this IL's stability, showing no significant decomposition after being held at 200°C for one hour.[6]
Conclusion
The molecular structure of this compound is a masterful interplay between a bulky, stable, and asymmetric cation and a versatile, polar anion. This structure, confirmed by ³¹P NMR and other spectroscopic methods, directly gives rise to its desirable properties: a liquid state over a broad temperature range, high thermal stability, and chemical inertness in basic conditions. The logical, verifiable synthesis workflow allows for the production of high-purity material, enabling its use in sensitive applications. Understanding this fundamental link between structure and function is paramount for researchers and drug development professionals seeking to harness the unique potential of phosphonium-based ionic liquids.
References
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Tributyl(methyl)phosphonium dimethyl phosphate safety data sheet and handling
Compound Profile and Applications
Tributyl(methyl)phosphonium dimethyl phosphate (CAS RN: 20445-88-9) is a phosphonium salt classified as an ionic liquid.[1][2] It exists as a colorless to light yellow liquid at room temperature.[3][4] Due to its unique properties, including high ionic conductivity, it has found applications in various fields.[1]
These applications include:
-
Green Chemistry: It serves as a solvent and reagent, aiming to reduce the reliance on more hazardous traditional solvents.[1]
-
Phase Transfer Catalyst: It facilitates reactions between substances in different phases (e.g., solid-liquid), enhancing reaction rates in the synthesis of fine chemicals and pharmaceuticals.[1]
-
Biotechnology: The compound is used in the extraction and purification of biomolecules.[1]
-
Material Science: It can act as a plasticizer in polymers and is utilized in the development of materials for batteries and supercapacitors.[1]
Physicochemical Properties
A clear understanding of the compound's properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [2][5] |
| Molecular Weight | 342.39 g/mol | [2][5] |
| Appearance | Colorless to slightly yellow liquid | [1][3] |
| Density | 1.04 g/mL | [1] |
| Melting Point | 17 °C | [1][6] |
| Viscosity | 439 mPa.s (at 25 °C) | |
| Purity | ≥95% to ≥97% (Varies by supplier) | [1][2] |
Hazard Identification and Risk Assessment
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[5] The primary hazards are skin and eye irritation.[5]
The Hierarchy of Controls: A Self-Validating System for Safety
The most effective safety protocols are built on the "Hierarchy of Controls," a system that prioritizes the most effective and reliable control measures. This approach serves as a self-validating framework for minimizing risk.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can achieve the same experimental outcome.
-
Engineering Controls: This is the primary line of defense. Work with this compound must be performed in a well-ventilated area, preferably within a chemical fume hood to prevent the generation and inhalation of vapors or mists.[7] An emergency eyewash station and safety shower must be readily accessible.
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that ensure safe work practices. All personnel must be trained on the specific hazards of this compound and the protocols for its safe handling and in case of an emergency.[8]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It is crucial but should not be relied upon as the primary means of protection.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is non-negotiable for preventing exposure and maintaining compound integrity.
Personal Protective Equipment (PPE) Protocol
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards such as EN166 (EU) or NIOSH (US).[8][9]
-
Skin Protection:
-
Hand Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[8]
Handling Protocol
-
Preparation: Before starting, ensure all necessary engineering controls are functioning and required PPE is donned correctly.[7]
-
Dispensing: Avoid contact with skin, eyes, and clothing. Open and handle the container away from your face.[8]
-
Environment: Do not eat, drink, or smoke in the work area.[7]
-
Post-Handling: Wash hands and any exposed skin areas thoroughly after work is complete.[7]
Storage Protocol
-
Container: Keep the container tightly closed.
-
Atmosphere: This compound is moisture-sensitive. It should be stored under an inert gas (e.g., nitrogen or argon). Some ionic liquids are known to be hygroscopic, meaning they can absorb significant amounts of water from the air if left exposed.[11]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[9]
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency and First Aid Procedures
Immediate and correct response to an exposure or spill is critical.
Emergency Response Workflow
Caption: Logical workflow for responding to spills or personnel exposure.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice/attention.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical attention.
-
Ingestion: Rinse mouth and seek medical advice/attention.
Spill Protocol
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the product from entering drains.
-
Clean-up: Use a suitable absorbent material to collect as much of the spill as possible. Place the absorbed material into a sealed container for proper disposal.
Disposal Considerations
Waste generated from this compound must be treated as hazardous. Dispose of the material and its container in accordance with all applicable local, state, federal, and international regulations. Do not allow the product to enter drains or waterways, as it is considered harmful to aquatic life.[3][9]
Conclusion
This compound is a valuable compound in modern chemistry with a manageable, yet distinct, hazard profile. Its primary risks—skin and eye irritation—can be effectively mitigated through a systematic application of the hierarchy of controls. The cornerstone of safety lies not just in wearing PPE, but in establishing robust engineering controls, such as fume hoods, and enforcing strict administrative protocols and handling procedures. By integrating these principles into daily laboratory practice, researchers can confidently and safely leverage the unique properties of this ionic liquid to advance their scientific objectives.
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An In-Depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate: Properties, Synthesis, and Applications in Catalysis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tributyl(methyl)phosphonium dimethyl phosphate, a versatile phosphonium-based ionic liquid. The document delves into its chemical identity, physicochemical properties, and detailed synthesis protocols. Furthermore, it explores its practical applications as a phase transfer catalyst in organic synthesis and its emerging role in pharmaceutical sciences for enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). The guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Emergence of Phosphonium Ionic Liquids
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. They have garnered significant attention across various scientific disciplines due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency.[1] Among the diverse families of ILs, phosphonium-based ionic liquids (PILs) have emerged as particularly advantageous for numerous applications.[2] PILs often exhibit superior thermal and chemical stability compared to their nitrogen-based counterparts, such as imidazolium and pyridinium salts.[3] This enhanced stability makes them suitable for a broader range of reaction conditions, including those involving high temperatures and strongly basic environments.
This compound stands out as a prominent member of the PIL family. Its unique combination of a bulky, lipophilic phosphonium cation and a phosphate anion imparts a desirable balance of properties, making it a valuable tool in both chemical synthesis and pharmaceutical formulation. This guide will provide an in-depth exploration of this compound, from its fundamental characteristics to its practical implementation in the laboratory and potential role in drug development.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for this compound is dimethyl phosphate;tributyl(methyl)phosphanium .[4] It is comprised of a tributyl(methyl)phosphonium cation and a dimethyl phosphate anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Registry Number | 20445-88-9 | [4][5] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [4][5] |
| Molecular Weight | 342.39 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Melting Point | 17 °C | [5] |
| Density | 1.04 g/mL | [5] |
| Purity | ≥95% (by titration) | [5] |
| Topological Polar Surface Area | 58.6 Ų | [4] |
| Storage Temperature | ≤ -10 °C | [5] |
Spectroscopic Characterization Data:
-
¹H NMR: Resonances corresponding to the methyl and butyl groups on the phosphonium cation, as well as the methyl groups on the dimethyl phosphate anion.
-
¹³C NMR: Signals for the carbon atoms in the cation and anion.
-
³¹P NMR: A characteristic signal for the phosphorus atom in the phosphonium cation, typically in the range of +30 to +40 ppm, and another for the phosphate anion.[6][7]
-
FTIR: Characteristic peaks for P-C, C-H, and P-O vibrations. The P=O stretching vibration in the dimethyl phosphate anion is also a key feature.[3][8]
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this compound is typically achieved through a robust two-step process: quaternization of tributylphosphine followed by anion exchange. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Step 1: Quaternization of Tributylphosphine
This initial step involves the formation of the tributyl(methyl)phosphonium cation through the alkylation of tributylphosphine with a methylating agent.
dot
Caption: Step 1: Quaternization of Tributylphosphine.
Experimental Protocol:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add tributylphosphine (1.0 equivalent).
-
Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous acetonitrile. Subsequently, add methyl iodide (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours with continuous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by ³¹P NMR spectroscopy, observing the shift from the tributylphosphine signal to the product signal. Upon completion, cool the reaction mixture to room temperature. The product, tributyl(methyl)phosphonium iodide, may precipitate out of the solution. The solvent can be removed under reduced pressure to yield the crude product.
Step 2: Anion Exchange
The second step involves replacing the iodide anion with the desired dimethyl phosphate anion.
dot
Caption: Mechanism of Phase Transfer Catalysis in Williamson Ether Synthesis.
Experimental Protocol: Synthesis of Benzyl Phenyl Ether
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenol (1.0 equivalent), benzyl chloride (1.0 equivalent), and toluene as the organic solvent.
-
Aqueous Phase and Catalyst: Prepare a 50% aqueous solution of sodium hydroxide. Add this to the reaction flask, followed by this compound (0.02 - 0.05 equivalents).
-
Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 4-6 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl phenyl ether.
-
Application in Drug Development: Enhancing Solubility of Poorly Soluble APIs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability. [1][6][9][10][11][12]Phosphonium ionic liquids, including this compound, are being explored as novel excipients to enhance the solubility of such drugs. [10][13][14]One common approach is the formation of a solid dispersion. [15][16][17][18][19] Mechanism of Solubility Enhancement:
The ionic liquid can enhance solubility through several mechanisms:
-
Amorphization: By dispersing the crystalline drug within the ionic liquid matrix, it can prevent recrystallization and maintain the drug in a higher-energy, more soluble amorphous state.
-
Improved Wettability: The ionic liquid can reduce the interfacial tension between the drug particles and the dissolution medium, improving wettability.
-
Specific Interactions: The cation and anion of the ionic liquid can interact with the drug molecule through hydrogen bonding, van der Waals forces, or other non-covalent interactions, disrupting the crystal lattice and promoting dissolution. [14] dot
Caption: Solubility Enhancement via Solid Dispersion.
Experimental Protocol: Preparation of a Solid Dispersion of Ibuprofen
-
Selection of Model Drug: Ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), is a good model for a poorly soluble API.
-
Solvent Selection: Choose a common volatile solvent in which both ibuprofen and this compound are soluble, such as methanol or ethanol.
-
Preparation of the Solid Dispersion (Solvent Evaporation Method):
-
Dissolve ibuprofen (e.g., 1 part by weight) and this compound (e.g., 4 parts by weight) in a minimal amount of the chosen solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature to remove any residual solvent.
-
-
Characterization:
-
Dissolution Studies: Compare the dissolution rate of the prepared solid dispersion to that of the pure crystalline ibuprofen in a suitable dissolution medium (e.g., phosphate buffer pH 7.2).
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties to confirm the amorphous nature of the drug in the dispersion (absence of a sharp melting peak for ibuprofen).
-
X-ray Powder Diffraction (XRPD): Confirm the absence of crystallinity in the solid dispersion.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Investigate any potential interactions between the drug and the ionic liquid.
-
Conclusion and Future Perspectives
This compound is a highly versatile and stable ionic liquid with significant potential in both synthetic chemistry and pharmaceutical sciences. Its efficacy as a phase transfer catalyst offers a greener and more efficient alternative for various organic transformations. In the realm of drug development, its ability to enhance the solubility of poorly soluble APIs through techniques like solid dispersion presents a promising avenue for improving the bioavailability and therapeutic efficacy of numerous drug candidates. As research into ionic liquids continues to expand, it is anticipated that the applications of this compound and related phosphonium salts will become even more widespread, contributing to advancements in sustainable chemistry and innovative drug delivery systems.
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Thermal Stability and Decomposition Profile of Tributyl(methyl)phosphonium Dimethyl Phosphate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the ionic liquid, Tributyl(methyl)phosphonium dimethyl phosphate ([P₄₄₄₁][DMP]). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of phosphonium-based ionic liquids in thermally demanding processes.
Introduction: The Significance of this compound
This compound is a phosphonium-based ionic liquid (IL) recognized for its versatile applications across various scientific and industrial domains. It serves as an effective phase transfer catalyst in organic synthesis, enhances the rate and yield of chemical reactions, and is explored for its use in developing ionic liquids for batteries and supercapacitors due to its high ionic conductivity.[1] Its growing popularity is also attributed to its relatively low toxicity and environmental footprint compared to more traditional solvents and catalysts.[1]
Given its utility in processes that may involve elevated temperatures, a thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring process safety, predicting product lifespan, and optimizing reaction conditions.
Thermal Stability Profile of Phosphonium-Based Ionic Liquids
Phosphonium-based ionic liquids are generally characterized by their high thermal stability, often surpassing that of their nitrogen-based counterparts like imidazolium salts.[2] This enhanced stability is a key advantage for high-temperature applications.[3] The thermal decomposition of an ionic liquid is a complex process influenced by the chemical nature of both the cation and the anion, as well as external factors such as the heating rate and the surrounding atmosphere.
Comparative Thermal Analysis
Thermogravimetric analysis of various phosphonium salts reveals that the onset of decomposition typically occurs at temperatures well above 300°C. The nature of the anion plays a significant role in determining the precise decomposition temperature.[5] The following table summarizes the onset decomposition temperatures for tetrabutylphosphonium-based ILs with different anions, providing a reasonable framework for estimating the thermal stability of [P₄₄₄₁][DMP].
| Cation | Anion | Onset Decomposition Temperature (°C) |
| Tetrabutylphosphonium | Trifluoromethanesulfonate | 402.27 |
| Tetrabutylphosphonium | Bis(trifluoromethylsulfonyl)imide | 369.18 |
| Tetrabutylphosphonium | Hexafluorophosphate | 374.03 |
| Tetrabutylphosphonium | Tetrafluoroborate | 389.41 |
| Data sourced from a study on the thermal stability of phosphonium-based ionic liquids under a nitrogen atmosphere at a heating rate of 10°C/min.[2] |
Based on these data, it is reasonable to project that this compound will exhibit high thermal stability, with an onset of decomposition likely in the range of 350-400°C.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed through a series of complex reactions involving both the phosphonium cation and the dimethyl phosphate anion. The primary decomposition pathways for phosphonium salts often involve Hofmann elimination or a nucleophilic substitution (SN2) reaction. For the dimethyl phosphate anion, decomposition can occur through the cleavage of the P-O or C-O bonds.
A plausible decomposition mechanism would initiate with the dimethyl phosphate anion acting as a nucleophile, attacking one of the butyl groups or the methyl group on the phosphonium cation. This would lead to the formation of a volatile alkene (butene) and a corresponding phosphine, or an ether and tributylphosphine. Concurrently, the dimethyl phosphate anion itself can undergo decomposition, potentially leading to the formation of various phosphorus-containing species.
The following diagram illustrates a simplified, plausible decomposition pathway for this compound.
Caption: Plausible thermal decomposition pathways for this compound.
Standard Protocol for Thermogravimetric Analysis (TGA)
To empirically determine the thermal decomposition profile of this compound, a standardized thermogravimetric analysis (TGA) protocol should be followed. This ensures the generation of reproducible and reliable data.
Experimental Workflow
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Rationale Behind Experimental Choices
-
High Purity Sample (≥95%): Impurities can significantly lower the observed decomposition temperature, leading to inaccurate results.
-
Inert Atmosphere (Nitrogen Purge): The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition.[6] An inert atmosphere ensures that the measured mass loss is due to thermal decomposition alone.
-
Controlled Heating Rate (10°C/min): The heating rate affects the observed decomposition temperature. A standardized rate allows for comparison of data across different experiments and laboratories. Faster heating rates can artificially inflate the apparent decomposition temperature.[6]
-
Sample Size (5-10 mg): This sample size is large enough to be representative while being small enough to minimize thermal gradients within the sample, ensuring uniform heating.
Conclusion
This compound is a thermally robust ionic liquid, a characteristic feature of phosphonium-based salts. While direct experimental data on its decomposition temperature is pending, comparative analysis with structurally similar compounds suggests an onset of thermal decomposition in the range of 350-400°C under an inert atmosphere. The decomposition process is complex, likely involving a combination of Hofmann elimination and nucleophilic substitution pathways for the cation, alongside the thermal breakdown of the dimethyl phosphate anion. For precise determination of its thermal stability limits, a standardized thermogravimetric analysis is recommended. The information and protocols detailed in this guide provide a solid foundation for the safe and effective application of this compound in thermally demanding environments.
References
- Thermal, rheological, and ion-transport properties of phosphonium-based ionic liquids. Journal of Physical Chemistry A.
- PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences.
- 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE.
- Thermal Stability of Ionic Liquids Studied by TGA, DSC and GC/MS. AIChE.
- Recent progress on phosphonium-based room temper
- Tributyl(methyl)
Sources
An In-depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate: Synthesis, Properties, and Applications for the Modern Researcher
This guide provides a comprehensive technical overview of tributyl(methyl)phosphonium dimethyl phosphate, an ionic liquid of increasing interest in various scientific fields, including drug development. We will delve into its fundamental properties, a detailed synthesis protocol, characterization methods, and its diverse applications, with a focus on providing actionable insights for researchers and scientists.
Core Molecular and Physical Properties
This compound is a quaternary phosphonium salt, a class of ionic liquids known for their high thermal stability and unique solvent properties.[1] Its structure consists of a bulky, non-polar tributyl(methyl)phosphonium cation and a polar dimethyl phosphate anion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [2][3][4] |
| Molecular Weight | 342.39 g/mol | [2][4] |
| CAS Number | 20445-88-9 | [2] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Density | 1.04 g/mL | [3] |
| Melting Point | 17 °C | [3] |
| Purity | Typically >95% | [3][5] |
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this compound is reliably achieved through a two-step process: the quaternization of tributylphosphine followed by an anion exchange reaction.[2] This protocol is designed to be self-validating, with clear checkpoints for reaction completion and purity assessment.
Experimental Workflow Overview
Caption: A schematic overview of the two-step synthesis process for this compound.
Step-by-Step Synthesis Protocol
Step 1: Quaternization of Tributylphosphine
This initial step involves the formation of the tributyl(methyl)phosphonium cation via an S_N2 reaction.
-
Reagents and Materials:
-
Tributylphosphine (TBP)
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile
-
Round-bottom flask with a reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve tributylphosphine in anhydrous acetonitrile.
-
With stirring, add a slight molar excess (1.1 equivalents) of methyl iodide to the solution.[2] This excess ensures the complete conversion of the starting phosphine.
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by taking small aliquots and analyzing them via ³¹P NMR spectroscopy. The disappearance of the tributylphosphine signal and the appearance of a new downfield signal corresponding to the quaternary phosphonium salt indicate reaction completion.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The resulting product, tributyl(methyl)phosphonium iodide, can be used directly in the next step or purified by removing the solvent under reduced pressure.
-
Step 2: Anion Exchange
The iodide anion is replaced with dimethyl phosphate in this metathesis reaction.
-
Reagents and Materials:
-
Tributyl(methyl)phosphonium iodide (from Step 1)
-
Sodium dimethyl phosphate (NaDMP)
-
Ethanol (99.9% purity)
-
Stirring plate
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol.
-
In a separate container, prepare a solution of sodium dimethyl phosphate in ethanol. A slight molar excess (1.05 equivalents) of NaDMP is recommended.[2]
-
Add the sodium dimethyl phosphate solution to the phosphonium iodide solution while stirring at room temperature (25°C).[2]
-
Continue stirring the mixture for 12-24 hours.[2] A white precipitate of sodium iodide will form.
-
Remove the precipitated sodium iodide by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification and Characterization
-
Purification: For higher purity, the crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation.
-
Mass Spectrometry: To confirm the molecular weight of the cation and anion.
-
FT-IR Spectroscopy: To identify characteristic functional group vibrations.
-
Key Applications in Research and Development
The unique properties of this compound make it a versatile tool in several research areas.
Drug Formulation and Delivery
This ionic liquid has shown promise in improving the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3] Its amphiphilic nature allows it to form stable complexes with drug molecules, potentially enhancing their therapeutic efficacy.
Illustrative Workflow for API Formulation:
Sources
Methodological & Application
Use of Tributyl(methyl)phosphonium dimethyl phosphate as a phase transfer catalyst
An In-Depth Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate as a High-Performance Phase Transfer Catalyst
Introduction: Overcoming Interfacial Barriers in Biphasic Reactions
Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] By overcoming the interfacial barrier, PTC enhances reaction rates, increases yields, and often allows for milder reaction conditions, eliminating the need for expensive or hazardous anhydrous solvents.[1][2] The catalyst, often a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction occurs.[2]
Among the array of available catalysts, this compound, hereafter referred to as [TBM-P][DMP], has emerged as a versatile and highly effective option. As a type of ionic liquid, this phosphonium salt exhibits exceptional thermal stability, low volatility, and tunability, making it a valuable asset for a wide range of organic transformations.[3][4] This guide provides a detailed overview of its properties, mechanism of action, and practical applications for researchers and drug development professionals.
Physicochemical Properties and Structural Advantages
The efficacy of [TBM-P][DMP] as a phase transfer catalyst is rooted in its unique molecular structure, comprising a bulky, lipophilic phosphonium cation and a polar dimethyl phosphate anion.[4] This combination imparts a set of advantageous properties summarized below.
| Property | Value | Source |
| CAS Number | 20445-88-9 | [3][4] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [5] |
| Molecular Weight | 342.4 g/mol | [3][5] |
| Appearance | Colorless to slightly yellow liquid | [3] |
| Melting Point | 17 °C | [3] |
| Density | 1.04 g/mL | [3] |
| LogP (Hydrophobicity) | 5.85 | [4] |
| Thermal Stability | High; P-C bonds are stronger than N-C bonds in analogous ammonium salts | [4] |
| Volatility | Negligible | [4] |
Key Advantages:
-
High Thermal Stability: The robust phosphorus-carbon bonds in the phosphonium cation provide superior thermal stability compared to many nitrogen-based quaternary ammonium analogues, allowing for higher reaction temperatures.[4]
-
Enhanced Lipophilicity: The tributyl chains on the phosphonium cation create a highly lipophilic (hydrophobic) surface, ensuring excellent solubility in a wide range of organic solvents. This is crucial for efficiently pulling the reactant anion into the organic phase.[4]
-
Tunable Anion: The dimethyl phosphate anion provides a degree of polarity that can be beneficial for certain applications and contributes to its unique properties as an ionic liquid.[4]
-
Green Chemistry Profile: Its negligible vapor pressure reduces air pollution, and its potential for recycling aligns with the principles of sustainable chemistry.[3][4]
Mechanism of Action: The Catalytic Cycle
[TBM-P][DMP] operates via a well-established extraction mechanism in liquid-liquid PTC systems. The phosphonium cation, Q⁺, is the workhorse of the catalytic cycle. The process can be visualized as a continuous shuttle service across the phase boundary.
-
Anion Exchange: At the aqueous-organic interface, the catalyst's anion (dimethyl phosphate, X⁻) is exchanged for the reactant anion (Y⁻) from the aqueous phase. The high lipophilicity of the Q⁺ cation drives the formation of the Q⁺Y⁻ ion pair, which is preferentially soluble in the organic phase.
-
Reaction in Organic Phase: The Q⁺Y⁻ ion pair migrates into the bulk organic phase. Here, the anion Y⁻ is "naked" and highly reactive, as it is poorly solvated by the nonpolar solvent and only loosely associated with the bulky Q⁺ cation. This activated anion then reacts with the organic substrate (R-Z).
-
Catalyst Regeneration: After the reaction, a new inorganic salt (Q⁺Z⁻) is formed. This salt migrates back to the interface, where the Z⁻ anion is exchanged for a new reactant anion Y⁻ from the aqueous phase, thus completing the catalytic cycle and regenerating the active catalyst.
Application & Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Context: SNAr reactions are fundamental for constructing C-O, C-S, and C-N bonds. However, they often require forcing conditions and the use of polar aprotic solvents when the nucleophile is an inorganic salt (e.g., K₂CO₃, Na₂S) with poor solubility in organic media. [TBM-P][DMP] can dramatically accelerate these reactions under milder, biphasic conditions.
Protocol: Synthesis of 4-fluoronitrobenzene from 1-chloro-4-nitrobenzene
This protocol describes the synthesis of 4-fluoronitrobenzene, a key intermediate, using potassium fluoride in a solid-liquid PTC system.
Materials:
-
1-chloro-4-nitrobenzene
-
Anhydrous Potassium Fluoride (spray-dried, finely powdered)
-
This compound ([TBM-P][DMP])
-
Toluene (or another high-boiling non-polar solvent like xylene)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL three-neck round-bottom flask, add 1-chloro-4-nitrobenzene (15.7 g, 0.1 mol).
-
Addition of Reagents: Add anhydrous toluene (100 mL), spray-dried potassium fluoride (8.7 g, 0.15 mol, 1.5 eq), and [TBM-P][DMP] (1.71 g, 0.005 mol, 5 mol%).
-
Causality Insight: Using excess, anhydrous, and finely powdered KF is crucial to maximize the available fluoride ions at the solid-liquid interface for exchange with the catalyst. The phosphonium catalyst is essential for transporting the F⁻ ion into the organic phase.
-
-
Reaction: Heat the mixture to 110-120 °C with vigorous stirring. The reaction progress can be monitored by GC or TLC.
-
Trustworthiness Check: A parallel reaction set up without [TBM-P][DMP] will show negligible conversion under the same conditions, validating the catalyst's essential role.
-
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Purification: Filter the reaction mixture to remove excess KF and the precipitated KCl byproduct. Wash the solid cake with a small amount of toluene. The combined filtrate can be concentrated under reduced pressure, and the resulting crude product can be purified by vacuum distillation to yield pure 4-fluoronitrobenzene.
Expected Results:
| Parameter | Condition |
| Catalyst Loading | 1-5 mol% |
| Temperature | 110-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
Application & Protocol 2: Use in Cellulose Processing
Context: Cellulose, the most abundant biopolymer, is notoriously difficult to dissolve due to its extensive intermolecular hydrogen-bonding network.[6] Certain phosphonium-based ionic liquids have shown great promise as effective solvents for cellulose, enabling its modification and processing into high-value materials. While tributylmethylammonium dimethyl phosphate and methyltributylphosphonium acetate are specifically cited for this purpose, the structural similarities suggest [TBM-P][DMP] is a strong candidate for similar applications.[7][8]
Protocol: Dissolution of Microcrystalline Cellulose
This protocol provides a general workflow for dissolving cellulose, a critical first step for creating films, fibers, or derivatized products.
Step-by-Step Methodology:
-
Preparation: Dry microcrystalline cellulose in a vacuum oven at 60 °C for 24 hours to remove residual moisture.
-
Causality Insight: Water can interfere with the dissolution process by competing for hydrogen bonds with the ionic liquid's anion, reducing its effectiveness.
-
-
Mixing: In a jacketed glass reactor equipped with a high-torque mechanical stirrer, combine the dried cellulose (e.g., 5 g) with [TBM-P][DMP] (e.g., 95 g) to form a 5 wt% slurry.
-
Dissolution: Heat the mixture to 90-100 °C while stirring vigorously. The high viscosity requires a powerful mechanical stirrer.
-
Homogenization: Continue heating and stirring until the mixture becomes a clear, homogenous, and viscous solution. The time required depends on the degree of polymerization of the cellulose.
-
Downstream Processing: The resulting cellulose solution (a "dope") can be used directly for spinning fibers, casting films, or as a medium for homogeneous chemical modification.
Safety and Handling
[TBM-P][DMP] is classified as a substance that causes skin and serious eye irritation.[5] Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Handle in a well-ventilated area or a fume hood to prevent inhalation of any potential aerosols.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[9]
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. Prevent entry into drains.
Conclusion
This compound is a robust and versatile phase transfer catalyst with significant advantages in thermal stability and catalytic efficiency. Its utility spans a wide range of applications, from facilitating challenging nucleophilic substitutions in pharmaceutical synthesis to enabling novel processing routes for biorenewable materials like cellulose. By understanding its mechanism and adhering to proper handling protocols, researchers can leverage this powerful tool to develop more efficient, sustainable, and innovative chemical processes.
References
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- Bentham Science Publishers. (2023). Ionic Liquid in Phase Transfer Catalysis.
- MDPI. (n.d.). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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- NPTEL Archive. (n.d.). Lecture 41 : Phase Transfer Catalysis.
- Chemsrc. (n.d.). CAS#:20445-88-9 | this compound.
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- ChemScene. (n.d.). 20445-88-9 | this compound.
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-
PubMed. (2021). Regioselectively substituted cellulose benzoate propionates for compensation film in optical displays. Carbohydrate Polymers, 252, 117146. Retrieved from [Link]
- PMC - NIH. (n.d.). Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO.
- Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound 20445-88-9.
- Tokyo Chemical Industry Co., Ltd. (JP). (n.d.). This compound | 20445-88-9.
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Tributyl(methyl)phosphonium Dimethyl Phosphate: A Versatile Ionic Liquid in Modern Organic Synthesis
An Application and Protocol Guide
Introduction
In the continuous pursuit of more efficient, sustainable, and safer chemical processes, ionic liquids (ILs) have emerged as a pivotal class of compounds. Among these, phosphonium-based ILs are gaining significant traction due to their remarkable thermal stability, negligible volatility, and tunable properties.[1][2] This guide focuses on Tributyl(methyl)phosphonium dimethyl phosphate , [P₄₄₄₁][DMP], a versatile phosphonium salt recognized for its efficacy as a catalyst, solvent, and reagent in a variety of synthetic applications.[3]
With the CAS Number 20445-88-9, this compound consists of a quaternary tributyl(methyl)phosphonium cation and a dimethyl phosphate anion.[4] This unique combination imparts a set of desirable properties, including high ionic conductivity and a capacity to facilitate reactions under mild conditions, positioning it as a valuable tool in green chemistry, materials science, and pharmaceutical development.[1][3] This document serves as a detailed technical resource for researchers, scientists, and drug development professionals, providing in-depth application notes, validated protocols, and the mechanistic rationale behind its use.
| Property | Value | Source(s) |
| CAS Number | 20445-88-9 | [3][4] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [4][5] |
| Molecular Weight | 342.40 g/mol | [5] |
| Appearance | Colorless to slightly yellow clear liquid | [3][5] |
| Purity | ≥ 95% | [3] |
| Density | ~1.04 g/mL | [3] |
| Melting Point | 17 °C (lit.) | [3] |
| Key Features | Low toxicity, low vapor pressure, high thermal stability | [1][3] |
Core Application I: Catalysis in CO₂ Fixation for Cyclic Carbonate Synthesis
The chemical fixation of carbon dioxide is a cornerstone of green chemistry, aiming to convert this abundant greenhouse gas into value-added chemicals. The synthesis of cyclic carbonates from CO₂ and epoxides is a prime example of an atom-economical reaction, and phosphonium-based ILs have proven to be highly efficient catalysts for this transformation.[6][7] The resulting cyclic carbonates are crucial building blocks for polycarbonates, non-isocyanate polyurethanes (NIPUs), and electrolytes in lithium-ion batteries.[8]
Mechanism of Catalysis: A Synergistic Approach
The catalytic efficacy of [P₄₄₄₁][DMP] arises from a cooperative interaction between its cation and anion. The process is initiated by the nucleophilic attack of the dimethyl phosphate anion on a carbon atom of the epoxide ring, leading to its opening and the formation of a phosphate-alkoxide intermediate. This intermediate then reacts with CO₂, incorporating it to form a carbonate species. Subsequent intramolecular cyclization releases the cyclic carbonate product and regenerates the dimethyl phosphate anion, thus completing the catalytic cycle. The bulky phosphonium cation is believed to play a role in stabilizing the anionic intermediates and enhancing the overall reaction rate.[8][9]
Caption: Catalytic cycle for cyclic carbonate synthesis.
Experimental Protocol: Synthesis of Propylene Carbonate
This protocol describes the synthesis of propylene carbonate from propylene oxide and carbon dioxide using [P₄₄₄₁][DMP] as a catalyst in a solvent-free system.
Materials:
-
This compound ([P₄₄₄₁][DMP])
-
Propylene oxide (PO)
-
Carbon Dioxide (CO₂), high purity
-
High-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Charging the Reactor: To the autoclave, add propylene oxide (e.g., 100 mmol) and the [P₄₄₄₁][DMP] catalyst (e.g., 1-5 mol%). The reaction is typically performed solvent-free.
-
Sealing and Purging: Seal the reactor securely. Purge the system with low-pressure CO₂ two to three times to remove air.
-
Pressurization and Heating: Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-2 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 100-140 °C).[8][10]
-
Reaction Monitoring: Maintain the temperature and pressure for the specified reaction time (e.g., 2-8 hours). The reaction progress can be monitored by the pressure drop of CO₂.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess CO₂ in a fume hood.
-
Product Isolation: Open the reactor and collect the crude product mixture. The ionic liquid catalyst is typically immiscible with the product or can be separated via vacuum distillation.
-
Purification and Analysis: The propylene carbonate can be purified by vacuum distillation. Confirm the product identity and purity using techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The catalyst can often be recovered and reused.
Core Application II: Advanced Solvent for Biomass Processing
Cellulose, the most abundant biopolymer on Earth, is a cornerstone of the bio-economy.[11] However, its rigid, crystalline structure, maintained by an extensive network of intra- and intermolecular hydrogen bonds, makes it insoluble in water and most common organic solvents.[11][12] Phosphonium-based ionic liquids have emerged as highly effective solvents for dissolving cellulose, enabling its use in advanced materials, biofuels, and chemical feedstocks.[11]
Mechanism of Cellulose Dissolution
The dissolution of cellulose in [P₄₄₄₁][DMP] involves the disruption of its hydrogen-bonding network. The dimethyl phosphate anion is a strong hydrogen-bond acceptor, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains. Simultaneously, the large, non-coordinating tributyl(methyl)phosphonium cation sterically separates the cellulose chains, preventing them from re-aggregating. This synergistic action effectively breaks down the crystalline structure, allowing the polymer chains to become solvated.[12][13]
Caption: Mechanism of cellulose dissolution by [P₄₄₄₁][DMP].
Experimental Protocol: Dissolution of Microcrystalline Cellulose
This protocol provides a general method for dissolving microcrystalline cellulose (MCC) using [P₄₄₄₁][DMP].
Materials:
-
This compound ([P₄₄₄₁][DMP])
-
Microcrystalline cellulose (MCC), dried under vacuum
-
Heating mantle with magnetic stirring
-
Nitrogen or Argon atmosphere
Procedure:
-
IL Preparation: Place a measured amount of [P₄₄₄₁][DMP] into a dry glass vessel equipped with a magnetic stir bar.
-
Heating and Inerting: Gently heat the ionic liquid to 70-100 °C under an inert atmosphere (e.g., N₂) with stirring to reduce viscosity and remove any trace moisture.
-
Cellulose Addition: Slowly add the pre-dried MCC to the hot ionic liquid in small portions while stirring vigorously. A typical concentration is 5-10 wt%.
-
Dissolution: Continue stirring at the elevated temperature until the cellulose is fully dissolved, which may take several hours. A clear, viscous solution indicates complete dissolution.
-
Downstream Processing: The resulting cellulose solution can be used for various applications, such as casting films, spinning fibers, or as a medium for homogeneous chemical modification (e.g., esterification).[14] For example, adding an acid anhydride can lead to the formation of cellulose esters directly in the ionic liquid solution.
-
Regeneration: Cellulose can be regenerated by adding an anti-solvent like water or ethanol, causing it to precipitate out of the solution. The ionic liquid can then be recovered by evaporating the anti-solvent.
Emerging and General Synthetic Applications
Beyond its primary roles in CO₂ fixation and biomass processing, [P₄₄₄₁][DMP] is a versatile compound applicable to a broader range of organic transformations.
Phase Transfer Catalysis (PTC)
As a quaternary phosphonium salt, [P₄₄₄₁][DMP] is an effective phase-transfer catalyst.[3] It facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). The lipophilic phosphonium cation transports the reactive dimethyl phosphate anion (or another anion exchanged in situ) from the aqueous phase into the organic phase, where it can react with the organic substrate. This enhances reaction rates, improves yields, and often allows for milder reaction conditions compared to uncatalyzed heterogeneous reactions.[1][3]
Caption: Workflow for Phase Transfer Catalysis.
Organocatalysis for C-C Bond Formation
Phosphonium-based ILs can also function as organocatalysts for important C-C bond-forming reactions.[15] The basicity of the dimethyl phosphate anion allows it to act as a proton shuttle or a mild base to activate substrates in reactions such as Michael additions or Henry (nitroaldol) reactions. By deprotonating a pronucleophile (e.g., a nitroalkane or a 1,3-dicarbonyl compound), it generates a reactive nucleophile that can then add to an electrophile. The ionic liquid environment provides a polar medium that can stabilize charged intermediates and facilitate the reaction.[15]
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Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO - PMC - NIH. [Link]
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Functionalized phosphonium-based ionic liquids as efficient catalysts for the synthesis of cyclic carbonate from expoxides and carbon dioxide | Scilit. [Link]
-
Basic Phosphonium Ionic Liquids as Wittig Reagents - PMC - NIH. [Link]
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Synthesis of cyclic carbonates from CO2 and epoxides using ionic liquids and related catalysts including choline chloride–metal halide mixtures - Catalysis Science & Technology (RSC Publishing). [Link]
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Ionic Liquids: The Synergistic Catalytic Effect in the Synthesis of Cyclic Carbonates. [Link]
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Ionic Liquid Catalysis in Cyclic Carbonate Synthesis for the Development of Soybean Oil-Based Non-Isocyanate Polyurethane Foams - MDPI. [Link]
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(PDF) Assessment of phosphonium ionic liquid-dimethylformamide mixtures for dissolution of cellulose - ResearchGate. [Link]
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Regioselectively substituted cellulose benzoate propionates for compensation film in optical displays - PubMed. [Link]
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(PDF) Phosphonium ionic liquids (PILs) as organocatalysts for green reactions: nucleophilic electrophilic cooperative catalysis - ResearchGate. [Link]
-
Interactions occurring during dissolution of cellulose in traditional TBAF/DMSO and TBPH/water solutions - ResearchGate. [Link]
-
Insight into Cellulose Dissolution with the Tetrabutylphosphonium Chloride-Water Mixture using Molecular Dynamics Simulations - PubMed. [Link]
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Functional ionic liquids based on DABCO: Efficient catalysts for chemical fixation of CO2 into cyclic carbonates - Taylor & Francis Online. [Link]
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PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]
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Application Notes and Protocols for Biomass Processing Using Tributyl(methyl)phosphonium Dimethyl Phosphate
Introduction: A New Frontier in Biomass Valorization
The transition towards a bio-based economy necessitates the efficient fractionation of lignocellulosic biomass into its primary components: cellulose, hemicellulose, and lignin. Ionic liquids (ILs), with their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, have emerged as powerful solvents for biomass processing.[1][2] Among these, phosphonium-based ILs are gaining significant attention. This document provides a detailed guide to the application of tributyl(methyl)phosphonium dimethyl phosphate ([P₄₄₄₁][DMP]) in the dissolution and fractionation of lignocellulosic biomass. This phosphonium IL presents a compelling profile for researchers in biorefineries, green chemistry, and drug development, where the valorization of biomass-derived molecules is paramount.[3]
Mechanism of Biomass Dissolution in [P₄₄₄₁][DMP]
The efficacy of this compound in dissolving lignocellulosic biomass stems from its ability to disrupt the intricate network of hydrogen bonds within the plant cell wall.[1][4] The dissolution process is a synergistic interaction between the cation and the anion of the ionic liquid.
-
The Role of the Dimethyl Phosphate Anion: The dimethyl phosphate anion is a potent hydrogen bond acceptor. It competitively forms hydrogen bonds with the hydroxyl groups of cellulose and hemicellulose, effectively breaking the intra- and intermolecular hydrogen bonds that give these polymers their rigid, crystalline structure.[5] This disruption leads to the dissolution of the polysaccharides.
-
The Role of the Tributyl(methyl)phosphonium Cation: The bulky and asymmetric tributyl(methyl)phosphonium cation plays a crucial role by sterically hindering the re-association of the dissolved cellulose and hemicellulose chains.[6][7] This separation of the polymer chains allows for their efficient solvation by the ionic liquid. Molecular dynamics simulations of similar phosphonium-based ILs suggest a cooperative mechanism where the anion initiates the breakup of the biomass structure, and the cation stabilizes the separated strands.[6][7][8]
Experimental Protocols
Safety Precautions
This compound is classified as causing skin and serious eye irritation.[9] It is imperative to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[10] All procedures should be performed in a well-ventilated fume hood.[10] In case of skin contact, wash the affected area immediately and thoroughly with water.[10] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[10]
Protocol 1: Dissolution of Lignocellulosic Biomass
This protocol outlines the general procedure for dissolving lignocellulosic biomass in this compound. The optimal conditions may vary depending on the specific type of biomass used.
Materials and Equipment:
-
This compound ([P₄₄₄₁][DMP])
-
Dried lignocellulosic biomass (e.g., wood chips, straw, bagasse), milled to a fine powder (e.g., 40-60 mesh)
-
Heating mantle or oil bath with a temperature controller and magnetic stirrer
-
Round-bottom flask or reaction vessel
-
Nitrogen or argon supply for inert atmosphere (optional, but recommended to prevent oxidative degradation at high temperatures)
Procedure:
-
Drying: Ensure the biomass is thoroughly dried to a moisture content of <5% to prevent interference with the dissolution process.
-
IL Preheating: Place the desired amount of [P₄₄₄₁][DMP] into the reaction vessel and heat it to the target temperature (refer to Table 1 for suggested ranges) under gentle stirring. An inert atmosphere can be applied at this stage.
-
Biomass Addition: Gradually add the dried biomass powder to the preheated ionic liquid while maintaining vigorous stirring. A typical biomass loading is 5-10% (w/w) relative to the ionic liquid.
-
Dissolution: Continue stirring the mixture at the set temperature until the biomass is completely dissolved. The dissolution time can range from 30 minutes to several hours, depending on the biomass type, particle size, and temperature.[11][12] Visual inspection for the absence of solid particles indicates complete dissolution.
Table 1: Recommended Starting Conditions for Biomass Dissolution in Phosphonium-Based Ionic Liquids
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 80 - 140 °C | Higher temperatures generally lead to faster dissolution but may cause some degradation of cellulose and hemicellulose.[1][11] Lower temperatures are gentler but require longer processing times. |
| Time | 0.5 - 6 hours | The optimal time depends on the biomass recalcitrance and temperature. Shorter times are preferred to minimize energy consumption and potential side reactions.[11] |
| Biomass Loading | 5 - 10% (w/w) | Higher loadings increase process efficiency but can lead to high viscosity, hindering effective mixing. |
| Particle Size | 40 - 60 mesh | Smaller particle sizes provide a larger surface area for interaction with the ionic liquid, accelerating dissolution. |
| Stirring Speed | 300 - 500 rpm | Adequate agitation is crucial for ensuring good mass transfer and uniform dissolution. |
Protocol 2: Fractionation and Recovery of Biomass Components
This protocol describes the separation of cellulose, hemicellulose, and lignin from the biomass-ionic liquid solution using anti-solvents.
Materials and Equipment:
-
Biomass-[P₄₄₄₁][DMP] solution from Protocol 1
-
Anti-solvent (e.g., deionized water, acetone, or an acetone/water mixture)
-
Centrifuge and centrifuge tubes
-
Vacuum filtration apparatus with appropriate filter paper
-
Rotary evaporator for IL recovery
Procedure:
-
Cellulose and Hemicellulose Precipitation:
-
Cool the biomass-IL solution to room temperature.
-
Gradually add an anti-solvent such as deionized water to the solution while stirring.[13] This will cause the cellulose and hemicellulose to precipitate out as a solid. A typical anti-solvent to IL volume ratio is 1:1 to 4:1.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
-
Separation of Polysaccharides:
-
Separate the precipitated cellulose and hemicellulose from the liquid phase (containing dissolved lignin and the ionic liquid) by centrifugation followed by decantation or by vacuum filtration.
-
Wash the solid polysaccharide fraction several times with the anti-solvent to remove any residual ionic liquid and dissolved lignin.
-
Dry the purified cellulose-rich pulp in a vacuum oven.
-
-
Lignin Precipitation:
-
The liquid phase from step 2 contains the dissolved lignin. Lignin can be precipitated by further addition of water or by acidifying the solution (e.g., with dilute HCl) to a pH of around 2.[14]
-
Stir the solution for 1 hour to allow for complete lignin precipitation.
-
-
Lignin Recovery:
-
Recover the precipitated lignin by centrifugation or vacuum filtration.
-
Wash the lignin with deionized water to remove any remaining ionic liquid and other impurities.
-
Dry the purified lignin in a vacuum oven.
-
-
Ionic Liquid Recovery:
-
The remaining liquid phase is a mixture of the ionic liquid and the anti-solvent.
-
Recover the ionic liquid by removing the anti-solvent using a rotary evaporator. The high boiling point and low vapor pressure of [P₄₄₄₁][DMP] facilitate this separation.[13]
-
The recovered ionic liquid can be reused in subsequent biomass dissolution cycles.
-
Visualization of the Biomass Fractionation Workflow
The following diagram illustrates the overall process of biomass dissolution and fractionation using this compound.
Caption: Workflow for biomass dissolution and fractionation.
Characterization of Products
The recovered cellulose and lignin fractions should be characterized to assess the efficiency of the fractionation process.
Table 2: Techniques for Characterization of Recovered Biomass Fractions
| Fraction | Analytical Technique | Information Obtained |
| Cellulose-rich Pulp | X-ray Diffraction (XRD) | Crystallinity of cellulose. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic functional groups of cellulose and absence of lignin.[11] | |
| Scanning Electron Microscopy (SEM) | Morphology of the regenerated cellulose. | |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution of cellulose. | |
| Lignin | UV-Vis Spectroscopy | Purity of the extracted lignin. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Structural elucidation and quantification of functional groups.[15][16] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and structural features. | |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution of lignin. |
Conclusion and Future Perspectives
This compound is a promising ionic liquid for the efficient dissolution and fractionation of lignocellulosic biomass. The protocols provided herein offer a robust starting point for researchers to explore the potential of this solvent in various applications, from biofuel production to the synthesis of novel biomaterials and drug delivery systems. Further optimization of reaction conditions for specific biomass feedstocks and the development of even more efficient ionic liquid recycling strategies will continue to advance the field of biomass valorization.
References
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- Holding, A. J., et al. (2022). Thermo-Reversible Cellulose Micro Phase-Separation in Mixtures of Methyltributylphosphonium Acetate and γ-Valerolactone or DMSO. ChemPhysChem, 23(7), e202100635.
- Abe, M., et al. (2015). Almost complete dissolution of woody biomass with tetra-n-butylphosphonium hydroxide aqueous solution at 60 °C. Green Chemistry, 17(5), 2854-2859.
- Zhang, Q., et al. (2017). Pretreatment of biomass using ionic liquids: Research updates. Bioresource Technology, 244, 1245-1250.
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- Usmania, Z., et al. (2020). Ionic liquid based pretreatment of lignocellulosic biomass for enhanced bioconversion. Bioresource Technology, 304, 123003.
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- Yamada, T., et al. (2017). Rapid and Complete Dissolution of Softwood Biomass in Tetra-n-butylphosphonium Hydroxide with Hydrogen Peroxide. Journal of Wood Science, 63(4), 424-431.
- Holding, A. J., et al. (2022). Thermo‐Reversible Cellulose Micro Phase‐Separation in Mixtures of Methyltributylphosphonium Acetate and γ‐Valerolactone or DMSO. ChemPhysChem, 23(7), e202100635.
- Liu, H., et al. (2017). Ionic liquids as efficient pretreatment solvents for lignocellulosic biomass. Green Chemistry, 19(21), 5235-5244.
- Mahmood, H., et al. (2019). The Role of Ionic Liquids in the Lignin Separation from Lignocellulosic Biomass. International Journal of Molecular Sciences, 20(21), 5464.
- Duval, A., & Avérous, L. (2020). Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality. Green Chemistry, 22(5), 1547-1556.
- Fraser, K. J., et al. (2017). Efficiency of hydrophobic phosphonium ionic liquids and DMSO as recyclable cellulose dissolution and regeneration media. Green Chemistry, 19(6), 1545-1555.
- Holding, A. J., et al. (2022). Thermo-Reversible Cellulose Micro Phase-Separation in Mixtures of Methyltributylphosphonium Acetate and γ-Valerolactone or DMSO. ChemPhysChem, 23(7), e202100635.
- González-Estefan, J., et al. (2020).
- Langan, P., et al. (2020).
- Abe, M., et al. (2015). Almost complete dissolution of woody biomass with tetra-n-butylphosphonium hydroxide aqueous solution at 60 °C. Green Chemistry, 17(5), 2854-2859.
- American Industrial Hygiene Association. (n.d.).
- Langan, P., et al. (2020).
- Yoo, C. G., et al. (2017). Chemical Characterization of Kraft Lignin Prepared from Mixed Hardwoods. Polymers, 9(11), 565.
- Abe, M., et al. (2015). Almost complete dissolution of woody biomass with tetra-n-butylphosphonium hydroxide aqueous solution at 60 °C. Green Chemistry, 17(5), 2854-2859.
- Kammoun, M., et al. (2023). Ultrafast Lignin Extraction from Unusual Mediterranean Lignocellulosic Residues. Journal of Visualized Experiments, (193), e61997.
- Langan, P., et al. (2020).
- Duval, A., & Avérous, L. (2020). Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality. Green Chemistry, 22(5), 1547-1556.
- Lomartire, S., & Marques, A. C. (2021).
- Bajwa, D. S., et al. (2019). Extraction and Types of Lignin.
- Kelley, S. P., et al. (2019).
- Liu, Z., et al. (2024). Structural properties of softwood lignin fractions: Revealed by NMR and Py-GC/MS. Industrial Crops and Products, 209, 118128.
- González, R., et al. (2018). Environmental properties of phosphonium, imidazolium and ammonium cation-based ionic liquids as potential lubricant additives.
- Duval, A., & Avérous, L. (2020). Mild and controlled lignin methylation with trimethyl phosphate: towards a precise control of lignin functionality. Green Chemistry, 22(5), 1547-1556.
- National Center for Biotechnology Information. (n.d.). Tributyl(methyl)
- Li, C., et al. (2009). Rapid dissolution of lignocellulosic biomass in ionic liquids using temperatures above the glass transition of lignin. Bioresource Technology, 100(19), 4461-4467.
- Sun, H., et al. (2015). Dissolution of cellulose with a novel solvent and formation of regenerated cellulose fiber. Applied Physics A, 119(2), 539-546.
- Edgar, K. J., et al. (2021). Regioselectively substituted cellulose benzoate propionates for compensation film in optical displays.
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Application Notes and Protocols for Tributyl(methyl)phosphonium Dimethyl Phosphate in Polymerization Reactions
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tributyl(methyl)phosphonium dimethyl phosphate (TBPDP) in polymerization reactions. This document outlines the fundamental principles, mechanistic insights, and detailed experimental protocols for leveraging TBPDP's unique properties as a versatile ionic liquid in polymer synthesis.
Introduction: A Multifaceted Ionic Liquid for Advanced Polymer Synthesis
This compound, an organophosphorus salt, is an ionic liquid (IL) that has garnered significant interest in materials science and green chemistry.[1][2] Unlike traditional volatile organic compounds, ionic liquids exhibit negligible vapor pressure, high thermal stability, and tunable solvating properties, making them attractive media for a variety of chemical transformations.[3] TBPDP, in particular, distinguishes itself through its dual functionality as a solvent and a catalyst or initiator in polymerization reactions.[4][5] Its phosphonium cation and dimethyl phosphate anion contribute to its unique reactivity, enabling the synthesis of polymers with controlled architectures and functionalities.[4][6] This guide will delve into the mechanistic underpinnings of TBPDP-mediated polymerization and provide practical protocols for its application.
Mechanistic Insights: The Dual Role of this compound
The efficacy of this compound in polymerization stems from its ability to act through multiple mechanistic pathways, primarily in anionic and ring-opening polymerization (ROP).
Anionic Polymerization
In anionic polymerization, the dimethyl phosphate anion can act as a nucleophilic initiator, attacking a suitable monomer to form a carbanionic propagating species.[7] The bulky tributyl(methyl)phosphonium cation plays a crucial role in solvating and stabilizing the growing polymer chain end, preventing premature termination and allowing for the synthesis of polymers with narrow molecular weight distributions.[7] This "living" nature of the polymerization enables the formation of well-defined block copolymers.[7]
The initiation step involves the addition of the dimethyl phosphate anion to a monomer with an electron-withdrawing group, such as a vinyl or acrylic monomer. The propagation then proceeds by the sequential addition of monomer units to the anionic chain end. The large, soft phosphonium cation helps to maintain a loose ion pair with the propagating anion, enhancing its reactivity.
Ring-Opening Polymerization (ROP)
TBPDP is also an effective initiator and catalyst for the ring-opening polymerization of cyclic monomers like epoxides and lactones.[4][8] The mechanism can proceed via two main pathways:
-
Anionic ROP: The dimethyl phosphate anion can nucleophilically attack the electrophilic carbon of the cyclic monomer, leading to ring-opening and the formation of an alkoxide propagating species. This is particularly effective for strained rings like epoxides.
-
Cationic ROP: In some cases, the phosphonium cation can act as a Lewis acid, coordinating to the heteroatom of the cyclic monomer and activating it towards nucleophilic attack by another monomer molecule.
The choice of monomer and reaction conditions will dictate the dominant mechanistic pathway. The ability of TBPDP to facilitate both anionic and cationic ROP highlights its versatility in polymer synthesis.
Core Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe use.
| Property | Value | Reference |
| CAS Number | 20445-88-9 | [2] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [2] |
| Molecular Weight | 342.39 g/mol | [9] |
| Appearance | Colorless to light yellow liquid | [5] |
| Purity | ≥95% | [2][5] |
| Melting Point | 17 °C | [2] |
Safety Information: this compound is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Experimental Protocol: Representative Anionic Polymerization of an Acrylic Monomer
This protocol provides a generalized procedure for the anionic polymerization of a representative acrylic monomer (e.g., methyl methacrylate) using this compound as an initiator. This should be considered a starting point, and optimization of reaction conditions may be necessary for specific monomers and desired polymer characteristics.
Materials and Equipment
-
This compound (TBPDP) (≥95% purity)
-
Acrylic monomer (e.g., methyl methacrylate), freshly distilled
-
Anhydrous, degassed solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a magnetic stir bar
-
Syringes and needles for liquid transfers
-
Quenching agent (e.g., methanol)
-
Precipitation solvent (e.g., methanol or hexane)
-
Filtration apparatus
-
Vacuum oven
Experimental Workflow Diagram
Caption: Workflow for TBPDP-initiated anionic polymerization.
Step-by-Step Procedure
-
Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
The acrylic monomer is purified by passing it through a column of basic alumina to remove inhibitors and then degassed by several freeze-pump-thaw cycles.
-
Anhydrous THF is obtained from a solvent purification system or by distillation over sodium/benzophenone.
-
-
Initiator Addition: Under an inert atmosphere, a calculated amount of this compound (e.g., for a target degree of polymerization of 100, a monomer to initiator ratio of 100:1) is added to the reaction flask.
-
Solvent Addition: Anhydrous THF is added to the flask via a cannula to dissolve the TBPDP. The solution is stirred until homogeneous.
-
Monomer Addition and Polymerization: The purified acrylic monomer is slowly added to the stirring TBPDP solution at a controlled temperature (e.g., -78 °C to room temperature, depending on the monomer). The reaction is allowed to proceed for a predetermined time (e.g., 1 to 24 hours), during which an increase in viscosity may be observed.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as degassed methanol, to protonate the living anionic chain ends.
-
Polymer Isolation and Purification: The polymer is isolated by precipitation into a large excess of a non-solvent (e.g., methanol or hexane). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
Expected Outcomes and Troubleshooting
| Parameter | Expected Outcome | Troubleshooting |
| Molecular Weight | Controlled by the monomer-to-initiator ratio. | Lower than expected: Impurities in monomer or solvent causing premature termination. Higher than expected: Incomplete initiation. |
| Polydispersity Index (PDI) | Narrow (typically < 1.2) for a "living" polymerization. | Broad PDI (> 1.5): Chain transfer reactions or slow initiation. Consider lower temperatures or a different solvent. |
| Conversion | High conversion can be achieved with sufficient reaction time. | Low conversion: Insufficient reaction time or temperature. Impurities may also inhibit polymerization. |
Conclusion
This compound is a highly effective and versatile ionic liquid for conducting polymerization reactions. Its dual role as a solvent and initiator/catalyst, coupled with the benefits of ionic liquids in promoting green chemistry, makes it a valuable tool for the synthesis of advanced polymeric materials. The protocols and insights provided in these application notes are intended to serve as a foundation for researchers to explore the full potential of TBPDP in their specific polymerization systems.
References
-
Giri, C., Sisk, S. E., Reisman, L., Kammakakam, I., Bara, J. E., West, K. N., Rabideau, B. D., & Rupar, P. A. (2022). Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. Macromolecules, 55(3), 973–981. [Link]
-
Nifant'ev, I. E., Tavtorkin, A. N., Bagrov, V. V., Goryunov, E. I., & Shlyakhtin, A. V. (2019). Data for quantum-chemical modeling of the mechanisms of ring-opening polymerization of methyl ethylene phosphate. Data in Brief, 25, 104245. [Link]
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Mariani, A., Fiori, S., & Trossarelli, L. (2008). Phosphonium-Based Ionic Liquids as a New Class of Radical Initiators and Their Use in Gas-Free Frontal Polymerization. Macromolecules, 41(14), 5191–5196. [Link]
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Jayarathne, S., Arachchige, M. P. M., & Perera, K. S. (2024). Synthesis of oxanorbornene-based phosphonium polymeric ionic liquids (PILs) and investigation of their electrical properties. Materials Advances, 5(2), 654-664. [Link]
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Pi Chemicals. (n.d.). PI-50840 this compound (20445-88-9). Retrieved from [Link]
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ResearchGate. (2011). Epoxide Ring-Opening Reaction Promoted by Ionic Liquids Reactivity: Interplay of Experimental and Theoretical Studies. [Link]
-
ResearchGate. (2024). Synthesis of Oxanorbornene based Phosphonium Polymeric Ionic Liquids (PILs) and Investigation of Their Electrical Properties. [Link]
-
ACS Publications. (2014). Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide. [Link]
-
Chemistry For Everyone. (2023, September 2). What Is The Mechanism Of Anionic Addition Polymerization? [Video]. YouTube. [Link]
-
NSF Public Access Repository. (n.d.). Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. Retrieved from [Link]
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Analytical techniques for characterizing Tributyl(methyl)phosphonium dimethyl phosphate
An Application Guide to the Analytical Characterization of Tributyl(methyl)phosphonium Dimethyl Phosphate
Abstract
This compound is an ionic liquid (IL) with significant potential across various scientific and industrial domains, including green chemistry, biotechnology, and materials science.[1] As with any specialty chemical, rigorous analytical characterization is paramount to ensure identity, purity, and stability, thereby guaranteeing reproducible performance in its application. This guide provides a comprehensive overview of key analytical techniques and detailed protocols for the characterization of this phosphonium-based IL, designed for researchers, scientists, and quality control professionals. The methodologies herein are grounded in established principles, offering a framework for robust and reliable analysis.
Introduction and Physicochemical Profile
This compound (CAS No. 20445-88-9) is a room-temperature ionic liquid composed of a quaternary phosphonium cation and a dimethyl phosphate anion.[2] Unlike traditional volatile organic solvents, its negligible vapor pressure, high thermal stability, and tunable properties make it an attractive medium for various processes.[2][3] The phosphonium cation, with its stable P-C bonds, generally imparts greater thermal stability compared to analogous ammonium-based ILs.[2]
Accurate characterization is crucial for validating synthesis, assessing purity for application-specific requirements (e.g., electrochemistry, catalysis), and understanding its thermal limitations.[1] This document outlines multistep analytical workflows for unambiguous structural confirmation, purity assessment, and thermal stability evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20445-88-9 | [1][2][4][5][6] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [1][2][4][6][7] |
| Molecular Weight | 342.39 g/mol | [2][6][7] |
| Appearance | Colorless to light yellow clear liquid | [1][4][8] |
| Density | 1.04 g/mL | [1] |
| Melting Point | 17 °C | [1][5] |
| Purity (Typical) | ≥95% - ≥97% | [1][4][6] |
| SMILES | CCCC(CCCC)CCCC.COP(=O)([O-])OC | [2][6] |
Structural Elucidation and Verification
Structural verification is the foundational step in characterization, confirming that the synthesized or procured material has the correct chemical structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy provides a comprehensive and definitive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the structural elucidation of chemical compounds in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ³¹P), it provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this ionic liquid, ¹H, ¹³C, and ³¹P NMR are all highly informative.
Expertise & Causality: We use multinuclear NMR (¹H, ¹³C, ³¹P) because each nucleus provides unique, complementary information. ¹H NMR confirms the presence and ratio of different proton environments in the alkyl chains. ¹³C NMR maps the carbon backbone of both the cation and anion. Crucially, ³¹P NMR provides a direct and sensitive probe for the two distinct phosphorus atoms, offering a clear signature for the phosphonium cation and the phosphate anion, which is essential for confirming the identity of both ionic components.
-
Sample Preparation: Dissolve approximately 10-20 mg of the ionic liquid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.[9][10] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 10 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
Reference: Calibrate the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 0 to 170 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
-
³¹P NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program.
-
Spectral Width: -50 to 50 ppm.
-
Reference: Use an external reference of 85% H₃PO₄.
-
Expected Signals: Two distinct signals are expected: one for the phosphonium cation (typically ~33-35 ppm) and one for the dimethyl phosphate anion (typically near 0-5 ppm).[10]
-
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of the constituent ions of the IL. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that transfers the pre-existing ions from the liquid phase to the gas phase with minimal fragmentation.
Expertise & Causality: ESI-MS is chosen because the sample is already composed of ions. This technique directly samples the cation and anion from solution, providing clean mass spectra with molecular ion peaks for each component. Running the analysis in both positive and negative ion modes is a self-validating step; the cation should appear exclusively in the positive mode and the anion in the negative mode, confirming their respective identities and charge states.
-
Sample Preparation: Prepare a dilute solution of the ionic liquid (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile. High concentrations can lead to signal suppression and detector saturation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Positive Ion Mode Analysis (for Cation):
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
ESI Source Parameters: Optimize capillary voltage (~3-4 kV), cone voltage, and source temperature to achieve a stable signal.
-
Expected m/z: The tributyl(methyl)phosphonium cation ([C₁₃H₃₀P]⁺) has a calculated mass of 217.21 m/z .
-
-
Negative Ion Mode Analysis (for Anion):
-
Infusion: Switch the instrument polarity and infuse the same sample.
-
ESI Source Parameters: Optimize source parameters for negative ion detection (e.g., capillary voltage ~-2.5 to -3.5 kV).
-
Expected m/z: The dimethyl phosphate anion ([C₂H₆O₄P]⁻) has a calculated mass of 125.00 m/z .
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. It is a rapid and non-destructive technique for verifying the presence of key structural motifs.
Expertise & Causality: This technique is ideal for quickly confirming the presence of the core functional groups of both the cation and anion. For example, the strong, sharp peaks of C-H stretches confirm the alkyl nature of the cation, while characteristic P=O and P-O-C stretches confirm the phosphate anion. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation—just a single drop of the liquid IL—and is easy to clean.
-
Sample Preparation: Place one to two drops of the neat ionic liquid directly onto the ATR crystal. Ensure the crystal is clean before and after the measurement by wiping with a solvent like isopropanol.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16-32 scans to improve the signal-to-noise ratio.
-
Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Source(s) |
| 2960 - 2870 | C-H stretch | Alkyl chains of the phosphonium cation | [11][12] |
| 1465 - 1380 | C-H bend | Alkyl chains of the phosphonium cation | [11][12] |
| ~1260 | P=O stretch | Dimethyl phosphate anion | [13] |
| ~1050 | P-O-C stretch | Dimethyl phosphate anion | [13] |
| 720 - 750 | P-C stretch | Phosphonium cation | [11] |
Thermal Stability Assessment
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the standard method for determining the thermal stability and decomposition profile of materials like ionic liquids.[14] The onset temperature of decomposition (T_onset) is a critical parameter that defines the upper limit of the IL's working temperature range.[15]
Expertise & Causality: A temperature-ramped TGA experiment provides a clear and rapid assessment of the IL's short-term thermal stability.[14] Performing the analysis under an inert nitrogen atmosphere is crucial to prevent oxidative decomposition, ensuring that the measured stability reflects the intrinsic thermal limits of the molecule itself, rather than its reaction with air.[13][14] It is important to note that some mass loss may occur below the conventionally reported T_onset, which can be critical for long-term applications at elevated temperatures.[15][16]
-
Sample Preparation: Place 5-10 mg of the ionic liquid into a clean TGA pan (platinum or ceramic).[14]
-
Instrumentation: Use a calibrated TGA instrument.
-
Data Acquisition:
-
Atmosphere: Inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Data Analysis: Record the mass loss versus temperature. Determine the onset decomposition temperature (T_onset), typically calculated from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Purity and Composition Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: Chromatography is used to separate, identify, and quantify the components of a mixture. Analyzing ionic liquids by traditional reversed-phase HPLC can be challenging due to their dual ionic and hydrophobic nature.[17] Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is an effective strategy for simultaneously analyzing the cation and anion of an IL.[17]
Expertise & Causality: A mixed-mode column is the logical choice because it can retain both the hydrophobic phosphonium cation (via reversed-phase interaction) and the polar, charged phosphate anion (via anion-exchange interaction) in a single chromatographic run. This provides a comprehensive purity profile, capable of detecting not only organic impurities but also residual starting materials or counter-ion impurities from the synthesis. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often preferred over UV, as many IL components lack a strong chromophore.
-
Sample Preparation: Prepare a solution of the ionic liquid in the mobile phase at a concentration of ~0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A mixed-mode column (e.g., Obelisc R or similar).[17]
-
Detector: ELSD, CAD, or Mass Spectrometer.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or acetic acid). The buffer concentration and pH are critical for adjusting retention.[17]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: The resulting chromatogram should show two primary peaks corresponding to the tributyl(methyl)phosphonium cation and the dimethyl phosphate anion. The area of any additional peaks can be used to calculate the purity of the sample.
Safety and Handling
This compound is classified as a substance that causes skin irritation and serious eye irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat when handling the material.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area or under a fume hood.
-
Storage: Store in a cool, dry, and shaded area in a tightly sealed container under an inert atmosphere. The material is hygroscopic and should be protected from moisture.[18]
-
Spills: In case of a spill, absorb the material with a suitable inert absorbent and dispose of it according to local regulations. Prevent the product from entering drains.
References
-
CAS#:20445-88-9 | this compound. (n.d.). Chemsrc. Retrieved January 14, 2026, from [Link]
-
Shegunova, Y., et al. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. RSC Advances. Retrieved January 14, 2026, from [Link]
-
Koel, M. (2005). How Should Ionic Liquids be Analyzed? Critical Reviews in Analytical Chemistry. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem, National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Zhang, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. Retrieved January 14, 2026, from [Link]
-
Ramenskaya, L. M., et al. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]
-
Ullah, Z., et al. (2015). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chemical Society of Pakistan. Retrieved January 14, 2026, from [Link]
-
HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids. (2021). ACS Omega. Retrieved January 14, 2026, from [Link]
-
FTIR spectra of Phosphonium based ionic liquids. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. (2023). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Rebelo, L. P. N., et al. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews. Retrieved January 14, 2026, from [Link]
-
Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
FTIR spectra of [P4444][FA] ionic liquids. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Characterization of phosphonium ionic liquids through a linear solvation energy relationship and their use as GLC stationary phases. (2007). Analytical and Bioanalytical Chemistry. Retrieved January 14, 2026, from [Link]
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- 5. CAS#:20445-88-9 | this compound | Chemsrc [chemsrc.com]
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- 8. This compound | 20445-88-9 [sigmaaldrich.com]
- 9. Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonium-Based Ionic Liquid Significantly Enhances SERS of Cytochrome c on TiO2 Nanotube Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 18. labproinc.com [labproinc.com]
Application Notes and Protocols: Tributyl(methyl)phosphonium Dimethyl Phosphate in Lubrication Systems
Introduction
Tributyl(methyl)phosphonium dimethyl phosphate, hereafter referred to as [P(CH₃)(C₄H₉)₃][DMP], is a phosphonium-based ionic liquid (IL) that has garnered significant interest as a high-performance lubricant and lubricant additive.[1] Ionic liquids, being salts with melting points below 100°C, offer a unique combination of properties advantageous for lubrication, including negligible volatility, high thermal stability, and tunable physicochemical characteristics.[2][3] This document provides a detailed technical guide for researchers, scientists, and formulation experts on the application of [P(CH₃)(C₄H₉)₃][DMP] in lubrication systems. We will delve into its fundamental properties, lubrication mechanisms, performance data, and standardized protocols for its evaluation.
Physicochemical Properties
The efficacy of [P(CH₃)(C₄H₉)₃][DMP] as a lubricant is intrinsically linked to its molecular structure and resulting physical properties. The quaternary phosphonium cation, with its butyl and methyl substituents, coupled with the dimethyl phosphate anion, imparts a unique set of characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [4] |
| Molecular Weight | 342.39 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Density | ~1.04 g/mL | [6] |
| Melting Point | 17 °C | [7] |
| Thermal Stability | Phosphonium ILs generally exhibit higher thermal stability compared to ammonium analogs due to stronger P-C bonds. | [2] |
| Solubility Parameter (Ra) | 12.2 (J/cm³)⁰·⁵ | [2] |
| LogP (Hydrophobicity) | 5.85 | [2] |
The high hydrophobicity, indicated by the LogP value, suggests good miscibility with non-polar base oils, a critical factor for its application as an additive.[2] Furthermore, the dimethyl phosphate anion contributes to a higher polarity compared to variants with larger alkyl chains, which can enhance compatibility with a broader range of fluids.[2]
Mechanism of Lubrication: The Tribo-Chemical Frontier
The superior lubricating performance of [P(CH₃)(C₄H₉)₃][DMP] is primarily attributed to its ability to form a protective tribo-chemical boundary film on interacting metal surfaces. This mechanism is a departure from traditional hydrodynamic or elastohydrodynamic lubrication, offering protection under severe conditions of high load and low speed where direct metal-to-metal contact is likely.
The process is initiated by the extreme pressure and temperature generated at the asperity contacts of the sliding surfaces. These conditions trigger the decomposition of the ionic liquid and subsequent chemical reactions with the metallic substrate, typically steel. The dimethyl phosphate anion is the key actor in this process, reacting with the iron surface to form a durable, low-friction iron phosphate (FePO₄) and polyphosphate glassy layer.[8][9] This tribofilm acts as a sacrificial layer, preventing direct contact between the surfaces, thereby significantly reducing friction and wear.[3]
Tribological Performance: Quantitative Insights
A comparative study of [P(CH₃)(C₄H₉)₃][DMP] (denoted as MFCD in the study) against other ionic liquids provides valuable quantitative data on its performance. The following table summarizes the results from a ball-on-disc tribological test conducted on 100Cr6 steel.[8]
| Lubricant | Test Temperature (°C) | Average Coefficient of Friction (µ) | Linear Wear on Disc (µm) |
| [P(CH₃)(C₄H₉)₃][DMP] | Ambient (~25) | 0.08 | 15.2 |
| 40 | 0.09 | 20.5 | |
| 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIMPF₆) | Ambient (~25) | 0.10 | 10.8 |
| 40 | 0.11 | 12.3 | |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) | Ambient (~25) | 0.12 | 35.6 |
| 40 | 0.13 | 45.8 |
Test Conditions:
-
Load: 10 N
-
Sliding Velocity: 0.1 m/s
-
Sliding Distance: 1000 m
While BMIMPF₆ showed slightly lower wear in this specific test, [P(CH₃)(C₄H₉)₃][DMP] demonstrated a significantly lower coefficient of friction and superior wear resistance compared to BMIMBF₄.[8] It is crucial to note that the performance of ionic liquids can be highly dependent on the specific test conditions and materials used. The presence of phosphorus in [P(CH₃)(C₄H₉)₃][DMP] is a key differentiator, contributing to the formation of the protective phosphate tribofilm.[8]
Experimental Protocols
The following protocols provide a framework for the evaluation of [P(CH₃)(C₄H₉)₃][DMP] as a neat lubricant or as an additive. These are based on established tribological testing standards and practices.
Protocol 1: Evaluation as a Neat Lubricant using a Ball-on-Disc Tribometer
Objective: To determine the coefficient of friction and wear characteristics of neat [P(CH₃)(C₄H₉)₃][DMP].
Apparatus and Materials:
-
Ball-on-disc tribometer
-
100Cr6 steel balls (e.g., 6 mm diameter)
-
100Cr6 steel discs
-
[P(CH₃)(C₄H₉)₃][DMP]
-
Heptane or acetone for cleaning
-
Ultrasonic bath
-
Optical microscope or profilometer for wear scar analysis
Procedure:
-
Cleaning: Thoroughly clean the steel balls and discs with heptane or acetone in an ultrasonic bath for 15 minutes to remove any contaminants. Dry the specimens completely.
-
Specimen Mounting: Securely mount the steel disc onto the tribometer stage and fix the steel ball in the holder.
-
Lubricant Application: Apply a sufficient amount of [P(CH₃)(C₄H₉)₃][DMP] (approximately 3-5 mL) to the disc to ensure the contact area remains fully lubricated throughout the test.
-
Test Parameters (based on ASTM G99 principles):
-
Normal Load: 10 N
-
Sliding Speed: 0.1 m/s
-
Sliding Distance: 1000 m
-
Temperature: Ambient (~25°C) and 40°C
-
Humidity: Controlled if possible (e.g., 40-50% RH)
-
-
Data Acquisition: Record the coefficient of friction in real-time throughout the test.
-
Post-Test Analysis:
-
After the test, carefully clean the specimens with a suitable solvent.
-
Measure the wear scar diameter on the ball and the wear track dimensions on the disc using an optical microscope or a profilometer for a more detailed analysis of the wear volume.[10]
-
Protocol 2: Evaluation as a Lubricant Additive in Base Oil
Objective: To assess the effectiveness of [P(CH₃)(C₄H₉)₃][DMP] as an anti-wear and friction-reducing additive in a base oil.
Apparatus and Materials:
-
Same as Protocol 1
-
Base oil (e.g., Polyalphaolefin - PAO, or a mineral oil)
-
Magnetic stirrer or vortex mixer
Procedure:
-
Sample Preparation:
-
Prepare blends of [P(CH₃)(C₄H₉)₃][DMP] in the chosen base oil at various concentrations (e.g., 0.5%, 1.0%, and 2.0% by weight).
-
Ensure complete dissolution by stirring or vortexing the mixture until a homogenous solution is obtained.
-
-
Tribological Testing:
-
Follow the same procedure as in Protocol 1 for cleaning, mounting, and testing.
-
Use the prepared lubricant blends for the tests.
-
It is essential to also test the neat base oil under the same conditions as a baseline for comparison.
-
-
Data Analysis:
-
Compare the coefficient of friction and wear data for the blends with that of the neat base oil.
-
Calculate the percentage reduction in friction and wear for each concentration of the additive.
-
Surface Analysis of Tribofilms
To gain a deeper understanding of the lubrication mechanism, post-test surface analysis of the wear tracks is highly recommended.
-
Scanning Electron Microscopy (SEM): To visualize the morphology of the wear scar and the tribofilm.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the tribofilm, specifically looking for the presence of phosphorus and oxygen.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the chemical states of the elements within the tribofilm, confirming the formation of iron phosphates.[9]
Safety and Handling
[P(CH₃)(C₄H₉)₃][DMP] should be handled in accordance with its Safety Data Sheet (SDS). It is important to wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Work in a well-ventilated area.
Conclusion
This compound presents a compelling option for advanced lubrication applications, either as a neat lubricant or as a multifunctional additive. Its ability to form a robust, low-friction phosphate-based tribofilm provides excellent protection against wear and friction, particularly under boundary lubrication conditions. The protocols outlined in this guide provide a solid foundation for the systematic evaluation of this promising ionic liquid in various lubrication systems. Further research into its compatibility with a wider range of base oils and materials will undoubtedly expand its application horizon.
References
-
Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. (2023). MDPI. [Link]
-
XPS survey scan of tribofilm formed while testing phosphate and phosphate ester–based lubricant. ResearchGate. [Link]
-
Tribological Performance of Room-Temperature Ionic Liquids as Lubricant. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
XANES Study of Tribofilm Formation With Low Phosphorus Additive Mixtures of Phosphonium Ionic Liquid and Borate Ester. Frontiers. [Link]
-
Average wear scar diameter for a) PO and MO, inset -schematic... ResearchGate. [Link]
-
Tribological Characteristics of Phosphonium-Based Ionic Liquids: The Role of Adsorption Layer and Tribofilms. ResearchGate. [Link]
-
Tribo-Chemistry of Phosphonium-Derived Ionic Liquids. ResearchGate. [Link]
-
Tribological Testing by Profilometer. Nye Lubricants. [Link]
-
PI-50840 this compound (20445-88-9). Pi Chemicals. [Link]
-
Vacuum tribological performance of phosphonium-based ionic liquids as lubricants and lubricant additives of multialkylated cyclopentanes. ResearchGate. [Link]
-
-XPS QUANTIFICATION (AT%) OF TRIBOFILM FORMED. ResearchGate. [Link]
-
The mean wear scar diameter on the ball and wear volume on the plate observed after tribo-tests. ResearchGate. [Link]
-
SEM image of typical wear scar obtained after pin-on-disk experiments... ResearchGate. [Link]
-
Wear scar and MR profile, corresponding wear scar depth profiles and... ResearchGate. [Link]
-
Practical Evaluation of Ionic Liquids for Application as Lubricants in Cleanrooms and under Vacuum Conditions. MDPI. [Link]
-
Ionic liquid lubricants: when chemistry meets tribology. RSC Publishing. [Link]
-
Tribological Performance of an Automatic Transmission Fluid Additized with a Phosphonium-Based Ionic Liquid Under Electrified Conditions. MDPI. [Link]
-
Ionic Liquid Wear and Friction Performance Under Extreme Lunar Regolith Contamination. ResearchGate. [Link]
-
The Application of Ionic Liquids in the Lubrication Field: Their Design, Mechanisms, and Behaviors. MDPI. [Link]
-
Chemical Properties of Tributyl phosphate (CAS 126-73-8). Cheméo. [Link]
-
Research Progress of Ionic Liquids as Lubricants. ResearchGate. [Link]
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Tributyl(methyl)phosphonium dimethyl phosphate as a plasticizer in polymer production
An In-Depth Technical Guide to Tributyl(methyl)phosphonium Dimethyl Phosphate as a Polymer Plasticizer
Introduction: The Emergence of Ionic Liquids in Polymer Science
The field of polymer science is in a constant state of evolution, driven by the demand for materials with enhanced performance, greater durability, and improved environmental credentials. Plasticizers are essential additives that impart flexibility and processability to otherwise rigid polymers, most notably poly(vinyl chloride) (PVC).[1] For decades, the industry has been dominated by phthalate-based plasticizers. However, concerns over their potential toxicity, environmental persistence, and tendency to migrate out of the polymer matrix have catalyzed a search for viable alternatives.[1][2]
Ionic liquids (ILs), a class of salts that are liquid below 100°C, have emerged as highly promising next-generation plasticizers.[3][4] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable chemical structures, offer significant advantages over traditional additives.[3][4] This guide focuses on a specific phosphonium-based IL, This compound (CAS: 20445-88-9), exploring its application as a high-performance plasticizer.[5][6] Phosphonium ILs, in particular, have demonstrated excellent compatibility with polymers like PVC, superior resistance to leaching, and the ability to enhance thermal stability.[7][8]
This document serves as a comprehensive technical resource for researchers and material scientists, providing detailed protocols for the incorporation and evaluation of this compound in polymer systems.
Physicochemical Profile: this compound
A thorough understanding of the plasticizer's fundamental properties is critical for predicting its behavior and optimizing formulations.
| Property | Value | Source(s) |
| CAS Number | 20445-88-9 | [5][6][9][10] |
| Synonyms | Methyltri-n-butylphosphonium dimethylphosphate | [5] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [5][9][10] |
| Molecular Weight | 342.39 g/mol | [5][9][10] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Density | ~1.04 g/mL | [5] |
| Melting Point | 17 °C | [5] |
| Purity | ≥ 95% | [5][6] |
| Thermal Stability | Phosphonium ILs generally exhibit higher thermal stability than ammonium-based analogues due to stronger P-C bonds.[9] They can be stable up to 200°C in PVC films.[11] | |
| Volatility | Negligible compared to neutral esters.[9] |
Mechanism of Action: How Ionic Plasticizers Enhance Flexibility
Plasticizers function by inserting themselves between polymer chains, thereby increasing intermolecular spacing and reducing the cohesive forces (like van der Waals forces or hydrogen bonds) that hold the chains together.[12] This disruption increases the mobility of the polymer chains, allowing them to slide past one another more easily, which manifests as increased flexibility and a lower glass transition temperature (Tg).[12][13]
This compound operates on this principle, but with added complexity and advantages stemming from its ionic nature.
-
Cation-Anion Interaction: The bulky tributyl(methyl)phosphonium cation ([P(CH₃)(C₄H₉)₃]⁺) and the dimethyl phosphate anion ([ (CH₃O)₂PO₂]⁻) effectively disrupt the polymer chain packing.
-
Polarity and Compatibility: The dimethyl phosphate anion provides polarity, which can improve compatibility with polar polymers like PVC.[9]
-
Reduced Migration: Unlike neutral organic esters (e.g., phthalates), the strong ionic and electrostatic interactions within the IL and between the IL and the polymer matrix are thought to create greater molecular cohesion. This significantly reduces the tendency of the plasticizer to leach or migrate out of the polymer over time, a critical advantage for material longevity and safety.[7][8]
Caption: Mechanism of polymer plasticization by an ionic liquid.
Experimental Workflow: From Formulation to Characterization
The following diagram outlines the comprehensive workflow for preparing and evaluating polymer films plasticized with this compound.
Caption: General workflow for preparing and testing plasticized polymer films.
Protocol 1: Preparation of Plasticized PVC Films via Solvent Casting
This protocol describes a reliable method for producing small-scale, homogenous polymer films for laboratory evaluation. A control film using a traditional plasticizer like di-isononyl phthalate (DINP) should be prepared for comparison.[1][11]
Materials & Equipment:
-
Poly(vinyl chloride) (PVC) resin
-
This compound (IL Plasticizer)
-
Di-isononyl phthalate (DINP) (Control Plasticizer)
-
Tetrahydrofuran (THF), analytical grade
-
Glass petri dishes or flat-bottomed beakers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Fume hood
-
Vacuum oven
Procedure:
-
Formulation Calculation: Determine the desired plasticizer loading. A common starting point is 20-40% by weight. For a total mass of 2 grams:
-
20 wt% Plasticizer: 1.6 g PVC, 0.4 g plasticizer.
-
40 wt% Plasticizer: 1.2 g PVC, 0.8 g plasticizer.
-
-
Dissolution:
-
In a fume hood, accurately weigh the PVC resin and place it into a glass vial with a magnetic stir bar.
-
Add the calculated amount of the IL plasticizer to the vial.
-
Add a sufficient volume of THF to achieve a solution viscosity suitable for casting (e.g., 20 mL for a 2 g total solid mass).
-
Seal the vial and stir at room temperature until all components are fully dissolved. This may take several hours. Causality: THF is an effective solvent for both PVC and many phosphonium ILs, ensuring a homogenous mixture which is crucial for uniform film properties.
-
-
Casting:
-
Place a clean, level glass petri dish inside the fume hood.
-
Pour the polymer solution into the petri dish, swirling gently to ensure the solution covers the bottom evenly.
-
Loosely cover the dish to allow for slow solvent evaporation. Causality: A slow, controlled evaporation rate prevents the formation of bubbles or surface defects and promotes a uniform film thickness.
-
-
Drying:
-
Allow the solvent to evaporate at ambient temperature for 24-48 hours. The film should appear solid and be peelable from the glass.
-
Transfer the peeled film to a vacuum oven. Dry at 50-60°C under vacuum for at least 24 hours to remove any residual THF. Causality: Residual solvent can act as a plasticizer itself, confounding the results. Vacuum drying ensures its complete removal.
-
-
Conditioning:
-
Store the resulting films in a desiccator for at least 24 hours before testing to normalize their condition.
-
Protocol 2: Evaluation of Plasticizer Performance
A. Thermal Analysis
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg) and the thermal degradation profile of the polymer.
Equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
Procedure:
-
DSC for Glass Transition (Tg):
-
Cut a small sample (5-10 mg) from the prepared film and seal it in an aluminum DSC pan.
-
Perform a heat-cool-heat cycle. A typical cycle for PVC would be:
-
Heat from 25°C to 120°C at 10°C/min.
-
Cool from 120°C to -50°C at 10°C/min.
-
Heat from -50°C to 150°C at 10°C/min.
-
-
The Tg is determined from the inflection point in the heat flow curve during the second heating scan. Causality: The first heat scan erases the thermal history of the sample. The Tg from the second scan provides a reliable measure of the plasticizer's efficiency; a lower Tg indicates higher efficiency.[13]
-
-
TGA for Thermal Stability:
-
Place a sample (10-15 mg) in a TGA crucible.
-
Heat the sample from ambient temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset of degradation is a key indicator of thermal stability.
-
B. Mechanical Testing
Objective: To quantify the change in flexibility, strength, and elasticity of the plasticized polymer. This protocol is based on the principles of ASTM D2284.[14]
Equipment: Universal Testing Machine (UTM) with tensile grips.
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the prepared films using a die cutter. Measure the thickness and width of the gauge section of each specimen.
-
Tensile Test:
-
Mount a specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the force and elongation throughout the test.
-
-
Data Analysis: From the stress-strain curve, calculate:
-
Tensile Strength at Break: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of fracture. An increase indicates greater flexibility.
-
Modulus of Elasticity (Young's Modulus): A measure of stiffness. A lower modulus indicates a more flexible material.
-
C. Plasticizer Leaching & Migration Test
Objective: To measure the resistance of the plasticizer to being extracted from the polymer matrix when in contact with a liquid.
Equipment: Analytical balance, beakers, oven.
Procedure:
-
Initial Measurement: Cut square or circular samples of the film (e.g., 2 cm x 2 cm). Weigh each sample accurately (W_initial).
-
Immersion:
-
Immerse the samples in a solvent. Common choices include distilled water, saline solutions, or methanol.[7][15] The choice of solvent should reflect the intended application of the material.
-
Place the beakers in an oven at a controlled temperature (e.g., 50°C) for a set duration (e.g., 24 hours).[7]
-
-
Final Measurement:
-
Remove the samples from the solvent, gently pat them dry with lint-free tissue, and then dry them in a vacuum oven to a constant weight (W_final).
-
-
Calculation: Calculate the percentage of weight loss due to leaching:
Expected Results & Data Interpretation
When compared to an unplasticized control and a film plasticized with a traditional phthalate like DINP, the this compound formulation is expected to show distinct characteristics.
| Parameter | Unplasticized PVC | PVC + DINP (Control) | PVC + IL Plasticizer | Scientific Rationale |
| Glass Transition (Tg) | High (e.g., ~85°C) | Significantly Reduced | Significantly Reduced | The IL molecules increase the free volume between polymer chains, enhancing their mobility.[13] |
| Tensile Strength | High | Reduced | Reduced | Plasticization reduces intermolecular forces, which also reduces the ultimate strength. |
| Elongation at Break | Low (<10%) | High (e.g., >200%) | High (Comparable or Better) | Increased chain mobility allows the material to stretch more before breaking.[3] |
| Leaching in Water (%) | N/A | Low-Moderate | Very Low | Strong ionic interactions within the polymer matrix reduce the plasticizer's mobility and affinity for the solvent.[7] |
| Thermal Stability (Tonset) | ~250-270°C | May be slightly reduced | Maintained or Increased | Phosphonium ILs possess high intrinsic thermal stability, which can be imparted to the polymer blend.[11][9] |
Safety and Handling
According to the Safety Data Sheet (SDS), this compound requires careful handling.[10][16]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[10][16][17]
-
Precautions:
-
Work in a well-ventilated area or a fume hood, especially when using solvents like THF.[16]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16]
-
Avoid contact with skin, eyes, and clothing.[16]
-
In case of contact, wash the affected area thoroughly with plenty of water.[16][18]
-
Conclusion and Future Outlook
This compound stands out as a promising, high-performance plasticizer that addresses key limitations of traditional additives. Its ability to effectively increase polymer flexibility while offering superior thermal stability and significantly reduced leaching makes it an attractive candidate for a range of applications, from advanced material science to potentially safer consumer and medical products.[1][5]
Future research should focus on long-term aging studies, compatibility with a broader range of polymers and biopolymers, and exploring the multifunctionality of these ionic liquids, such as imparting antistatic or antimicrobial properties to the host material.[3][19][20] As the demand for sustainable and durable materials grows, phosphonium-based ionic liquids are poised to play a crucial role in the next generation of polymer technology.
References
- Tributyl(methyl)
- Application of ionic liquids as plasticizers for poly(methyl methacryl
- Ionic Liquids Based on Phosphonium, Imidazolium and Ammonium C
- Tributyl(methyl)
- Ionic Liquids as Designed, Multi-Functional Plasticizers for Biodegradable Polymeric M
- Tributyl(methyl)
- SAFETY D
- Application of ionic liquids as plasticizers for poly(methyl methacrylate)
- Ionic liquids in polymer technology - Green Chemistry (RSC Publishing).
- Tributyl(methyl)
- Ionic Liquids as Starch Plasticizers: The St
- Tributyl(methyl)
- Tributyl(methyl)
- Phosphonium-based ionic liquids as new Greener plasticizers for poly(vinyl chloride)
- Phosphonium Ionic Liquid-Infused Poly(vinyl chloride)
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284)
- Phosphonium ionic liquids as greener electrolytes for poly(vinyl chloride)
- CAS#:20445-88-9 | Tributyl(methyl)
- (PDF)
- Ionic Liquids as Alternative Plasticizers for Poly(vinyl chloride)
- Testing plastics--Conserv
- This compound | 20445-88-9 | Tokyo Chemical Industry Co., Ltd.(JP).
- An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacryl
- Tributyl(methyl)
- The Effect of Reactive Ionic Liquid or Plasticizer Incorporation on the Physicochemical and Transport Properties of Cellulose Acetate Propion
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- 19. Ionic liquids in polymer technology - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05445H [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Biomolecule Extraction with Tributyl(methyl)phosphonium Dimethyl Phosphate
Introduction: A Paradigm Shift in Bioseparation
The pursuit of efficient and selective biomolecule purification is a cornerstone of modern biotechnology and pharmaceutical development. Traditional liquid-liquid extraction methods, often reliant on volatile and hazardous organic solvents, present significant environmental and safety challenges. Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as a promising alternative, offering negligible vapor pressure, high thermal stability, and tunable solvent properties.
Among these, phosphonium-based ILs are gaining prominence for their remarkable stability and efficacy in forming aqueous biphasic systems (ABS) for biomolecule extraction.[1] This guide focuses on a particularly promising candidate: Tributyl(methyl)phosphonium dimethyl phosphate ([TBM(Me)P][DMP]) . This document provides an in-depth exploration of its application in the extraction of proteins and nucleic acids, complete with detailed protocols and the scientific rationale underpinning each step.
Physicochemical Properties of this compound
Understanding the fundamental properties of [TBM(Me)P][DMP] is crucial for its effective application in biomolecule extraction.
| Property | Value | Source |
| CAS Number | 20445-88-9 | [2][3][4][5] |
| Molecular Formula | C15H36O4P2 | [4] |
| Molecular Weight | 342.40 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature |
The Mechanism of Extraction: An Aqueous Biphasic System Approach
The primary mechanism for biomolecule extraction using [TBM(Me)P][DMP] is through the formation of an aqueous biphasic system (ABS). An ABS is a liquid-liquid extraction technique that utilizes two immiscible aqueous phases, providing a gentle and biocompatible environment for biomolecules.[6]
The formation of an ABS with [TBM(Me)P][DMP] is typically induced by the addition of a kosmotropic salt, such as potassium phosphate (K₃PO₄). The high charge density of the phosphate ions leads to extensive hydration, effectively "salting out" the more hydrophobic ionic liquid and creating a two-phase system. The biomolecules in the sample will then partition between the IL-rich top phase and the salt-rich bottom phase based on their physicochemical properties.[7]
The partitioning of biomolecules in an IL-based ABS is governed by a combination of intermolecular forces, including:
-
Hydrophobic interactions: The butyl chains of the phosphonium cation can interact with hydrophobic regions of proteins.[8]
-
Electrostatic interactions: The charged phosphonium cation and dimethyl phosphate anion can interact with charged residues on the surface of biomolecules.[7][8]
-
Hydrogen bonding: The phosphate group of the anion is a potential hydrogen bond acceptor.[8]
By tuning the composition of the ABS (e.g., pH, ionic strength, and IL concentration), the partitioning behavior of the target biomolecule can be optimized to achieve high extraction efficiency and purity.
Visualizing the Extraction Workflow
Caption: Workflow for RNA extraction and recovery using an IL-based ABS.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H412). * Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Avoid release to the environment (P273). In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338). * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
This compound represents a versatile and effective tool for the extraction of biomolecules. The use of [TBM(Me)P][DMP] in aqueous biphasic systems offers a green and efficient alternative to traditional solvent extraction methods. The protocols provided herein serve as a comprehensive starting point for researchers to explore the potential of this ionic liquid in their specific applications. Further research into the optimization of these systems and the expansion to a wider range of biomolecules will undoubtedly solidify the role of phosphonium-based ionic liquids in the future of bioseparation.
References
- Louros, C. L., Cláudio, A. F., Neves, C. M., Freire, M. G., Marrucho, I. M., Pauly, J., & Coutinho, J. A. (2010). Extraction of biomolecules using phosphonium-based ionic liquids+ K3PO4 aqueous biphasic systems. International journal of molecular sciences, 11(4), 1777–1791.
-
abcr GmbH. (n.d.). AB443708 | CAS 20445-88-9. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 100 grams. Retrieved from [Link]
- Ferreira, A. M., Vieira, M. S., M, A. R., & Coutinho, J. A. P. (2015). Enhanced extraction of bovine serum albumin with aqueous biphasic systems of phosphonium- and ammonium-based ionic liquids. Journal of Biotechnology, 206, 36-43.
- Gerber, L., Neves, M. C., Sousa, F., Freire, M. G., & Coutinho, J. A. P. (2019). Integrated Extraction-Preservation Strategies for RNA Using Biobased Ionic Liquids. ACS Sustainable Chemistry & Engineering, 7(9), 8564–8574.
-
Chemsrc. (n.d.). CAS#:20445-88-9 | this compound. Retrieved from [Link]
- Carapito, R., Neves, M., Pereira, P., Pedro, A. Q., Queiroz, J. A., Freire, M. G., & Sousa, F. (n.d.).
- Shukla, S. K., & Pandey, S. (2020). Use of Ionic Liquids in Protein and DNA Chemistry. Frontiers in Chemistry, 8, 598662.
- Lutsyk, A. I., & Rybalkina, E. Y. (2017). Ionic liquids: prospects for nucleic acid handling and delivery. Molecular Biology, 51(5), 735–746.
- Nakano, S., Fujii, M., & Sugimoto, N. (2014). Structure, stability and behaviour of nucleic acids in ionic liquids. Nucleic acids research, 42(14), 8831–8844.
- Freire, M. G., & Coutinho, J. A. P. (2016). Aqueous Biphasic Systems Based on Ionic Liquids for Extraction, Concentration and Purification Approaches.
-
Starshine Chemical. (n.d.). This compound. Retrieved from [Link]
- Domínguez-Pérez, M., Tomé, L. I., Freire, M. G., Marrucho, I. M., & Cabeza, Ó. (2014). Extraction of Biomolecules Using Aqueous Biphasic Systems Formed by Ionic Liquids and Amino Acids.
- Nakano, S., Fujii, M., & Sugimoto, N. (2014). Structure, stability and behaviour of nucleic acids in ionic liquids. Nucleic acids research, 42(14), 8831–8844.
- Basaiahgari, A., & Gardas, R. L. (2022). Ionic Liquids based Aqueous Biphasic Systems as Sustainable Extraction and Separation Techniques. Journal of Molecular Liquids, 348, 118049.
- Pfaller, T., El-Khatib, M., Schrer, T., Mayr, T., & Schoen, C. (2022). A novel ionic liquid-based approach for DNA and RNA extraction simplifies sample preparation for bacterial diagnostics. Scientific Reports, 12(1), 1-12.
- Pal, M., & Singh, S. (2024). Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. Journal of Molecular Liquids, 395, 123869.
- Wang, Y., Li, Z., Zhang, J., & Han, B. (2022). Ionic-Liquid-Based Aqueous Two-Phase Systems Induced by Intra- and Intermolecular Hydrogen Bonds.
- Chemat, F., Vian, M. A., & Cravotto, G. (2020). Aqueous Two-Phase Systems Based on Ionic Liquids and Deep Eutectic Solvents as a Tool for the Recovery of Non-Protein Bioactive Compounds—A Review. Molecules, 25(22), 5367.
- Koller, T. M., & Krekeler, C. (2012). Molecular Force Field for Ionic Liquids III: Imidazolium, Pyridinium, and Phosphonium Cations; Chloride, Bromide, and Dicyanamide Anions. The Journal of Physical Chemistry B, 116(25), 7318–7327.
- Li, X., et al. (2013). Extraction and separation of proteins by ionic liquid aqueous two-phase system. Analyst, 138(18), 5320-5327.
- Li, X., et al. (2013). Extraction and separation of proteins by ionic liquid aqueous two-phase system. Analyst, 138(18), 5320-5327.
- Hettige, J. J., & Margulis, C. J. (2012). Ether-Functionalized Phosphonium Ionic Liquids: Molecular Dynamics, Ion Conformation, and Intermolecular Interaction. The Journal of Physical Chemistry B, 116(4), 1369–1378.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate
Welcome to the technical support center for the synthesis of Tributyl(methyl)phosphonium dimethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and enhance the yield, purity, and efficiency of your synthesis.
Introduction
This compound is a versatile ionic liquid (IL) with applications ranging from green chemistry and biotechnology to materials science and electrochemistry.[1][2] Its utility as a phase transfer catalyst, solvent, and electrolyte makes its efficient synthesis a critical point of interest.[2] This guide will walk you through the nuances of its two-step synthesis, focusing on practical solutions to common experimental hurdles.
The synthesis generally proceeds in two key stages:
-
Quaternization: The formation of the tributyl(methyl)phosphonium cation via the reaction of tributylphosphine with a methylating agent. This is a classic SN2 reaction.[3][4]
-
Anion Exchange: The replacement of the initial counter-ion (typically a halide) with dimethyl phosphate.
Each stage presents unique challenges that can impact the final product's quality. This guide provides a structured approach to identify and resolve these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of this compound.
Q1: My quaternization reaction is slow or incomplete. What are the likely causes?
A1: Several factors can lead to a sluggish or incomplete quaternization reaction:
-
Purity of Reactants: The presence of impurities, particularly water or oxidized tributylphosphine (tributylphosphine oxide), can interfere with the reaction. Tributylphosphine is notoriously susceptible to oxidation by air.[4][5]
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for this step is 60-70°C.[1]
-
Molar Ratio: An insufficient excess of the methylating agent (e.g., methyl iodide) may result in incomplete conversion of the tributylphosphine. A molar ratio of 1:1.1 (Tributylphosphine:Methyl Iodide) is often recommended to drive the reaction to completion.[1]
-
Solvent Purity: The presence of moisture in the solvent can lead to side reactions. Using anhydrous solvents is crucial.[1]
Q2: I'm observing a significant amount of tributylphosphine oxide in my crude product. How can I prevent this?
A2: The formation of tributylphosphine oxide is a common issue arising from the oxidation of tributylphosphine.[4][5] To minimize this:
-
Use Air-Free Techniques: Handle tributylphosphine under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Freshly Purified Reagents: Use freshly distilled or purchased tributylphosphine to ensure minimal oxide contamination.
-
Degas Solvents: Prior to use, degas your solvent to remove dissolved oxygen.
Q3: The anion exchange step is not proceeding to completion. What should I check?
A3: Incomplete anion exchange can be due to:
-
Insufficient Stirring: Ensure vigorous stirring to facilitate the interaction between the two phases (if applicable) or the dissolved salts.
-
Molar Ratio of the Phosphate Salt: A slight excess of the dimethyl phosphate salt (e.g., sodium dimethyl phosphate) is recommended to drive the equilibrium towards the desired product. A 1:1.05 molar ratio is a good starting point.[1]
-
Reaction Time: The anion exchange can be slow, often requiring 12-24 hours at room temperature.[1]
-
Catalyst Addition: The addition of a phase transfer catalyst, such as tetrabutylammonium iodide (TBAI), can accelerate the anion exchange.[1]
Q4: My final product is an oil and difficult to purify. What are my options?
A4: this compound is often a liquid at room temperature, which can make purification challenging.[2][6]
-
Solvent Extraction: If impurities are present, liquid-liquid extraction can be an effective purification method.[7]
-
Column Chromatography: For high-purity applications, silica gel chromatography can be employed, although it may be costly for large-scale synthesis.[1]
-
Recrystallization (if applicable): While the dimethyl phosphate salt is often a liquid, the intermediate halide salt may be crystalline. Purifying the intermediate before the anion exchange can be a viable strategy. Recrystallization from solvent systems like ethanol-water or acetone-hexane can be effective for the intermediate.[1][8]
Part 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific issues during your synthesis.
Problem 1: Low Yield in the Quaternization Step
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Steric Hindrance | While methylating agents are generally not sterically hindered, ensure your tributylphosphine is not reacting with other bulky electrophiles present as impurities. The SN2 mechanism is sensitive to steric bulk.[3] |
| Reactivity of Methylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl.[9] Using methyl iodide will result in a faster reaction compared to methyl bromide or chloride. |
| Side Reactions | The presence of water can lead to the hydrolysis of the phosphonium salt.[1] Ensure all glassware is oven-dried and reagents are anhydrous. |
| Inadequate Temperature Control | Overheating can lead to decomposition or side reactions. Maintain a stable temperature within the recommended range (e.g., 60-70°C).[1] |
Problem 2: Impurities in the Final Product
| Potential Impurity | Identification & Removal Strategy |
| Unreacted Tributylphosphine | Can be detected by its characteristic strong, unpleasant odor.[5] It can be removed by washing the crude product with a non-polar solvent like hexane, in which the ionic liquid is insoluble. |
| Tributylphosphine Oxide | Can be identified by 31P NMR spectroscopy. Removal can be challenging due to similar polarity to the product. Purification of the starting tributylphosphine is the best preventative measure. |
| Residual Halide Salts | Can be detected by ion chromatography or qualitative tests (e.g., silver nitrate test for halides). Can be removed by repeated washing with a solvent in which the halide salt is insoluble but the desired ionic liquid is soluble, or through the anion exchange process itself. |
| Residual Sodium Salts (from anion exchange) | Can be removed by filtration if they precipitate out, or by washing with a solvent that selectively dissolves the sodium salt. |
Part 3: Experimental Protocols & Workflows
Optimized Protocol for this compound Synthesis
Step 1: Quaternization - Synthesis of Tributyl(methyl)phosphonium Iodide
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Reagents:
-
Tributylphosphine (TBP)
-
Methyl Iodide (CH₃I)
-
Anhydrous Acetonitrile
-
-
Procedure: a. Under a nitrogen atmosphere, charge the flask with tributylphosphine. b. Add anhydrous acetonitrile as the solvent. c. Add methyl iodide dropwise to the stirred solution. A slight excess (1.1 equivalents) is recommended.[1] d. Heat the reaction mixture to 60-70°C and maintain for 6-8 hours.[1] e. Monitor the reaction progress by 31P NMR until the signal for tributylphosphine disappears. f. Cool the reaction mixture to room temperature. The intermediate, tributyl(methyl)phosphonium iodide, may precipitate.
Step 2: Anion Exchange
-
Reagents:
-
Tributyl(methyl)phosphonium Iodide (from Step 1)
-
Sodium Dimethyl Phosphate (NaDMP)
-
Ethanol (99.9% purity)
-
-
Procedure: a. Dissolve the crude tributyl(methyl)phosphonium iodide in ethanol. b. In a separate flask, dissolve a slight excess (1.05 equivalents) of sodium dimethyl phosphate in ethanol.[1] c. Add the sodium dimethyl phosphate solution to the phosphonium salt solution. d. Stir the mixture at room temperature (25°C) for 12-24 hours.[1] A precipitate of sodium iodide will form. e. Filter the mixture to remove the precipitated sodium iodide. f. Remove the ethanol from the filtrate under reduced pressure to yield the crude this compound.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Part 4: Reaction Mechanism and Optimization Parameters
The synthesis of this compound is fundamentally based on the principles of nucleophilic substitution, specifically the Michaelis-Arbuzov reaction.[9][10][11]
Reaction Mechanism Visualization
Caption: Synthesis reaction mechanism.
Table of Optimized Reaction Parameters
| Parameter | Quaternization Step | Anion Exchange Step | Rationale |
| Temperature | 60–70°C[1] | 25°C (Room Temp)[1] | Balances reaction rate with minimizing side reactions. Anion exchange is typically favorable at room temperature. |
| Molar Ratio | TBP:CH₃I = 1:1.1[1] | Phosphonium Salt:NaDMP = 1:1.05[1] | Excess of the less expensive/more volatile reagent drives the reaction to completion. |
| Solvent | Anhydrous Acetonitrile[1] | Ethanol (99.9%)[1] | Polar aprotic solvent for SN2. Ethanol is a good solvent for the salts in the anion exchange. |
| Duration | 6–8 hours[1] | 12–24 hours[1] | Time required for complete conversion. |
| Moisture Control | Water content <50 ppm[1] | N/A | Crucial to prevent hydrolysis of the phosphonium salt.[1] |
References
-
Michaelis–Arbuzov reaction - J&K Scientific LLC. [Link]
-
Michaelis–Arbuzov reaction - Wikipedia. [Link]
-
Michaelis-Arbuzov reaction - chemeurope.com. [Link]
-
Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. [Link]
-
Arbuzov Reaction - Organic Chemistry Portal. [Link]
-
My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas? : r/chemistry - Reddit. [Link]
-
Recovery and purification of ionic liquids from solutions: a review - PMC - PubMed Central. [Link]
-
Tributylphosphine - Wikipedia. [Link]
-
How to recrystallize phosphonium salt? - ResearchGate. [Link]
-
Tributylphosphine - chemeurope.com. [Link]
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- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 11. Michaelis-Arbuzov_reaction [chemeurope.com]
Common impurities in Tributyl(methyl)phosphonium dimethyl phosphate and their removal
Welcome to the technical support center for Tributyl(methyl)phosphonium dimethyl phosphate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during its use and storage. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and why are they present?
A1: The purity of this compound, an ionic liquid (IL), is crucial for its performance in applications ranging from green chemistry to pharmaceuticals.[1] Impurities can significantly alter its physicochemical properties, such as viscosity and conductivity, and negatively impact reaction outcomes.[2][3][4] The most common impurities arise from its synthesis, handling, and storage.
Common Impurities and Their Origins:
| Impurity Category | Specific Examples | Typical Origin |
| Starting Materials | Tributylphosphine, Methylating Agents (e.g., methyl iodide), Sodium Dimethyl Phosphate | Incomplete reaction during the quaternization or salt metathesis steps of the synthesis.[5] |
| Synthesis Byproducts | Halide Salts (e.g., Sodium Iodide, Sodium Chloride) | Result from the salt metathesis step in the synthesis of the ionic liquid.[6][7] |
| Degradation Products | Phosphine Oxides, Dibutyl Phosphate, Monobutyl Phosphate | Can form due to thermal stress or reaction with trace amounts of water or oxygen.[5][8][9] |
| Solvent Residues | Acetonitrile, Ethanol, Water | Solvents used during synthesis and purification steps that are not completely removed.[2][5] |
| Environmental Contaminants | Water (H₂O) | Absorbed from the atmosphere due to the hygroscopic nature of many ionic liquids.[10] |
The presence of halide ions, in particular, is a well-documented issue in ionic liquids and can be detrimental in catalytic and electrochemical applications.[11]
Q2: My experiment is giving inconsistent results. Could impurities in my this compound be the cause?
A2: Absolutely. The presence of even trace amounts of impurities can lead to non-reproducible data.[12] For instance, halide impurities can poison catalysts, while water can alter the polarity and viscosity of the ionic liquid, affecting reaction kinetics and product selectivity.[2][11] Unreacted starting materials can participate in side reactions, leading to unexpected byproducts. Therefore, assessing the purity of your ionic liquid is a critical first step in troubleshooting inconsistent experimental outcomes.
Q3: How can I test for the presence of common impurities in my batch of this compound?
A3: A multi-faceted analytical approach is recommended for comprehensive purity assessment.
-
Ion Chromatography (IC): This is the most widely used method for quantifying halide impurities like chloride, bromide, and iodide.[7][11][13][14]
-
High-Performance Liquid Chromatography (HPLC): Mixed-mode HPLC can be employed to analyze both the cation and anion components of the ionic liquid, as well as non-ionic organic impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying phosphorus-containing impurities, such as tributylphosphine, phosphine oxides, and other phosphate species.[8] ¹H and ¹³C NMR can help identify residual organic solvents and starting materials.
-
Karl Fischer Titration: This is the gold standard for accurately determining the water content in your ionic liquid.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used for the sensitive detection of halide and metal ion impurities.[16]
Troubleshooting and Purification Guides
Issue 1: Presence of Halide Impurities
Halide impurities are often the most problematic, originating from the metathesis step of the synthesis.[7] Their removal is essential for many applications.
Causality of the Problem:
During synthesis, an excess of the halide salt or incomplete phase separation during washing can lead to residual halides in the final product. These ions can interfere with catalytic cycles and electrochemical processes.[11]
Step-by-Step Removal Protocol: Liquid-Liquid Extraction
This method is effective for removing water-soluble halide salts from hydrophobic ionic liquids.
-
Solvent Selection: Choose a solvent system where the ionic liquid and the impurities have different solubilities. For removing halide salts, deionized water is the preferred solvent.
-
Procedure:
-
In a separatory funnel, dissolve the this compound in a suitable organic solvent in which it is soluble, such as dichloromethane or ethyl acetate, if it is not already in a liquid state.
-
Add an equal volume of deionized water to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer will contain the dissolved halide salts.
-
Drain the aqueous layer.
-
Repeat the washing process with fresh deionized water 3-5 times.
-
-
Verification: After the final wash, test the aqueous layer for the presence of halides using the silver nitrate (AgNO₃) test. Add a few drops of AgNO₃ solution to the water wash. The absence of a precipitate (AgCl, AgBr, or AgI) indicates the successful removal of halide impurities.[11]
-
Final Drying: Remove the organic solvent from the purified ionic liquid under reduced pressure using a rotary evaporator. To remove residual water, dry the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours.
Issue 2: Residual Organic Starting Materials and Byproducts
Unreacted tributylphosphine and other organic molecules can be persistent impurities.
Causality of the Problem:
Incomplete reactions or side reactions during synthesis can leave behind starting materials and organic byproducts. These can compete in subsequent reactions or alter the physical properties of the ionic liquid.
Step-by-Step Removal Protocol: Silica Gel Chromatography
For research-grade material requiring high purity, column chromatography is an effective, albeit more costly, method.[5]
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A solvent system of dichloromethane and methanol (e.g., 95:5 v/v) is often effective.[5] The polarity can be adjusted based on the specific impurities present.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the impure ionic liquid in a minimum amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions using an appropriate analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified ionic liquid.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Purification workflow for this compound.
Issue 3: Water Contamination
This compound can be hygroscopic, readily absorbing moisture from the atmosphere.[10]
Causality of the Problem:
Exposure to ambient air during handling and storage is the primary cause of water contamination. Water can act as a nucleophile in reactions and alter the solvent properties of the ionic liquid.[17]
Step-by-Step Removal Protocol: High Vacuum Drying
-
Apparatus: Use a Schlenk line or a high-vacuum pump connected to a suitable flask containing the ionic liquid.
-
Procedure:
-
Place the ionic liquid in a flask with a magnetic stir bar.
-
Heat the flask to a moderate temperature (e.g., 70-80 °C) while stirring. The temperature should be well below the decomposition temperature of the ionic liquid.
-
Apply a high vacuum (e.g., < 1 mbar) to the flask.
-
Continue heating under vacuum for several hours (e.g., 4-24 hours) until the water content is reduced to the desired level.
-
-
Verification: Use Karl Fischer titration to confirm the final water content.
-
Storage: After drying, store the ionic liquid under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent reabsorption of moisture.[17]
Logical Relationship of Impurities and Removal Techniques
The choice of purification method is directly linked to the type of impurity present.
Caption: Relationship between impurity type and removal method.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Neves, C. M. S. S., et al. (2014). Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. ResearchGate. Retrieved from [Link]
-
Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]
- Lee, S., et al. (2004). A purification method of ionic liquids to obtain their high purity. Google Patents.
-
Seddon, K. R., et al. (2004). Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. Dalton Transactions. Retrieved from [Link]
-
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Retrieved from [Link]
-
Scammells, P. J., et al. (2005). Purity specification methods for ionic liquids. ResearchGate. Retrieved from [Link]
-
Canongia Lopes, J. N., et al. (2008). IC Determination of Halide Impurities in Ionic Liquids. ResearchGate. Retrieved from [Link]
-
Neves, C. M. S. S., et al. (2011). Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems. PMC. Retrieved from [Link]
-
Fuentes, F., et al. (2022). 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE. Angelo State University. Retrieved from [Link]
-
Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. Retrieved from [Link]
-
Rebelo, L. P. N., et al. (2020). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. PMC. Retrieved from [Link]
-
Earle, M. J., et al. (2006). Quantification of Halide in Ionic Liquids using Ion Chromatography. AWS. Retrieved from [Link]
-
Starshinechemical. (n.d.). This compound. Retrieved from [Link]
-
Wróblewski, R., et al. (2022). Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. MDPI. Retrieved from [Link]
-
Vander Hoogerstraete, T., et al. (2014). Determination of Halide Impurities in Ionic Liquids by Total Reflection X-ray Fluorescence Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
PubMed. (2014). Determination of halide impurities in ionic liquids by total reflection X-ray fluorescence spectrometry. Retrieved from [Link]
-
CONICET. (2021). State-of-the-art analytical methods based on ionic liquids for food and beverage analysis. Retrieved from [Link]
-
ACS Publications. (2023). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Retrieved from [Link]
-
Anderson, J. L., et al. (2023). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2023). Research on the degradation mechanism, product effects and optimization strategy of the tributyl phosphate solvent system in the PUREX process. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2012). How may I remove ionic liquids used as solvents from a mixture of other organic compounds?. Retrieved from [Link]
-
Adamova, G., et al. (2011). A generic synthesis of tributylmethylphosphonium salts. ResearchGate. Retrieved from [Link]
-
Ullah, S., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. Retrieved from [Link]
-
Zhang, T., et al. (2022). Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. ResearchGate. Retrieved from [Link]
-
Zhang, T., et al. (2022). Removal of Ionic Liquid (IL) from Herbal Materials After Extraction with IL and Comprehensive Investigation. MDPI. Retrieved from [Link]
-
Bermúdez, M. D., et al. (2010). Tribo-Chemistry of Phosphonium-Derived Ionic Liquids. ResearchGate. Retrieved from [Link]
-
Chiappe, C., et al. (2014). Functionalized phosphonium based ionic liquids: Properties and application in metal extraction. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). How can we remove the ionic liquids (IL) from the final product?. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:20445-88-9 | this compound. Retrieved from [Link]
-
Innate Immunity. (n.d.). Tributylmethylphosphonium dimethylphosphate-25g. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate
Welcome to the technical support center for the synthesis of Tributyl(methyl)phosphonium dimethyl phosphate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this versatile ionic liquid. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step reaction pathway for synthesizing this compound?
The synthesis is generally a two-step process:
-
Quaternization: Tributylphosphine (TBP), a nucleophile, attacks the electrophilic methyl group of a methylating agent, typically methyl iodide, in an SN2 reaction. This forms the intermediate, tributyl(methyl)phosphonium iodide.[1]
-
Anion Exchange (Metathesis): The iodide anion of the intermediate is then exchanged with a dimethyl phosphate anion. This is usually achieved by reacting the phosphonium iodide salt with a salt containing the dimethyl phosphate anion, such as sodium dimethyl phosphate.[1]
Caption: Two-step synthesis of this compound.
Q2: My yield is consistently low. What are the most common causes?
Low yields in phosphonium salt synthesis can often be attributed to several factors:
-
Moisture: The presence of water can lead to hydrolysis of the phosphonium salt.[1] It is crucial to use anhydrous solvents and reagents.
-
Incomplete Quaternization: The initial reaction between tributylphosphine and the methylating agent may not go to completion. Using a slight excess of the methylating agent can help drive the reaction forward.[1]
-
Side Reactions: Oxidation of tributylphosphine to tributylphosphine oxide (TBPO) can occur in the presence of oxygen.[1]
-
Purification Losses: Significant product loss can occur during purification steps like recrystallization.[1]
Q3: What role does the choice of solvent play in the synthesis?
The solvent is critical for both reaction steps.
-
For Quaternization: Anhydrous acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve the reactants and stabilize the charged intermediate.[1]
-
For Anion Exchange: Ethanol is often used for the metathesis step.[1] However, the solubility of the inorganic salt byproduct (e.g., NaI) can be a challenge. In some cases, a solvent in which the desired ionic liquid is soluble but the salt byproduct is not is ideal to facilitate separation.
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your synthesis.
Problem 1: The Quaternization Reaction is Sluggish or Incomplete.
If you suspect the initial quaternization step is the source of your low yield, consider the following troubleshooting steps.
Troubleshooting Workflow: Incomplete Quaternization
Caption: Troubleshooting workflow for the quaternization step.
Detailed Protocol: Optimizing Quaternization
-
Reagent Purity:
-
Ensure tributylphosphine is of high purity and free from phosphine oxides. If necessary, distill under reduced pressure.
-
Use anhydrous acetonitrile with a water content below 50 ppm.[1] Dry the solvent over molecular sieves (3Å) if needed.[1]
-
Methyl iodide should be stored over copper wire to remove any iodine that may have formed.
-
-
Reaction Conditions:
-
Stoichiometry: A molar ratio of TBP to methyl iodide of 1:1.1 is recommended to ensure complete quaternization.[1]
-
Temperature: The reaction is exothermic. Maintain a temperature between 60-70°C.[1] Overheating can lead to side reactions.
-
Time: Allow the reaction to proceed for 6-8 hours with stirring under an inert atmosphere (e.g., nitrogen or argon).[1]
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| TBP:CH₃I Molar Ratio | 1:1 | 1:1.1 | Drives the reaction to completion.[1] |
| Temperature | Room Temperature | 60-70°C | Increases reaction rate without significant side reactions.[1] |
| Solvent Water Content | <100 ppm | <50 ppm | Minimizes hydrolysis of the phosphonium salt.[1] |
Problem 2: Formation of Tributylphosphine Oxide (TBPO) as a Side Product.
The presence of TBPO can complicate purification and reduce your overall yield.
Mitigation Strategies:
-
Inert Atmosphere: Rigorously purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents to displace any oxygen.[1] Maintain a positive pressure of inert gas throughout the reaction.
-
Radical Scavengers: The addition of a small amount (e.g., 1 mol%) of a radical scavenger like hydroquinone can help to inhibit the oxidation of tributylphosphine.[1]
Problem 3: Difficulty in Separating the Product from the Salt Byproduct after Anion Exchange.
The efficiency of the anion exchange step often depends on the solubility difference between your desired ionic liquid and the inorganic salt byproduct (e.g., NaI).
Protocol for Efficient Anion Exchange and Purification
-
Solvent Selection: While ethanol is commonly used, consider a solvent system where the phosphonium dimethyl phosphate is highly soluble, and the sodium iodide is poorly soluble. This will cause the NaI to precipitate out of the solution.
-
Reaction Conditions:
-
Temperature: This reaction is typically carried out at room temperature (25°C).[1]
-
Stoichiometry: Use a slight excess of sodium dimethyl phosphate (1:1.05 molar ratio of phosphonium iodide to NaDMP) to ensure complete anion exchange.[1]
-
Time: Allow for 12-24 hours of stirring to ensure the reaction goes to completion.[1]
-
-
Purification:
-
Filtration: After the reaction, the precipitated sodium iodide can be removed by filtration.
-
Recrystallization: The crude product can be further purified by recrystallization. A common solvent system is a 9:1 (v/v) mixture of ethanol and water.[1] This method can yield purities of ≥99%.[1]
-
Column Chromatography: For very high purity, silica gel chromatography with an eluent such as a 95:5 mixture of dichloromethane and methanol can be employed, though this is less common for industrial-scale production due to cost.[1]
-
| Purification Method | Purity Before | Purity After | Typical Yield Loss |
| Recrystallization (Ethanol-Water) | 92% | 99% | 10-12%[1] |
| Recrystallization (Acetone-Hexane) | 90% | 97% | 15-18%[1] |
Advanced Optimization Strategies
For those looking to further enhance their synthesis, consider these advanced techniques:
-
Catalytic Additives: The addition of a phase transfer catalyst, such as 0.5 mol% tetrabutylammonium iodide (TBAI), can accelerate the anion exchange step by up to 40%, reducing the required reaction time.[1]
-
Alternative Methylating Agents: While methyl iodide is common, other methylating agents like dimethyl carbonate can be used. Dimethyl carbonate is considered a "green" reagent and can act as both a reactant and a solvent.[2][3][4] However, this may require different reaction conditions and catalysts.
By systematically addressing these common issues and implementing the recommended protocols, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Recovery and purification of ionic liquids from solutions: a review - RSC Publishing. [Link]
-
PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]
-
This compound - PubChem - NIH. [Link]
-
Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - Beilstein Journals. [Link]
-
Chapter 3: Phosphonium salts and P-ylides - Books - The Royal Society of Chemistry. [Link]
-
Synthesis of vinylphosphonium salts by reaction of α-silyl ylides with aldehydes[5]. [Link]
-
Phosphonium salt synthesis by alkylation or C-P coupling - Organic Chemistry Portal. [Link]
-
Tributyl(1-((dimethylamino)(dimethyliminio)methyl)-1,4-dihydropyridin-4-yl)phosphonium Ditrifluoromethanesulfonate - MDPI. [Link]
-
Phosphonium Salt Ionic Liquids in Organic Synthesis (Sandwich Thesis) - MacSphere. [Link]
-
PI-50840 this compound (20445-88-9). [Link]
-
(PDF) Industrial Preparation of Phosphonium Ionic Liquids - ResearchGate. [Link]
-
Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions - RSC Publishing. [Link]
-
Phosphonium ionic liquids: Design, synthesis and evaluation of biodegradability. [Link]
-
Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes - MDPI. [Link]
-
Synthesis, Characterisation and Application of Phosphonium Ionic Liquids - ResearchGate. [Link]
-
Phosphonium ionic liquids: design, synthesis and evaluation of biodegradability. [Link]
-
The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing). [Link]
-
Efficient synthesis of dimethyl carbonate from methanol, propylene oxide and CO2 catalyzed by recyclable inorganic base/phosphonium halide-functionalized polyethylene glycol - Green Chemistry (RSC Publishing). [Link]
-
Effect of the reaction time and temperature using dimethyl carbonate... - ResearchGate. [Link]
-
Reactions of p-coumaryl alcohol model compounds with dimethyl carbonate. Towards the upgrading of lignin building blocks - Green Chemistry (RSC Publishing). [Link]
-
Transesterification of Cyclic Carbonates to Dimethyl Carbonate Using Solid Oxide Catalyst at Ambient Conditions: Environmentally Benign Synthesis - PubMed. [Link]
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Storage and handling guidelines for Tributyl(methyl)phosphonium dimethyl phosphate to prevent degradation
Technical Support Center: Tributyl(methyl)phosphonium Dimethyl Phosphate
A Guide to Optimal Storage and Handling for Preventing Degradation
Welcome to the technical support center for this compound (CAS RN: 20445-88-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this versatile ionic liquid. As a phosphonium-based salt, its unique properties are highly dependent on proper storage and handling. This document provides in-depth, field-proven insights and troubleshooting advice to prevent degradation and ensure reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For optimal long-term stability, it is recommended to store the compound in a cool, dark place. While some suppliers state room temperature is acceptable, the most stringent recommendations suggest storing at ≤ -10°C or <15°C.[1][2] Always refer to the product-specific information provided by your supplier, as storage conditions can be periodically updated.
Q2: Is this compound sensitive to air or moisture?
A2: Yes, it is critically sensitive to moisture. The compound is described as hygroscopic, meaning it will readily absorb moisture from the atmosphere.[2][3] This can lead to hydrolysis, a primary degradation pathway. Therefore, storage under a dry, inert gas atmosphere (like argon or nitrogen) is mandatory to maintain its chemical integrity.[2][4]
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: You must wear appropriate PPE to avoid contact with skin and eyes. This includes chemical-resistant gloves (inspect before use), safety glasses with side shields or goggles, and a lab coat.[4][5] If there is a risk of generating mists or aerosols, a face shield and respiratory protection may be necessary.[5] Always handle the compound in a well-ventilated area or under a chemical fume hood.[4]
Q4: The liquid appears slightly yellow. Is it degraded?
A4: Not necessarily. The specified appearance of this compound is a colorless to light yellow liquid.[1][2][4][6][7] A slight yellow tint is generally acceptable and within product specifications. However, a significant color change, the appearance of precipitates, or a change in viscosity could indicate degradation or contamination.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Inconsistent reaction yields or catalyst performance.
-
Probable Cause: This is a classic symptom of compound degradation, most likely due to hydrolysis from improper storage or handling. When the dimethyl phosphate anion reacts with water, it can alter the ionic liquid's polarity, viscosity, and overall properties, thereby affecting its performance as a catalyst or solvent.[8][9][10]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the main stock bottle is securely sealed, has been purged with inert gas after each use, and is stored at the recommended temperature.
-
Use a Fresh Aliquot: If you have been using an older working aliquot, it may have been exposed to atmospheric moisture. Use a fresh aliquot drawn directly from the main stock bottle under inert conditions.
-
Analytical Confirmation (Optional): If the problem persists, consider analytical techniques such as NMR to confirm the structure and purity of the compound.[2] The presence of new peaks could indicate degradation products.
-
Issue 2: The compound has solidified or appears more viscous than expected.
-
Probable Cause: The melting point of this compound is approximately 17°C.[1][2] If your laboratory's ambient temperature is below this, the compound may solidify. Increased viscosity could also be a sign of moisture absorption or polymerization if used in such applications.
-
Troubleshooting Steps:
-
Gentle Warming: If solidified due to cold, allow the container to warm slowly to room temperature. Do not use aggressive heating, as high temperatures can cause thermal degradation. Phosphonium ionic liquids generally have high thermal stability, often above 300°C, but localized overheating should be avoided.[11][12][13]
-
Check for Contamination: If the viscosity change is not temperature-related, it may be due to contamination or degradation. Review your handling procedures to identify any potential points of moisture or contaminant entry.
-
Issue 3: Phase separation or immiscibility issues in solvent systems.
-
Probable Cause: The solubility characteristics of an ionic liquid are finely tuned.[14] Degradation via hydrolysis can introduce more polar species (e.g., phosphoric acid derivatives), which can alter its miscibility with organic or aqueous phases, leading to unexpected phase behavior.[15][16][17]
-
Troubleshooting Steps:
-
Ensure Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to prevent introducing water into the system.
-
Re-evaluate Purity: The issue may stem from the ionic liquid itself. Use a fresh, properly stored sample to see if the problem is resolved.
-
Technical Deep Dive: Understanding Degradation
The primary mechanism of degradation for this compound under typical laboratory conditions is hydrolysis .
-
The Chemistry of Hydrolysis: The dimethyl phosphate anion is susceptible to reaction with water. This process can lead to the dealkylation of the phosphate group, resulting in the formation of monomethyl phosphate and eventually phosphoric acid, along with methanol. This reaction is analogous to the hydrolysis observed in other phosphate esters like tributyl phosphate (TBP), which degrades into dibutyl phosphate (DBP) and monobutyl phosphate (MBP).[16][17][18]
-
Why It Matters: This chemical change is not trivial. It alters the fundamental ionic composition of the liquid, which in turn affects its key physicochemical properties:
-
Ionic Conductivity: Changes in ion structure and mobility impact conductivity, a critical parameter in electrochemical applications like batteries.[1][19][20]
-
Viscosity & Density: The formation of hydrogen-bonding species like phosphoric acid can significantly increase viscosity.
-
Solvating Power: A change in polarity affects how the ionic liquid interacts with solutes and solvents.
-
The diagram below illustrates this hydrolytic degradation pathway.
Caption: Hydrolytic degradation pathway of the ionic liquid.
Protocols and Quantitative Data
Summary of Handling and Storage Parameters
| Parameter | Guideline | Rationale | Source(s) |
| Storage Temp. | <15°C recommended; ≤ -10°C for long-term | Prevents potential slow thermal degradation and ensures stability. | [1][2] |
| Atmosphere | Store under dry, inert gas (Argon, Nitrogen) | The compound is hygroscopic; this prevents hydrolytic degradation. | [2][4] |
| Container | Tightly sealed original container or glass vial with a PTFE-lined cap | Prevents moisture ingress and contamination. | [4] |
| Handling Area | Well-ventilated chemical fume hood | Prevents inhalation of any potential vapors or mists. | [4] |
| PPE | Chemical-resistant gloves, safety goggles, lab coat | Protects against skin and serious eye irritation. | [2][4][21] |
| Incompatibilities | Strong oxidizing agents, moisture | Avoids unwanted chemical reactions and degradation. | [4][15] |
Experimental Protocol: Handling Under Inert Atmosphere
This protocol outlines the steps for safely aliquoting the compound while minimizing exposure to air and moisture.
Objective: To transfer a specific quantity of this compound from the main stock bottle to a reaction vessel without compromising its purity.
Materials:
-
Main stock bottle of this compound
-
Glovebox or Schlenk line with a supply of dry argon or nitrogen
-
Sterile, dry syringes and needles
-
Dry, clean reaction vessel with a septum-sealed cap
-
Appropriate PPE
Workflow Diagram:
Caption: Workflow for handling the ionic liquid under inert conditions.
Step-by-Step Procedure:
-
Preparation: If the stock bottle is refrigerated, allow it to warm to the ambient temperature inside the glovebox antechamber or on the benchtop before bringing it into the inert atmosphere. This prevents condensation of moisture onto the cold surface.
-
Inert Environment: Transfer the sealed stock bottle, your reaction vessel, syringes, and any other necessary equipment into the glovebox. Alternatively, connect the reaction vessel to a Schlenk line.
-
Purging: If using a Schlenk line, subject the reaction vessel to at least three cycles of vacuum backfill with the inert gas.
-
Aliquot Transfer:
-
Inside the glovebox, carefully open the main stock bottle.
-
Using a clean, dry syringe, draw the desired volume of the ionic liquid.
-
Dispense the liquid into your prepared reaction vessel.
-
Securely seal the reaction vessel.
-
-
Resealing Stock:
-
Before resealing the main stock bottle, gently flush the headspace with a stream of inert gas for 15-30 seconds.
-
Immediately and tightly reseal the bottle. For extra protection, wrap the cap junction with Parafilm®.
-
-
Storage: Return the main stock bottle to its recommended storage location (e.g., <15°C). The prepared aliquot is now ready for your experiment.
References
- The Journal of Physical Chemistry A. Thermal, Rheological, and Ion-Transport Properties of Phosphonium-Based Ionic Liquids.
- Chem-Impex. Tributyl(methyl)
- TCI Chemicals. SAFETY DATA SHEET - Tributyl(methyl)
- ARPN Journal of Engineering and Applied Sciences.
- Physical Chemistry Chemical Physics. Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing (2018-01-05).
- Journal of Materials Chemistry. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. RSC Publishing.
- PMC - NIH. Thermophysical properties of phosphonium-based ionic liquids.
- PubChem - NIH. Tributyl(methyl)
- Tokyo Chemical Industry Co., Ltd. (APAC). Tributyl(methyl)
- Sigma-Aldrich. Tributyl(methyl)
- Sigma-Aldrich. Tributyl(methyl)
- TCI Chemicals. Tributyl(methyl)
- Chemsrc. CAS#:20445-88-9 | Tributyl(methyl)
- Tokyo Chemical Industry Co., Ltd. (JP). Tributyl(methyl)
- CymitQuimica. Tributyl(methyl)
- CORA. The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. (2016-06-06).
- GOV.UK.
- ResearchGate. The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond.
- Journal of the Chemical Society, Perkin Transactions 1. Mechanism of hydrolysis of phosphonium salts and ylides. RSC Publishing.
- ChemicalBook.
- SpringerLink.
- Benchchem. Tributyl(methyl)
- PubMed. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates)
- ResearchGate. Research on the degradation mechanism, product effects and optimization strategy of the tributyl phosphate solvent system in the PUREX process. (2026-01-08).
- Lab Pro. Tributyl(methyl)
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- 10. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 13. Thermal stability of trihexyl(tetradecyl)phosphonium chloride - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
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- 21. This compound | C15H36O4P2 | CID 18954875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions catalyzed by Tributyl(methyl)phosphonium dimethyl phosphate
Welcome to the technical support center for Tributyl(methyl)phosphonium dimethyl phosphate, [P(CH₃)(C₄H₉)₃][(CH₃O)₂PO₂] (CAS 20445-88-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the practical aspects of using this versatile ionic liquid catalyst. Here, we move beyond simple protocols to explain the causality behind experimental challenges, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a quaternary phosphonium salt classified as an ionic liquid (IL).[1] Unlike traditional volatile organic solvents, it has negligible vapor pressure, high thermal stability, and excellent ionic conductivity.[2][3] Its primary role in research and industry is as a highly effective phase-transfer catalyst (PTC), facilitating reactions between reagents located in separate immiscible phases (e.g., an aqueous and an organic layer).[1]
Key application areas include:
-
Green Chemistry: Serving as a recyclable solvent and catalyst to reduce reliance on hazardous volatile solvents.[1]
-
Organic Synthesis: Enhancing rates and yields in various reactions, including alkylations, substitutions, and polymerizations.[1][4]
-
Biotechnology: Assisting in the extraction and purification of biomolecules.[1]
-
Electrochemistry: Used in the development of advanced electrolytes for batteries and supercapacitors.[1]
Q2: What are the main advantages of using this phosphonium salt over traditional quaternary ammonium-based phase-transfer catalysts?
Phosphonium-based ILs, such as this one, offer several distinct advantages over their nitrogen-based counterparts. Their most notable feature is superior thermal stability, which is critical for reactions requiring high temperatures or for processes where products are removed via distillation.[2][3] The P-C bond is generally more stable than the N-C bond at elevated temperatures. Furthermore, phosphonium salts often exhibit different solubility profiles and can be less prone to certain degradation pathways (like Hofmann elimination) that can occur with ammonium salts in strongly basic conditions.[5]
Q3: What are the essential safety and handling precautions for this catalyst?
This compound is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[6] Adherence to standard laboratory safety protocols is mandatory.
Core safety requirements include:
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert gas (like nitrogen or argon) to protect from moisture and air.[1][7]
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure adequate ventilation.
Troubleshooting Guide for Catalyzed Reactions
This section addresses specific issues encountered during experiments. Each answer explains the root cause of the problem and provides actionable, field-tested solutions.
Problem 1: Low Reaction Yield or Slow Reaction Rate
Q: My reaction is proceeding very slowly or giving a disappointingly low yield. I suspect an issue with the catalyst. What are the most common causes?
A: This is the most frequent issue reported and almost always traces back to catalyst deactivation or suboptimal reaction conditions. The primary culprits are moisture and oxygen. Let's break down the potential causes and solutions.
Cause A: Catalyst Deactivation via Hydrolysis The phosphonium salt is hygroscopic and susceptible to hydrolysis. The dimethyl phosphate anion, in particular, can be hydrolyzed. More critically, trace water can affect the delicate balance of interactions in the catalytic cycle. For phosphonium salts in general, maintaining anhydrous conditions is essential for reproducibility and high activity.
-
Solution: Rigorous Moisture Control
-
Solvents: Use anhydrous solvents with a water content certified below 50 ppm, preferably <10 ppm.
-
Reagents: Dry liquid reagents over activated 3Å molecular sieves. Solid reagents should be dried in a vacuum oven.
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon, or in a desiccator, immediately before use.
-
Atmosphere: Assemble the reaction under an inert atmosphere (N₂ or Ar) using standard Schlenk line or glovebox techniques.
-
Cause B: Catalyst Deactivation via Oxidation The phosphonium cation itself is stable, but it is often synthesized from tributylphosphine. If trace amounts of the starting phosphine remain, it can be readily oxidized by atmospheric oxygen to tributylphosphine oxide (TBPO).[2] TBPO is catalytically inactive and can interfere with the reaction.
-
Solution: Maintain an Inert Atmosphere
-
Degassing: Before the reaction, thoroughly degas your solvent and any liquid reagents by subjecting them to several freeze-pump-thaw cycles or by bubbling a stream of inert gas (N₂ or Ar) through them for 20-30 minutes.
-
Inert Gas Blanket: Throughout the entire experiment, from reagent addition to workup, maintain a positive pressure of a dry, inert gas over the reaction mixture.
-
Cause C: Suboptimal Catalyst Loading or Temperature As a phase-transfer catalyst, its efficiency depends on concentration and temperature. Too little catalyst will result in a slow reaction, while an incorrect temperature can either slow the reaction or promote side reactions.
-
Solution: Systematic Optimization
-
Catalyst Loading: If you suspect this is the issue, perform a small-scale screen varying the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%).
-
Temperature: Consult the literature for analogous reactions. If no data exists, screen a range of temperatures (e.g., room temperature, 50°C, 80°C). Remember that phosphonium salts are thermally robust, making them suitable for higher temperatures if needed.[8]
-
Below is a logical decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Key deactivation pathways for the phosphonium catalyst system.
Problem 3: Product Purification and Catalyst Removal
Q: My reaction is complete, but I am struggling to separate my organic product from the ionic liquid catalyst. What methods are effective?
A: Because the catalyst is a salt, it has very low volatility, so it cannot be removed by simple distillation of the product unless your product is very volatile and thermally stable. [9]The most common and effective method is liquid-liquid extraction, which exploits the differing solubilities of your product and the ionic liquid.
Method 1: Aqueous Wash (For Water-Insoluble Products) This is the most straightforward method if your desired product has low water solubility. The phosphonium salt, while having hydrophobic alkyl chains, possesses sufficient ionic character to be partitioned out of a nonpolar organic phase with water.
-
Step-by-Step Protocol:
-
Dilute the final reaction mixture with a nonpolar or moderately polar organic solvent in which your product is soluble (e.g., toluene, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer (which now contains the bulk of the ionic liquid).
-
Repeat the water wash 2-3 more times to ensure complete removal. Check the organic layer by TLC or LCMS to confirm the absence of the catalyst.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your pure product.
-
Method 2: Organic Solvent Wash (For Water-Soluble Products) If your product is water-soluble, you can perform the reverse extraction.
-
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a minimum amount of water.
-
In a separatory funnel, extract this aqueous solution repeatedly with a solvent in which the ionic liquid is soluble but your product is not (e.g., a more nonpolar solvent like hexanes or toluene). The long butyl chains on the phosphonium cation will favor partitioning into the organic phase.
-
Combine the aqueous layers containing your product and remove the water under reduced pressure or by lyophilization.
-
Data & Reference Tables
Table 1: Recommended Catalyst Handling and Reaction Conditions
| Parameter | Recommendation | Rationale & Citation |
| Purity | ≥95%, preferably ≥97% | Impurities (e.g., starting phosphines) can lead to side reactions like oxidation, reducing catalytic efficiency. [1][7] |
| Storage | ≤4°C, under inert gas (N₂/Ar) | Prevents thermal degradation and protects from atmospheric moisture and oxygen, which cause hydrolysis and oxidation. [1][7] |
| Water Content | <50 ppm in solvents/reagents | Critical to prevent hydrolysis of the catalyst, which is a primary deactivation pathway. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of any residual phosphine precursors to inactive phosphine oxides. [2] |
| Typical Loading | 1-5 mol% | Effective for most phase-transfer applications; higher loading may be needed for difficult reactions but increases purification burden. [4] |
Table 2: Quick Troubleshooting Guide
| Symptom | Most Likely Cause(s) | Recommended First Action(s) |
| Slow or No Reaction | Catalyst deactivation by moisture or air. | Ensure all reagents and solvents are anhydrous and the system is under a strict inert atmosphere. |
| Reaction Stalls | Gradual catalyst deactivation. | Check for sources of water/air ingress. Consider adding a second charge of fresh catalyst. |
| Inconsistent Results | Variable purity of catalyst or reagents (especially water content). | Use a fresh bottle of catalyst. Re-dry all solvents and reagents before use. |
| Formation of Byproduct (TBPO) | Oxidation of phosphine impurities. | Degas solvents thoroughly before use and maintain a positive inert gas pressure throughout the reaction. |
| Emulsion during Workup | Catalyst acting as a surfactant. | Add a small amount of brine (saturated NaCl solution) to the aqueous wash to help break the emulsion. |
References
-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega. Available at: [Link]
-
Extractive removal of zinc(II) from chloride liquors with phosphonium ionic liquids/toluene mixtures as novel extractants. Separation and Purification Technology. Available at: [Link]
-
Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. MDPI. Available at: [Link]
-
Functionalized phosphonium based ionic liquids: properties and application in metal extraction. RSC Publishing. Available at: [Link]
-
Functionalized phosphonium based ionic liquids: Properties and application in metal extraction. ResearchGate. Available at: [Link]
-
Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. Available at: [Link]
-
Ionic Liquids in Separation of Metal Ions from Aqueous Solutions. ResearchGate. Available at: [Link]
-
Phosphonium Salt Ionic Liquids in Organic Synthesis. MacSphere. Available at: [Link]
-
Synthesis of Tetrabutylphosphonium Carboxylate Ionic Liquids and Its Catalytic Activities for the Alcoholysis Reaction of Propylene Oxide. ACS Publications. Available at: [Link]
-
Phosphonium Ionic liquids as new, reactive extractants of lactic acid. ResearchGate. Available at: [Link]
-
Phase-transfer catalyst. Wikipedia. Available at: [Link]
-
Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. MDPI. Available at: [Link]
- Removal of trimethyl phosphate from phosphorus containing pesticides. Google Patents.
- Water removal of trimethyl phosphate from phosphorus containing pesticides. Google Patents.
-
Removal of trimethyl phosphate from phosphorus containing pesticides. European Patent Office. Available at: [Link]
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This compound. PubChem. Available at: [Link]
-
PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. Available at: [Link]
-
Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals from Mine Tailings. catalog.lib.ky. Available at: [Link]
-
Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
CAS#:20445-88-9 | this compound. Chemsrc. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Impact of water content on the stability of Tributyl(methyl)phosphonium dimethyl phosphate
Introduction
Tributyl(methyl)phosphonium dimethyl phosphate, [P(CH₃)(C₄H₉)₃][(CH₃O)₂PO₂], is a phosphonium-based ionic liquid (IL) recognized for its utility as a phase transfer catalyst, solvent in green chemistry, and component in electrochemical applications like batteries and supercapacitors.[1][2] Its advantageous properties include high thermal stability compared to ammonium analogs, low vapor pressure, and effectiveness under mild reaction conditions.[1][3][4] However, the operational stability and experimental reproducibility when using this IL are critically dependent on managing one key parameter: water content .
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting issues related to the hydrolytic stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an ionic liquid, which is a salt that is liquid below 100°C. It consists of a bulky, asymmetric tributyl(methyl)phosphonium cation and a dimethyl phosphate anion.[5] Its unique properties, such as high thermal stability, negligible volatility, and ability to dissolve a wide range of compounds, make it a valuable tool in organic synthesis, catalysis, and materials science.[1][3][6]
Q2: Why is water content so critical for the stability of this ionic liquid?
The dimethyl phosphate anion is susceptible to hydrolysis, a chemical reaction with water. The presence of water can initiate the breakdown of the anion, leading to a cascade of chemical changes within the system.[7] This degradation can alter the IL's physical and chemical properties, ultimately compromising experimental results.[3] Phosphonium salts with phosphate anions are known to be sensitive to hydrolysis.
Q3: What is the chemical mechanism of degradation caused by water?
The primary degradation pathway is the hydrolysis of the dimethyl phosphate anion. Water acts as a nucleophile, attacking the phosphorus atom of the dimethyl phosphate anion. This reaction cleaves the ester bond, producing methanol and the monomethyl phosphate anion. This initial reaction can be followed by further hydrolysis of the monomethyl phosphate to phosphoric acid.
The degradation can be autocatalytic. The formation of acidic species (monomethyl phosphate and phosphoric acid) can lower the pH of the medium, which in turn can accelerate further hydrolysis of the dimethyl phosphate anion.[3]
Q4: What are the common signs of degradation in my sample?
Researchers should be vigilant for the following indicators of IL degradation:
-
Change in pH: A noticeable decrease in the pH of your reaction mixture or the IL itself.
-
Inconsistent Experimental Results: Poor reproducibility in reaction kinetics, yields, or product selectivity.
-
Formation of Precipitates: The generation of insoluble phosphate salts.
-
Changes in Physical Appearance: A shift in color or an increase in viscosity.
-
Unusual Peaks in Analytical Data: Appearance of unexpected signals in NMR, HPLC, or GC-MS analyses corresponding to degradation products.
Q5: How can I minimize water contamination?
Most ionic liquids are hygroscopic and readily absorb moisture from the atmosphere.[8][9] Proper handling and storage are crucial:
-
Storage: Always store this compound in a tightly sealed, dark glass bottle in a cool, dry place, preferably within a desiccator or a glovebox under an inert atmosphere (e.g., argon or nitrogen).[8][10]
-
Handling: When in use, minimize the sample's exposure to ambient air.[9] Use dry syringes and glassware. If possible, perform manipulations within a glovebox.[10]
Troubleshooting Guide
Use this section to diagnose and resolve common experimental issues linked to the water-induced degradation of this compound.
| Observed Problem | Potential Cause (Related to Water Content) | Diagnostic Action | Corrective & Preventive Actions |
| Inconsistent reaction yields or altered product selectivity. | Degradation of the dimethyl phosphate anion alters the polarity and catalytic activity of the IL. The formation of acidic byproducts can catalyze unwanted side reactions. | 1. Measure the water content of the IL stock using Karl Fischer titration. 2. Analyze a sample of the IL via ³¹P NMR to detect the presence of monomethyl phosphate or phosphoric acid. | 1. Immediate: Discard the contaminated batch of IL. 2. Preventive: Purchase high-purity, low water content IL. Implement rigorous anhydrous handling techniques. Regularly test the water content of the stock IL. |
| pH of the reaction medium unexpectedly drops. | Hydrolysis of the dimethyl phosphate anion produces acidic species (monomethyl phosphate, phosphoric acid), lowering the pH. | 1. Calibrate and use a pH meter to confirm the pH shift. 2. Confirm water content with Karl Fischer titration. | 1. Immediate: Neutralize the reaction if possible, but be aware that the IL is already compromised. 2. Preventive: Dry the IL under high vacuum before use. Ensure all reaction components and solvents are rigorously dried. |
| Formation of an unexpected precipitate. | The generated phosphate or phosphoric acid can react with cations present in the reaction mixture (e.g., metal catalysts, other salts) to form insoluble phosphate salts. | 1. Isolate and analyze the precipitate (e.g., via FTIR, EDX) to confirm if it is a phosphate-based salt. | 1. Immediate: Filter the reaction mixture. Note that the stoichiometry of the soluble components has now changed. 2. Preventive: Strictly control the water content to prevent the formation of reactive phosphate species. |
| Noticeable change in the IL's color or viscosity. | Degradation products and subsequent reactions can lead to the formation of colored impurities or oligomeric species, which can increase viscosity. | 1. Compare the physical properties of the suspect IL to a fresh, unopened reference sample. 2. Perform viscometry to quantify changes. | 1. Immediate: Cease using the degraded IL. 2. Preventive: Store the IL in a dark, cool, and dry environment to minimize both hydrolytic and thermal degradation pathways.[8] |
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Quantitative Data Summary
| Parameter | Recommended Limit / Value | Impact of Exceeding Limit | Analytical Method |
| Water Content | < 500 ppm (0.05%) for sensitive applications | Accelerates hydrolysis of the dimethyl phosphate anion, leading to pH changes and byproduct formation. | Karl Fischer Titration[6][9][11] |
| pH (of a 10% solution in neutral water) | 6.0 - 7.5 | A value below 6.0 strongly indicates the presence of acidic degradation products. | pH Meter |
| ³¹P NMR Chemical Shift (neat) | ~ +2.5 ppm (for Dimethyl Phosphate) | Appearance of new peaks, typically downfield, indicates formation of monomethyl phosphate and phosphoric acid. | ³¹P Nuclear Magnetic Resonance |
| Storage Temperature | 2 - 8 °C | Higher temperatures can accelerate the rate of hydrolysis, especially if water is present.[8] | N/A |
Experimental Protocol: Water Content Determination by Volumetric Karl Fischer Titration
This protocol outlines the standard procedure for accurately measuring the water content in a sample of this compound.
Objective: To quantify the water content in ppm (parts per million) or percentage (%).
Materials:
-
Volumetric Karl Fischer (KF) Titrator
-
Titration cell, rigorously dried
-
Anhydrous methanol or specialized KF solvent[12]
-
Calibrated KF reagent (e.g., Hydranal™-Composite 5)
-
Water standard (e.g., Hydranal™-Water Standard 1.0)
-
Gas-tight syringes, dried
-
This compound sample
Procedure:
-
System Preparation:
-
Ensure the KF titrator is clean and the titration cell is free of moisture.
-
Fill the titration vessel with a sufficient volume of anhydrous methanol or a suitable KF solvent.
-
Run a pre-titration to neutralize any residual water in the solvent until a stable, dry baseline is achieved. The instrument will indicate when it is ready.
-
-
Titrator Calibration (Titer Determination):
-
Using a calibrated syringe, accurately inject a specific amount (e.g., 10-20 mg) of the water standard into the titration cell.
-
Start the titration. The instrument will dispense the KF reagent until all the water has reacted.
-
Record the volume of KF reagent consumed.
-
The titer (mg H₂O / mL reagent) is calculated. Perform this in triplicate and use the average value for sample analysis.
-
-
Sample Analysis:
-
Using a clean, dry, gas-tight syringe, draw an accurately weighed amount of the this compound sample (typically 0.5 - 1.0 g). The exact mass should be determined by difference.
-
Quickly inject the sample into the conditioned titration cell, ensuring the needle tip is submerged in the solvent to prevent atmospheric moisture contamination.
-
Start the titration immediately.
-
The titration will proceed until the endpoint is reached. Record the volume of KF reagent consumed.
-
-
Calculation:
-
The water content is calculated using the following formula: Water Content (%) = [(Volume of KF reagent used (mL) × Titer (mg/mL)) / (Sample weight (mg))] × 100
-
To express the result in ppm, multiply the percentage by 10,000.
-
System Suitability:
-
The standard deviation of the triplicate titer determination should be less than 2%.
-
The baseline drift of the instrument should be low and stable before starting the analysis.
References
-
Hiyka. (n.d.). Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Retrieved January 14, 2026, from [Link]
-
Armstrong, D. W., & He, L. (2021). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Iolitec. (n.d.). Ionic liquids for Karl-Fischer titration. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2020). Once you synthesize Ionic liquid , how do you preserve it so that it don't get decompose? Any idea?. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2018). In Situ Determination of the Water Content of Ionic Liquids. Retrieved January 14, 2026, from [Link]
-
Seddon, K. R., & Plechkova, N. V. (2015). Water sorption by ionic liquids. ScienceDirect. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). How do you make sure there is water in your Ionic Liquid?. Retrieved January 14, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Stability and Handling of Ionic Liquids. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Phosphonium and Ammonium Ionic Liquids with Aromatic Anions: Synthesis, Properties, and Platinum Extraction. Retrieved January 14, 2026, from [Link]
-
Queen's University Belfast. (n.d.). Controlled chemistry of Moisture Sensitive Reagents in Ionic Liquids. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2015). How do I handle with ionic liquids?. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2023). Research on the degradation mechanism, product effects and optimization strategy of the tributyl phosphate solvent system in the PUREX process. Retrieved January 14, 2026, from [Link]
-
Burger, L. L. (1955). THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW. OSTI.GOV. Retrieved January 14, 2026, from [Link]
-
Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Tribological Properties of Selected Ionic Liquids in Lubricated Friction Nodes. Retrieved January 14, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 4: Phosphonium salts and P-ylides. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Retrieved January 14, 2026, from [Link]
-
ARPN Journal of Engineering and Applied Sciences. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Retrieved January 14, 2026, from [Link]
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- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
Preventing side reactions in the synthesis of Tributyl(methyl)phosphonium dimethyl phosphate
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of Tributyl(methyl)phosphonium Dimethyl Phosphate. Our focus is to provide in-depth, field-proven insights into preventing common side reactions, troubleshooting experimental challenges, and ensuring the synthesis of a high-purity final product.
Overview of Synthesis and Core Challenges
The synthesis of this compound ([P(Bu)₃Me][DMP]) is typically achieved via a two-step process:
-
Quaternization: The nucleophilic attack of tributylphosphine on a methylating agent (e.g., trimethyl phosphate) to form the tributyl(methyl)phosphonium cation.
-
Anion Formation/Exchange: The dimethyl phosphate anion is either formed in situ or introduced via a metathesis reaction. When using trimethyl phosphate as the methylating agent, it conveniently serves as the source for both the methyl group and the dimethyl phosphate anion.[1][2]
While the reaction appears straightforward, its success is contingent on rigorously controlling reaction parameters to prevent a cascade of potential side reactions. The primary challenges stem from the inherent reactivity of the tributylphosphine starting material and the stability of the ionic liquid product under certain conditions.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
FAQ 1: My final product is contaminated with Tributylphosphine Oxide. How did this happen and how can I prevent it?
Answer:
The presence of tributylphosphine oxide (TBPO) is the most common side reaction and impurity.
Causality of Formation: Tributylphosphine is a tertiary phosphine that is highly susceptible to oxidation.[3] The phosphorus atom has a lone pair of electrons that readily reacts with oxygen. This reaction is often so rapid that the phosphine must be handled using air-free techniques.[3]
-
Mechanism: 2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃
This oxidation can be catalyzed by trace metal ions and occurs at any stage where the phosphine is exposed to air: during initial handling, throughout the reaction, or during the workup and purification phases.[4]
Preventative Measures & Protocols:
-
Strict Inert Atmosphere: The entire synthesis, including solvent transfers and reagent additions, must be conducted under a dry, inert atmosphere (e.g., high-purity Argon or Nitrogen).
-
Degassed Reagents: All solvents and liquid reagents should be thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Purity: Use freshly opened or distilled tributylphosphine. Older bottles may already contain significant amounts of TBPO.
Experimental Protocol: Setting up an Air-Free Reaction
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Assemble the glassware (e.g., three-neck flask with condenser and dropping funnel) while hot and immediately place it under a positive pressure of inert gas via a bubbler.
-
Transfer solvents and liquid reagents using cannulas or gas-tight syringes.
-
Add solid reagents under a strong counter-flow of inert gas.
Corrective Action (Post-Synthesis): Removing TBPO from the final ionic liquid is notoriously difficult due to its similar polarity and high solubility.[4] If significant contamination occurs, purification via column chromatography on alumina may be attempted, but prevention is a far more effective strategy.[5]
FAQ 2: The quaternization reaction is sluggish or incomplete. What factors influence this step?
Answer:
Incomplete quaternization leads to low yields and contamination with unreacted tributylphosphine. The quaternization is an Sₙ2 reaction, and its rate is influenced by several factors.[6]
Key Influencing Factors:
-
Steric Hindrance: While tributylphosphine is a strong nucleophile, the reaction rate can be affected by the steric bulk of the reagents.[7]
-
Temperature: Alkylation of phosphines often requires elevated temperatures to proceed at a reasonable rate. For instance, alkylation with trimethyl phosphate is typically performed at 80–100 °C.[1] Reactions with less reactive alkylating agents may require even higher temperatures.[1]
-
Solvent: Polar aprotic solvents like acetonitrile can be used to facilitate the reaction, especially if starting materials are solid.[7] However, for many ionic liquid preparations, the reaction is run neat (solvent-free).
Troubleshooting & Optimization:
-
Reaction Monitoring: The most reliable way to assess completion is by using ³¹P NMR spectroscopy. The signal for tributylphosphine (approx. -32 ppm) should completely disappear, while the signal for the tributyl(methyl)phosphonium cation appears (approx. +33 ppm).
-
Temperature Control: If the reaction is slow, consider increasing the temperature incrementally (e.g., in 10°C steps) while monitoring by NMR. Be cautious, as excessively high temperatures can lead to degradation.
-
Reaction Time: These reactions can be slow, sometimes requiring 24-48 hours or more to reach completion.[1]
Visualizing the Quaternization Process:
Caption: Workflow of the quaternization step showing desired and side pathways.
FAQ 3: My final product shows signs of hydrolysis. Is the dimethyl phosphate anion stable?
Answer:
The dimethyl phosphate (DMP) anion is generally stable, but like all phosphate esters, it can be susceptible to hydrolysis under certain conditions, particularly in the presence of water and strong acids or bases.[2]
Causality of Hydrolysis: Hydrolysis of the DMP anion will produce monomethyl phosphate and methanol. This is undesirable as it introduces impurities and alters the properties of the ionic liquid. The presence of water is the primary prerequisite for this side reaction.
Preventative Measures:
-
Anhydrous Reagents: Ensure all starting materials, especially solvents, are rigorously dried. Use molecular sieves or other appropriate drying agents.
-
Dry Workup: During the workup phase (e.g., washing steps to remove unreacted starting materials), use dry organic solvents. If an aqueous wash is unavoidable, minimize contact time and ensure the ionic liquid is thoroughly dried under high vacuum afterward.
-
pH Control: Avoid strongly acidic or basic conditions during workup, as these can catalyze the hydrolysis of the phosphate ester linkage.
Table 1: Summary of Key Side Reactions and Prevention Strategies
| Side Reaction | Cause | Primary Prevention Strategy | Analytical Signature |
| Oxidation | Exposure of Tributylphosphine to Oxygen | Strict inert atmosphere, degassed reagents | Signal around +40 ppm in ³¹P NMR |
| Incomplete Reaction | Insufficient temperature/time, sterics | Monitor reaction by ³¹P NMR, increase temp/time | Signal around -32 ppm in ³¹P NMR |
| Hydrolysis | Presence of water | Use of anhydrous reagents and solvents | Appearance of new signals in ¹H/³¹P NMR, changes in pH |
References
-
Jayaram, B., Mezei, M., & Beveridge, D. L. (1983). Conformational stability of dimethyl phosphate anion in water: liquid-state free energy simulations. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. Tributylphosphine. Available at: [Link]
-
Kollman, P. A., & Hayes, D. M. (1981). Bifurcated vs. linear hydrogen bonds: dimethyl phosphate and formate anion interactions with water. Journal of the American Chemical Society. Available at: [Link]
-
Kovalishin, V. V., & Kustov, L. M. (2017). Ionic liquids with Dimethyl Phosphate Anion as Highly Efficient Materials for Technological Processes: A Review. Madridge Journal of Petrochemistry and Research. Available at: [Link]
-
Kovalishyn, V., & Kustov, L. (2018). Ionic liquids with dimethyl phosphate anion–Promising materials in science and technology. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Reddit. (2014). My phosphonium salt forming reaction (Ph3P + primary R-Br or R-I) produces a major impurity (about 30%) and I can't figure out how to improve this reaction. Any Ideas?. r/chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of tributylphosphine oxide. Available at: [Link]
-
O'Brien, C. J., et al. (2025). The organophosphorus synthesis triangle: introducing methods for the missing quaternization and de-quaternization routes. Chemical Science. Available at: [Link]
-
Wikipedia. Triphenylphosphine oxide. Available at: [Link]
-
ResearchGate. (2018). How to recrystallize phosphonium salt?. Available at: [Link]
-
ResearchGate. (2025). (a) Formation of a 1:2 complex between tri-n-butyl phosphine oxide and.... Available at: [Link]
-
Allied Academies. (2018). Ionic liquids with dimethyl phosphate anion–Promising materials in science and technology. Available at: [Link]
-
MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Molecules. Available at: [Link]
-
IRIS. Phosphonium salts and P-ylides. Available at: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 18954875. Available at: [Link].
-
ARPN Journals. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Available at: [Link]
-
University of Helsinki. (2022). Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. HELDA. Available at: [Link]
-
Zhong, C.-H., & Huang, W. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. Available at: [Link]
Sources
Technical Support Center: Scaling Up Tributyl(methyl)phosphonium Dimethyl Phosphate Production
Welcome to the technical support center for the synthesis and scale-up of Tributyl(methyl)phosphonium dimethyl phosphate ([C₄H₉]₃P(CH₃))⁺(CH₃O)₂PO₂⁻, a versatile phosphonium ionic liquid. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more controlled production runs. We will address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your process development.
Phosphonium-based ionic liquids are gaining significant attention due to their enhanced thermal and chemical stability compared to their nitrogen-based counterparts, such as imidazolium salts.[1][2][3][4] The absence of acidic protons makes them particularly robust in basic media.[5][6] this compound, in particular, serves as an effective phase transfer catalyst, solvent, and reagent in green chemistry applications, and is explored in materials science and electrochemistry.[7]
This guide provides a structured approach to troubleshooting the synthesis, purification, and scale-up of this important compound.
I. The Synthetic Pathway: A High-Level Overview
The production of this compound is typically a two-step process. Understanding this workflow is the first step in effective troubleshooting.
-
Step 1: Quaternization. Tributylphosphine (TBP), a tertiary phosphine, is alkylated with a methylating agent (e.g., methyl iodide) via an Sₙ2 reaction to form the intermediate salt, Tributyl(methyl)phosphonium iodide.[5]
-
Step 2: Anion Exchange (Salt Metathesis). The iodide anion of the intermediate salt is exchanged for a dimethyl phosphate anion. This is typically achieved by reacting the intermediate with a salt like sodium dimethyl phosphate.[5]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
Category 1: Synthesis & Reaction Control
Question 1: My quaternization reaction yield is low, and I'm seeing a significant amount of a byproduct, which I suspect is tributylphosphine oxide. What's happening and how can I fix it?
Answer: This is a classic problem caused by the presence of oxygen and/or moisture. Tributylphosphine (TBP) is highly susceptible to oxidation.
-
Causality: The lone pair of electrons on the phosphorus atom in TBP is readily attacked by atmospheric oxygen, especially at elevated reaction temperatures, to form the thermodynamically stable tributylphosphine oxide (TBPO). The quaternization reaction is also exothermic, and localized heating can accelerate this side reaction.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your entire reaction setup is under a dry, inert atmosphere (Nitrogen or Argon). This is non-negotiable. Purge the reaction vessel thoroughly before adding reagents.
-
Anhydrous Reagents: Use anhydrous solvents (e.g., acetonitrile with <50 ppm water) and ensure your TBP and methyl iodide are as dry as possible.[5] Moisture can interfere with the reaction and potentially lead to other side products.
-
Controlled Reagent Addition: The quaternization of TBP is exothermic.[5] When scaling up, add the methyl iodide dropwise to the TBP solution while monitoring the internal temperature. Use an ice bath or chiller to maintain the desired temperature range (e.g., 60-70°C, but controlled).[5] Uncontrolled exotherms will accelerate oxidation.
-
Molar Ratio: Use a slight excess of methyl iodide (e.g., 1.1 equivalents) to ensure the complete conversion of the TBP.[5]
-
Question 2: The anion exchange step seems incomplete. After workup, my product is still contaminated with a significant amount of iodide. How can I improve the conversion?
Answer: Incomplete anion exchange is typically an issue of equilibrium or precipitation. The goal is to drive the reaction forward by removing the byproduct, sodium iodide (NaI).
-
Causality: The anion exchange is a reversible salt metathesis reaction. The efficiency of the exchange depends on the relative solubilities of the starting materials and products in the chosen solvent. In a solvent like ethanol, sodium iodide is significantly less soluble than the desired phosphonium dimethyl phosphate product, which allows it to precipitate and drive the reaction to completion according to Le Châtelier's principle.
-
Troubleshooting Steps:
-
Solvent Choice: Ethanol is a common choice for this step.[5] Ensure it is sufficiently pure. The solubility difference between NaI and your product is key.
-
Molar Ratio: Use a slight excess (e.g., 1.05 equivalents) of the dimethyl phosphate salt (e.g., NaDMP) to push the equilibrium towards the product.[5]
-
Reaction Time & Temperature: While often performed at room temperature, ensure adequate stirring time (12-24 hours) to allow for full precipitation of the sodium iodide.[5] Gentle warming can sometimes increase reaction rates, but check for potential product degradation.
-
Catalytic Additives: For larger scales, consider adding a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) at a low molar percentage (e.g., 0.5 mol%). This can significantly accelerate the exchange rate.[5]
-
Post-Reaction Filtration: After the reaction, cool the mixture (e.g., to 0-5°C) to maximize the precipitation of NaI before filtering it off. A thorough filtration is critical to removing the bulk of the halide impurity.
-
Category 2: Purification & Product Quality
Question 3: My final product is a colorless to light yellow liquid, but it has a slight phosphine-like odor. What does this indicate?
Answer: A phosphine-like odor strongly suggests the presence of unreacted tributylphosphine (TBP). This is a purity issue and a safety concern, as TBP is toxic and pyrophoric in some cases.
-
Causality: This impurity arises from an incomplete quaternization reaction or from degradation of the phosphonium salt under certain conditions (though phosphonium salts are generally quite stable).
-
Troubleshooting Steps:
-
Revisit Quaternization: Ensure you used a slight excess of the alkylating agent and allowed sufficient reaction time as discussed in Q1.
-
Purification: Unreacted TBP is less polar than the ionic liquid product.
-
Solvent Washes: After the main reaction workup, perform several washes with a nonpolar solvent like hexane or diethyl ether. TBP will partition into the nonpolar layer, while your ionic liquid product remains in the more polar phase or as a separate liquid phase.
-
Vacuum Stripping: Gently heating the product under a high vacuum can help remove volatile impurities like residual TBP, although TBP itself is not highly volatile.
-
-
Analytical Verification: Use ³¹P NMR spectroscopy to confirm the presence or absence of TBP. TBP has a characteristic chemical shift around -32 ppm, while the tributyl(methyl)phosphonium cation will appear around +33 ppm.
-
Question 4: I'm struggling to achieve high purity (>99%) with recrystallization on a larger scale. What are the critical parameters?
Answer: Recrystallization is an excellent method for purifying ionic liquids at scale, but its efficiency depends heavily on the solvent system and technique.[5]
-
Causality: Successful recrystallization relies on the significant difference in solubility of the desired product and its impurities in a solvent system at different temperatures. The ideal solvent should dissolve the product well when hot but poorly when cold, while impurities should remain soluble (or insoluble) at all temperatures.
-
Troubleshooting Steps:
-
Solvent System Selection: A 9:1 (v/v) ethanol-water mixture is reported to be effective.[5] The ethanol acts as the primary solvent, while the small amount of water (the anti-solvent) helps to induce crystallization upon cooling and can keep highly polar impurities like residual inorganic salts in the mother liquor.
-
Controlled Cooling: Do not crash-cool the solution. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator or chiller. Slow cooling promotes the formation of larger, purer crystals, whereas rapid cooling can trap impurities within the crystal lattice.
-
Seeding: If crystallization is slow to initiate, add a small seed crystal from a previous pure batch to induce nucleation.
-
Washing the Crystals: After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any mother liquor adhering to the surface. Do not wash with a pure, strong solvent in which the product is highly soluble, as this will lead to yield loss.
-
Sources
- 1. Characterization of phosphonium ionic liquids through a linear solvation energy relationship and their use as GLC stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arpnjournals.org [arpnjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
Validation & Comparative
Spectroscopic analysis (NMR, IR) of Tributyl(methyl)phosphonium dimethyl phosphate for structural confirmation
This guide provides an in-depth comparative analysis of the spectroscopic techniques used for the structural confirmation of Tributyl(methyl)phosphonium dimethyl phosphate, a prominent phosphonium-based ionic liquid (IL). Its spectroscopic features are critically compared against two other phosphonium-based ILs: Trihexyl(tetradecyl)phosphonium chloride and Tributyl(4-vinylbenzyl)phosphonium chloride. This document is intended for researchers, scientists, and drug development professionals who utilize these unique chemical entities and require robust methods for their structural verification.
Introduction: The Imperative of Structural Integrity in Ionic Liquid Applications
Ionic liquids, with their unique physicochemical properties such as low volatility, high thermal stability, and tunable solvency, have emerged as critical components in a myriad of applications, from synthesis and catalysis to drug delivery systems. The precise structure of an ionic liquid dictates its function. Therefore, unambiguous structural confirmation is not merely a procedural formality but a cornerstone of reliable and reproducible scientific investigation. In this guide, we delve into the practical application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the structural elucidation of phosphonium-based ionic liquids, focusing on this compound and its alternatives.
Principles of Spectroscopic Analysis for Ionic Liquids
NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy probes the magnetic properties of atomic nuclei. For the compounds discussed herein, ¹H, ¹³C, and ³¹P NMR are particularly informative. The chemical shift (δ) of a nucleus provides information about its local electronic environment, while spin-spin coupling patterns reveal connectivity between neighboring atoms.
-
Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
This compound: A Detailed Spectroscopic Profile
This compound is an ionic liquid comprising a quaternary phosphonium cation and a dimethyl phosphate anion. Its structural confirmation relies on the distinct spectroscopic signatures of both its cationic and anionic components.
Molecular Structure
Caption: Molecular structure of Trihexyl(tetradecyl)phosphonium Chloride.
Table 2: Spectroscopic Data for Trihexyl(tetradecyl)phosphonium Chloride
| Technique | Observed Features (Predicted/Typical Ranges) | Interpretation |
| ¹H NMR | δ 0.8-0.9 (t), 1.2-1.4 (m), 2.1-2.3 (m) | Overlapping signals for the numerous CH₃ and CH₂ groups of the long alkyl chains. The CH₂ groups adjacent to the phosphorus atom appear further downfield. |
| ¹³C NMR | δ 14, 22-32, 18-22 (d) | Signals corresponding to the terminal methyls, the long polymethylene chains, and the carbons directly bonded to phosphorus, respectively. |
| ³¹P NMR | δ ~33 ppm | A single signal in the typical range for quaternary phosphonium cations. |
| FTIR | ~2925, 2855 cm⁻¹ (strong C-H stretch), ~1467 cm⁻¹ (C-H bend), ~722 cm⁻¹ (P-C stretch) [1] | Dominated by strong absorptions from the long alkyl chains. The P-C stretch is also observable.[1] |
Comparison Points:
-
The ¹H and ¹³C NMR spectra are more complex and less resolved for Trihexyl(tetradecyl)phosphonium chloride due to the significant overlap of signals from the long alkyl chains.
-
The ³¹P NMR spectrum is simpler , showing only one signal for the phosphonium cation.
-
The IR spectrum is dominated by strong C-H stretching and bending vibrations from the numerous methylene groups, making it less informative for the phosphonium core compared to the target compound.
Alternative 2: Tributyl(4-vinylbenzyl)phosphonium Chloride
This ionic liquid incorporates an aromatic and a polymerizable vinyl group, making it functionally distinct.
Molecular Structure
Caption: Molecular structure of Tributyl(4-vinylbenzyl)phosphonium Chloride.
Table 3: Spectroscopic Data for Tributyl(4-vinylbenzyl)phosphonium Chloride
| Technique | Observed Features (Predicted/Typical Ranges) | Interpretation |
| ¹H NMR | δ 0.9-1.0 (t), 1.4-1.6 (m), 2.2-2.4 (m), 4.8-5.0 (d), 5.2-5.4 (d), 5.7-5.9 (dd), 6.6-6.8 (dd), 7.2-7.5 (m) | Butyl chain protons, benzylic CH₂ protons, and distinct signals for the vinyl group and aromatic protons. |
| ¹³C NMR | δ 13-14, 23-25, 25-27, 18-22 (d), 30-32 (d), 115-117, 128-138, 136-138 | Butyl chain carbons, benzylic carbon, vinyl carbons, and aromatic carbons. |
| ³¹P NMR | δ ~25-30 ppm | A single signal for the phosphonium cation, potentially shifted slightly by the benzyl group. |
| FTIR | ~3080, 3010 cm⁻¹ (C-H aromatic/vinyl stretch), ~2960, 2870 cm⁻¹ (C-H alkyl stretch), ~1630 cm⁻¹ (C=C vinyl stretch), ~1600, 1450 cm⁻¹ (C=C aromatic stretch), ~990, 910 cm⁻¹ (vinyl C-H bend) | Characteristic absorptions for the aromatic ring, vinyl group, and alkyl chains. |
Comparison Points:
-
The ¹H and ¹³C NMR spectra are significantly different due to the presence of the vinylbenzyl group, with characteristic signals in the aromatic and olefinic regions.
-
The ³¹P NMR chemical shift may be slightly different from the other two compounds due to the electronic effect of the benzyl group.
-
The IR spectrum shows additional characteristic peaks for the vinyl and aromatic functionalities, which are absent in the other two ionic liquids.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The structural confirmation of ionic liquids like this compound requires a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, ³¹P NMR is uniquely powerful for phosphonium-based ionic liquids , offering clear and distinct signals for both the cation and any phosphorus-containing anion. IR spectroscopy serves as an excellent complementary technique for identifying key functional groups.
By comparing the spectroscopic data of the target compound with structurally different alternatives, the unique features of each molecule become apparent. This comparative approach not only strengthens the structural assignment of the target molecule but also provides a deeper understanding of how structural variations are reflected in the spectroscopic data. This guide provides a foundational framework for researchers to confidently characterize and compare phosphonium-based ionic liquids, ensuring the integrity and reliability of their scientific endeavors.
References
- Nuclear Magnetic Resonance (NMR) Spectroscopy. In Introduction to Spectroscopy; Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R., Eds.; Cengage Learning: Boston, MA, 2015; pp 106–265.
-
Fuentes, F.; Heidema, J.; Ramasamy, S.; Williams, S. 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE. Angelo State University, 2022 . [Link] [2]3. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
PubChem. Tributyl(4-vinylbenzyl)phosphonium chloride. [Link]
-
Ghandi, K. Nuclear magnetic resonance spectroscopic studies of the trihexyl (tetradecyl) phosphonium chloride ionic liquid mixtures with water. Open Chemistry, 2008 , 6(4), 519-528. [Link]
Sources
Performance Evaluation of Tributyl(methyl)phosphonium Dimethyl Phosphate as a Catalyst: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a catalyst is a pivotal decision that dictates the efficiency, selectivity, and sustainability of a chemical process. This guide provides a comprehensive performance evaluation of tributyl(methyl)phosphonium dimethyl phosphate, a phosphonium-based ionic liquid, in the context of its catalytic applications. We will delve into its inherent advantages over traditional and alternative catalysts, supported by a mechanistic understanding and illustrative experimental data from closely related systems.
The Ascendancy of Phosphonium-Based Ionic Liquids in Catalysis
Ionic liquids (ILs) have emerged as a significant class of catalysts and solvents, lauded for their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] Within this class, phosphonium-based ILs, such as this compound, offer distinct advantages over their more common ammonium-based counterparts.
The core distinction lies in the central heteroatom: phosphorus versus nitrogen. The larger atomic radius and lower electronegativity of phosphorus compared to nitrogen lead to several beneficial characteristics in phosphonium cations. These include generally higher thermal stability and greater hydrophobicity, which can enhance solubility for metal-containing species and improve performance in certain applications like metal extraction.[2] Furthermore, phosphonium-based ILs often exhibit superior stability in basic conditions due to the absence of acidic protons, a feature not always present in other types of ionic liquids.[3]
One of the most promising applications for phosphonium-based ILs is in the realm of green chemistry, particularly in carbon capture and utilization. The chemical fixation of carbon dioxide (CO2) into valuable chemicals is a prime example. The cycloaddition of CO2 to epoxides to synthesize cyclic carbonates is an atom-economical reaction of significant industrial interest, and phosphonium-based ILs have demonstrated considerable promise as catalysts in this arena.
Mechanistic Insights: The Role of this compound in CO2 Cycloaddition
The catalytic cycle for the cycloaddition of CO2 to epoxides, facilitated by a phosphonium-based ionic liquid like this compound, is a synergistic process involving both the cation and the anion.
Caption: Proposed catalytic cycle for the cycloaddition of CO2 to epoxides.
The phosphonium cation is thought to act as a Lewis acid, activating the epoxide by coordinating to the oxygen atom and making the epoxide ring more susceptible to nucleophilic attack. The dimethyl phosphate anion then acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening. This is followed by the insertion of CO2 and subsequent intramolecular cyclization to yield the cyclic carbonate and regenerate the catalyst.
Comparative Performance Analysis
Thermal Stability:
A significant advantage of phosphonium-based ILs is their enhanced thermal stability. In a comparative study of bifunctional ionic liquids for metal extraction, the phosphonium-based IL demonstrated higher thermal stability compared to its ammonium-based analogue.[2] This is a critical factor in many industrial processes that require elevated temperatures.
Catalytic Activity in Metal Extraction:
In the same study, the phosphonium-based IL, Cyp-IL, exhibited a higher recovery rate for both Molybdenum (Mo) and Vanadium (V) compared to the ammonium-based Ali-IL.[2]
| Catalyst System | Mo Recovery Rate | V Recovery Rate |
| Phosphonium-based IL (Cyp-IL) | 91% | 82.5% |
| Ammonium-based IL (Ali-IL) | 85% | 72% |
Data sourced from a comparative analysis of bifunctional ionic liquids.[2]
This enhanced performance was attributed to the greater hydrophobicity and better solubility for metal-containing species of the phosphonium-based IL.[2]
Illustrative Performance in CO2 Cycloaddition:
In the synthesis of cyclic carbonates from epoxides and CO2, phosphonium salts have been shown to be effective catalysts. While data for this compound is lacking, a study on sterically hindered phosphonium salts as stabilizers for palladium nanoparticles in Suzuki cross-coupling reactions highlights the catalytic potential of such compounds.[4] For the cycloaddition reaction, the choice of both the cation and the anion of the ionic liquid plays a crucial role in the catalytic activity.
Experimental Protocols
To facilitate further research and comparative studies, we provide a general experimental protocol for the synthesis of propylene carbonate from propylene oxide and CO2 using a phosphonium-based ionic liquid catalyst.
Materials:
-
This compound (or alternative phosphonium-based IL)
-
Propylene oxide
-
High-purity CO2
-
Stainless steel autoclave reactor with a magnetic stirrer and temperature controller
Experimental Workflow:
Caption: Generalized workflow for CO2 cycloaddition.
Procedure:
-
The autoclave reactor is charged with propylene oxide and the phosphonium-based ionic liquid catalyst (e.g., 1-5 mol% relative to the epoxide).
-
The reactor is sealed and purged with CO2 several times to remove air.
-
The reactor is then pressurized with CO2 to the desired pressure (e.g., 1-5 MPa).
-
The reaction mixture is heated to the desired temperature (e.g., 100-150 °C) and stirred for a specified duration (e.g., 2-8 hours).
-
After the reaction, the reactor is cooled to room temperature, and the excess CO2 is carefully vented.
-
The product mixture is collected, and the conversion of propylene oxide and the selectivity to propylene carbonate are determined by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.
Self-Validation:
The protocol's integrity is maintained by ensuring accurate temperature and pressure control, and by using analytical techniques with appropriate calibration to quantify reactants and products. A blank reaction (without the catalyst) should be performed to confirm that the conversion is indeed catalyzed.
Conclusion
This compound represents a promising catalyst within the broader class of phosphonium-based ionic liquids. While specific, quantitative performance data for this exact compound remains to be published, the well-documented advantages of phosphonium salts over their ammonium counterparts—namely higher thermal stability and, in some cases, superior catalytic activity—provide a strong rationale for its consideration in various synthetic applications. The synthesis of cyclic carbonates from CO2 and epoxides stands out as a particularly relevant area for its application, contributing to the goals of green and sustainable chemistry. Further research to quantify the catalytic efficacy of this compound is warranted and would be a valuable contribution to the field.
References
-
ACS Publications. A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes | ACS Omega. [Link]
-
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A Comparative Analysis of Tributyl(methyl)phosphonium Dimethyl Phosphate and Imidazolium-Based Ionic Liquids for Advanced Applications
Introduction
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a versatile class of solvents and materials with tunable physicochemical properties. Their negligible vapor pressure, high thermal stability, and wide electrochemical windows make them attractive alternatives to volatile organic compounds in a myriad of applications, from electrochemical devices to biomass processing.[1] Among the vast array of available ILs, phosphonium- and imidazolium-based cations represent two of the most extensively studied families. This guide provides an in-depth, objective comparison of a representative phosphonium IL, Tributyl(methyl)phosphonium dimethyl phosphate, and the widely utilized imidazolium-based ILs. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select the optimal IL for their specific application.
This guide will delve into a comparative analysis of their core physicochemical properties, including thermal stability, electrochemical behavior, and viscosity. Furthermore, we will explore their performance in the critical application of biomass processing and conclude with a discussion on their relative toxicity—a key consideration for sustainable chemistry. The causality behind experimental choices and the underlying structure-property relationships will be elucidated to provide a comprehensive and authoritative resource.
Physicochemical Properties: A Head-to-Head Comparison
The performance of an ionic liquid is intrinsically linked to its fundamental physicochemical properties. This section will compare this compound and common imidazolium-based ILs, such as those containing the 1-butyl-3-methylimidazolium ([BMIM]) cation, across key parameters.
Thermal Stability
The thermal stability of an ionic liquid is a critical parameter, especially for applications requiring elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature (Td) of these materials.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small sample of the ionic liquid (typically 5-10 mg) is placed in a clean TGA pan (e.g., platinum or ceramic).
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant ramp rate, commonly 10°C/min, over a wide temperature range (e.g., from ambient to 600°C).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Analysis: The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins.
Comparative Data: Thermal Stability
| Ionic Liquid | Cation Structure | Anion | Decomposition Temp. (Tonset, °C) | Reference |
| This compound | Tributyl(methyl)phosphonium | Dimethyl phosphate | ~300-350 | [2] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~350-400 | [2] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~300-350 | [2] |
| 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | 1-Ethyl-3-methylimidazolium | Acetate | ~200-250 | [3] |
Expertise & Experience: Interpreting the Data
Phosphonium-based ILs, including this compound, generally exhibit higher thermal stability compared to many imidazolium-based ILs, particularly those with more nucleophilic anions like acetate.[4] The enhanced stability of the phosphonium cation is attributed to the greater strength of the phosphorus-carbon (P-C) bond compared to the nitrogen-carbon (N-C) bond in the imidazolium ring. The thermal decomposition of imidazolium ILs is often initiated by the deprotonation of the acidic proton at the C2 position of the imidazolium ring, a pathway that is absent in tetra-alkyl phosphonium cations.[5] However, the anion also plays a crucial role, with less coordinating anions like hexafluorophosphate generally leading to higher thermal stability in imidazolium ILs.
Diagram: Thermal Decomposition Pathways
Caption: Simplified decomposition pathways for imidazolium and phosphonium ILs.
Electrochemical Stability
The electrochemical stability window (ESW) of an ionic liquid defines the potential range within which it remains electrochemically inert. A wide ESW is crucial for applications in batteries, supercapacitors, and electrodeposition.
Experimental Protocol: Determining the Electrochemical Window
-
Cell Setup: A three-electrode cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/Ag+).
-
Electrolyte Preparation: The ionic liquid is thoroughly dried under vacuum to remove water, which can significantly narrow the ESW.
-
Cyclic Voltammetry (CV): A cyclic voltammogram is recorded by scanning the potential of the working electrode in both the positive and negative directions.
-
Data Analysis: The anodic and cathodic limits are determined by the potentials at which a significant increase in current is observed, indicating the oxidation and reduction of the ionic liquid, respectively. The ESW is the difference between these two potentials.
Comparative Data: Electrochemical Stability
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Reference |
| This compound | Tributyl(methyl)phosphonium | Dimethyl phosphate | ~4.0 - 5.0 | [6] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~4.1 | [6] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~4.0 | [6] |
| Triethyl(methoxymethyl)phosphonium bis(trifluoromethylsulfonyl)amide | Triethyl(methoxymethyl)phosphonium | Bis(trifluoromethylsulfonyl)amide | ~5.5 | [6] |
Expertise & Experience: Interpreting the Data
Phosphonium-based ILs often exhibit a wider electrochemical window compared to their imidazolium counterparts.[6] The cathodic limit (reduction) of imidazolium ILs is typically governed by the reduction of the imidazolium cation itself, which can lead to the formation of N-heterocyclic carbenes.[6] In contrast, the reduction of tetra-alkyl phosphonium cations is generally more difficult, pushing the cathodic limit to more negative potentials. The anodic limit is primarily determined by the oxidation of the anion.
Diagram: Electrochemical Stability Window Determination
Caption: Workflow for determining the electrochemical stability window.
Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for applications involving mass transport, such as in electrolytes and reaction media.
Experimental Protocol: Viscosity Measurement
-
Instrument: A rotational viscometer or a falling-ball viscometer is commonly used.
-
Temperature Control: The temperature of the ionic liquid sample is precisely controlled using a water bath or Peltier element, as viscosity is highly temperature-dependent.
-
Measurement: The instrument measures the torque required to rotate a spindle in the liquid at a constant speed (rotational viscometer) or the time it takes for a ball to fall through the liquid (falling-ball viscometer).
-
Data Collection: Viscosity is measured at various temperatures to understand its temperature dependence.
Comparative Data: Viscosity
| Ionic Liquid | Cation | Anion | Viscosity (mPa·s at 25°C) | Reference |
| This compound | Tributyl(methyl)phosphonium | Dimethyl phosphate | ~100-200 | [2] |
| 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) | 1-Butyl-3-methylimidazolium | Hexafluorophosphate | ~200-300 | [2] |
| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | 1-Butyl-3-methylimidazolium | Tetrafluoroborate | ~100-150 | [2] |
| 1-Ethyl-3-methylimidazolium acetate ([EMIM][OAc]) | 1-Ethyl-3-methylimidazolium | Acetate | ~100 | [3] |
Expertise & Experience: Interpreting the Data
The viscosity of ionic liquids is influenced by a combination of factors including ion size, shape, and intermolecular forces such as van der Waals interactions and hydrogen bonding.[6] Imidazolium-based ILs often exhibit lower viscosities compared to their phosphonium counterparts with similar alkyl chain lengths. This is partly due to the planar structure of the imidazolium ring, which can facilitate ion mobility. The delocalization of the positive charge over the imidazolium ring can also lead to weaker cation-anion interactions compared to the more localized charge on the phosphorus atom in phosphonium cations. However, the nature of the anion has a significant impact, with smaller, more coordinating anions generally leading to higher viscosities.
Application in Biomass Processing
The dissolution and fractionation of lignocellulosic biomass are key steps in the production of biofuels and bio-based chemicals. Ionic liquids have shown great promise as effective solvents for this purpose.
Mechanism of Cellulose Dissolution
The dissolution of cellulose in ionic liquids is primarily driven by the ability of the anion to disrupt the extensive hydrogen-bonding network between cellulose chains.[7] The cation also plays a role in solvating the cellulose polymer.
-
Imidazolium-based ILs: The anions of these ILs, particularly chloride and acetate, are strong hydrogen bond acceptors that interact with the hydroxyl groups of cellulose. The imidazolium cation is thought to contribute to the dissolution process through hydrogen bonding with the cellulose oxygen atoms.[8]
-
Phosphonium-based ILs: While lacking the acidic proton of the imidazolium ring, phosphonium ILs with basic anions like acetate can also effectively dissolve cellulose. The dissolution mechanism is also primarily driven by the anion's ability to form hydrogen bonds with cellulose. The bulky, non-polar alkyl chains on the phosphonium cation may also contribute through hydrophobic interactions with the non-polar regions of the cellulose polymer.[3]
Comparative Performance in Biomass Pretreatment
Studies have shown that both phosphonium and imidazolium-based ionic liquids can be effective in pretreating biomass to enhance the subsequent enzymatic hydrolysis of cellulose to glucose.
| Ionic Liquid Type | Typical Pretreatment Conditions | Key Observations | Reference |
| Imidazolium-based (e.g., [EMIM][OAc]) | 90-160°C, 30 min - 3 h | High cellulose dissolution capacity, significant lignin removal. | [9] |
| Phosphonium-based (e.g., [P66614][OAc]) | 90-120°C, 1-5 h | Effective in disrupting biomass structure, can be more thermally stable for longer pretreatments. | [3] |
Expertise & Experience: Causality in Experimental Choices
The choice between a phosphonium and an imidazolium-based IL for biomass processing often depends on the specific goals of the pretreatment. Imidazolium ILs like [EMIM][OAc] are highly effective at dissolving cellulose and removing lignin. However, their lower thermal stability might be a limitation for processes requiring prolonged high temperatures. Phosphonium ILs, with their higher thermal stability, can be advantageous for more aggressive pretreatment conditions. The generally higher viscosity of phosphonium ILs can be a drawback, potentially hindering mass transfer, but this can often be mitigated by operating at higher temperatures.
Diagram: Biomass Fractionation Workflow
Caption: General workflow for biomass fractionation using ionic liquids.
Toxicity and Environmental Considerations
While ionic liquids are often touted as "green" solvents due to their low volatility, their potential toxicity is a significant concern that must be addressed for their widespread industrial adoption.
Comparative Toxicity
-
Imidazolium-based ILs: A considerable body of research has shown that many imidazolium-based ILs exhibit significant toxicity to a range of organisms, from bacteria to aquatic life.[4] The toxicity is often correlated with the length of the alkyl chain on the imidazolium ring, with longer chains leading to increased toxicity due to their ability to disrupt cell membranes.
-
Phosphonium-based ILs: Generally, phosphonium-based ILs are considered to be less toxic than their imidazolium counterparts.[10] However, toxicity is still observed and is also dependent on the nature of the alkyl chains and the anion.
Experimental Protocol: Acute Toxicity Testing (e.g., using Vibrio fischeri)
-
Organism Culture: A culture of the bioluminescent bacterium Vibrio fischeri is prepared.
-
Exposure: The bacteria are exposed to a series of dilutions of the ionic liquid in a suitable medium.
-
Incubation: The samples are incubated for a specific period (e.g., 15 or 30 minutes).
-
Measurement: The bioluminescence of the bacteria is measured using a luminometer. A decrease in luminescence indicates a toxic effect.
-
Data Analysis: The effective concentration that causes a 50% reduction in bioluminescence (EC50) is calculated. A lower EC50 value indicates higher toxicity.
Conclusion and Future Outlook
The choice between this compound and imidazolium-based ionic liquids is a nuanced decision that depends heavily on the specific requirements of the application.
-
This compound and other phosphonium ILs are generally favored for applications demanding high thermal and electrochemical stability. Their lower toxicity profile also makes them a more attractive option from an environmental and safety perspective.
-
Imidazolium-based ionic liquids often excel in applications where lower viscosity and higher conductivity are paramount. Their well-established ability to dissolve biomass makes them a strong contender in biorefinery applications, although their potential toxicity necessitates careful handling and recycling strategies.
Future research will likely focus on the design of new ionic liquids that combine the desirable properties of both classes. This includes the development of phosphonium-based ILs with lower viscosities and imidazolium-based ILs with enhanced thermal stability and reduced toxicity. As our understanding of the intricate structure-property relationships in these fascinating materials deepens, so too will our ability to tailor them for a sustainable and technologically advanced future.
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A Comparative Guide to Purity Validation of Tributyl(methyl)phosphonium Dimethyl Phosphate by Titration
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids (ILs), Tributyl(methyl)phosphonium dimethyl phosphate (TBMP DMP) is gaining prominence in diverse applications, including as a solvent in green chemistry and a component in pharmaceutical formulations.[1] Its performance in these sensitive applications is intrinsically linked to its purity. Even minor impurities can significantly alter its physicochemical properties, affecting reaction kinetics, solubility, and ultimately, the safety and efficacy of the end product.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of TBMP DMP, with a primary focus on titration methods. As a senior application scientist, the goal is to offer not just procedural steps, but a comprehensive understanding of the rationale behind the choice of analytical techniques, their validation, and a critical comparison with alternative methods such as Ion Chromatography (IC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Criticality of Purity in Ionic Liquids
The synthesis of phosphonium-based ILs, such as TBMP DMP, typically involves a two-step process: the quaternization of an alkylphosphine with a haloalkane, followed by an anion exchange reaction. This process can introduce several potential impurities, including unreacted starting materials (tributylphosphine, methyl halide), by-products, and residual halides from the anion exchange step. Water is also a common impurity that can significantly impact the properties of ILs.[2][3] The presence of these impurities, even at trace levels, can have detrimental effects on the performance and safety of the final product. Therefore, robust and validated analytical methods are essential for the quality control of TBMP DMP.
An Overview of Analytical Techniques for Purity Determination
A multi-faceted approach is often necessary for the comprehensive characterization of ionic liquids. While several techniques can be employed, this guide will focus on a comparative analysis of three prominent methods:
-
Non-Aqueous Potentiometric Titration: A classic and widely used technique for the assay of acidic and basic substances in non-aqueous media.[4][5][6][7][8] It is particularly suitable for ionic liquids that are often insoluble in water.
-
Ion Chromatography (IC): A powerful separation technique for the simultaneous analysis of cations, anions, and ionic impurities.[9][10][11][12]
-
Quantitative ³¹P Nuclear Magnetic Resonance (qNMR): A highly specific and accurate method for the quantification of phosphorus-containing compounds.[13][14][15]
The following diagram illustrates a general workflow for the validation of TBMP DMP purity, incorporating these analytical techniques.
Caption: A general workflow for the purity validation of this compound.
In-Depth Analysis of Titration Methods
Non-aqueous titration is a cornerstone of pharmacopeial analysis for substances that are not soluble in water or are weakly acidic or basic.[5][16][17] For TBMP DMP, a non-aqueous acid-base titration can be employed to determine the purity of the salt.
Principle of Non-Aqueous Titration for TBMP DMP
The dimethyl phosphate anion of TBMP DMP is the conjugate base of a weak acid, dimethyl phosphoric acid. In a suitable non-aqueous solvent, this basic anion can be titrated with a strong acid, such as perchloric acid dissolved in glacial acetic acid.[6][18] The reaction proceeds as follows:
[CH₃(C₄H₉)₃P]⁺[(CH₃O)₂PO₂]⁻ + HClO₄ → [CH₃(C₄H₉)₃P]⁺ClO₄⁻ + (CH₃O)₂PO₂H
The endpoint of the titration, where all the dimethyl phosphate has been neutralized, can be detected potentiometrically using a suitable electrode system.
Experimental Protocol: Non-Aqueous Potentiometric Titration
This protocol is a self-validating system, incorporating standardization of the titrant and a blank determination to ensure the accuracy of the results.
Instrumentation:
-
Autotitrator with a potentiometric electrode suitable for non-aqueous titrations (e.g., a glass electrode and a reference electrode with a non-aqueous electrolyte, or a combined electrode like the Metrohm Solvotrode).[4][7]
-
Analytical balance
-
Volumetric flasks and pipettes
Reagents:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid. This can be purchased commercially or prepared and standardized according to established procedures (e.g., ASTM E200).[1][19][20][21][22]
-
Solvent: Glacial acetic acid.
-
Standard for Titrant Standardization: Potassium hydrogen phthalate (KHP), primary standard grade, dried at 120 °C for 2 hours.
Standardization of 0.1 N Perchloric Acid:
-
Accurately weigh approximately 0.5 g of dried KHP into a beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Add a few drops of crystal violet indicator or use a potentiometric endpoint.
-
Titrate with the 0.1 N perchloric acid solution to the endpoint (for visual titration, the color changes from violet to blue-green).
-
Calculate the normality of the perchloric acid solution.
Titration Procedure for TBMP DMP:
-
Accurately weigh a quantity of TBMP DMP (e.g., 0.3 g) into a clean, dry beaker.
-
Dissolve the sample in an appropriate volume of glacial acetic acid (e.g., 50 mL).
-
Immerse the electrode(s) in the solution and start the stirrer.
-
Titrate with the standardized 0.1 N perchloric acid solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Modern autotitrators can determine this automatically.
-
Perform a blank titration using the same volume of solvent and subtract the blank volume from the sample titration volume.
Calculation:
Purity (%) = (V_sample - V_blank) * N * E.W. / W_sample * 100
Where:
-
V_sample = Volume of titrant consumed by the sample (mL)
-
V_blank = Volume of titrant consumed by the blank (mL)
-
N = Normality of the perchloric acid titrant (mol/L)
-
E.W. = Equivalent weight of TBMP DMP (342.39 g/mol )
-
W_sample = Weight of the sample (g)
Caption: Step-by-step workflow for the non-aqueous potentiometric titration of TBMP DMP.
Comparative Analysis: Titration vs. Alternative Methods
While titration is a robust and cost-effective method for purity assay, a comprehensive quality control strategy should consider its limitations and the strengths of alternative techniques.
Data Presentation: A Comparative Overview
| Parameter | Non-Aqueous Potentiometric Titration | Ion Chromatography (IC) | Quantitative ³¹P NMR (qNMR) |
| Principle | Acid-base neutralization | Ion-exchange separation | Nuclear magnetic resonance |
| Primary Use | Purity assay of the main component | Simultaneous analysis of cation, anion, and ionic impurities | Purity assay, structural confirmation, and impurity identification |
| Specificity | Moderate; can be affected by other acidic or basic impurities | High for both cations and anions | Very high; specific to the phosphorus nucleus |
| Accuracy | High, when properly validated | High | Very high; often considered a primary ratio method |
| Precision (%RSD) | Typically < 1% | Typically < 2% | Typically < 1% |
| LOD/LOQ | Higher compared to IC and qNMR for impurities | Low (ppm to ppb level for impurities)[23] | Moderate, depending on acquisition time |
| Analysis Time | Relatively fast per sample | Moderate, depends on the chromatographic method | Can be longer due to relaxation delays for accurate quantification |
| Cost | Low (instrumentation and consumables) | High (instrumentation and columns) | Very high (instrumentation) |
| Strengths | Cost-effective, robust, well-established | Excellent for trace impurity analysis, simultaneous cation/anion analysis | Provides structural information, highly specific, non-destructive |
| Limitations | Not suitable for complex mixtures, lower sensitivity for impurities | Requires different columns for cations and anions, potential for matrix effects | Lower throughput, requires expensive equipment and skilled operators |
Causality Behind Experimental Choices
The choice of analytical method should be guided by the specific requirements of the analysis.
-
For routine quality control and purity assay of the bulk material, non-aqueous potentiometric titration offers an excellent balance of accuracy, precision, and cost-effectiveness. Its established methodology, traceable to primary standards, provides a high degree of trustworthiness.[2][16]
-
When a detailed impurity profile is required, particularly for halide and other ionic impurities, Ion Chromatography is the method of choice. Its high sensitivity allows for the detection and quantification of trace contaminants that could be critical for the performance of the ionic liquid.[10]
-
For definitive structural confirmation and as a primary method for purity assignment, quantitative ³¹P NMR is unparalleled. The direct relationship between the signal intensity and the number of nuclei makes it an absolute quantification technique, provided that experimental parameters are carefully controlled.[13][14][15] It is also invaluable for identifying unknown phosphorus-containing impurities.
Validation of Analytical Procedures
Regardless of the chosen method, validation in accordance with guidelines such as those from the International Council for Harmonisation (ICH Q2(R1)) is mandatory to ensure the reliability of the results.[3][24][25][26] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[27][28]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][28]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity validation of this compound is a critical aspect of its quality control, directly impacting its performance and safety in various applications. While non-aqueous potentiometric titration stands out as a robust, accurate, and cost-effective method for the primary assay of TBMP DMP, a comprehensive understanding of its purity profile necessitates the use of complementary techniques. Ion Chromatography offers superior sensitivity for the detection of ionic impurities, and quantitative ³¹P NMR provides unparalleled specificity and structural information.
The selection of the most appropriate analytical method should be based on a thorough risk assessment and the specific requirements of the intended application. For a complete and reliable quality assessment, a combination of these methods is often recommended. All methods must be rigorously validated to ensure the integrity of the generated data, in line with established regulatory guidelines.
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A Comparative Guide to the Electrochemical Stability of Tributyl(methyl)phosphonium Dimethyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of electrochemical applications, from high-density energy storage to sensitive electro-organic syntheses, the choice of electrolyte is paramount. The electrochemical stability window (ESW) of an electrolyte dictates the operational voltage of a device and is a critical parameter for ensuring longevity and performance.[1][2] This guide provides an in-depth analysis of the electrochemical stability of Tributyl(methyl)phosphonium Dimethyl Phosphate ([P₄₄₄₁][DMP]), a member of the promising phosphonium-based ionic liquid family. We will objectively compare its anticipated performance with established alternatives, supported by experimental data from analogous systems and foundational electrochemical principles.
The Critical Role of the Electrochemical Stability Window
The electrochemical window is defined as the potential range over which an electrolyte remains electrochemically inert, without undergoing oxidation or reduction.[2] A wider ESW is highly desirable for applications such as lithium-ion batteries and supercapacitors, as it allows for higher operating voltages and, consequently, greater energy densities.[1] The ESW is fundamentally limited by the electrochemical stability of its constituent ions: the cathodic limit is determined by the reduction potential of the cation, while the anodic limit is set by the oxidation potential of the anion.
This compound: A Profile
This compound (CAS: 20445-88-9) is a room-temperature ionic liquid that combines a quaternary phosphonium cation with a dimethyl phosphate anion.[3][4][5] Its utility in electrochemical applications is noted for contributing to high ionic conductivity and stability.[3]
| Property | Value |
| Molecular Formula | C₁₅H₃₆O₄P₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | Colorless to slightly yellow liquid |
Source: PubChem, Chem-Impex[3][5]
Comparative Analysis of Electrochemical Stability
The Cation: Tributyl(methyl)phosphonium ([P₄₄₄₁]⁺)
Phosphonium-based ionic liquids are generally recognized for their superior thermal and electrochemical stability compared to their nitrogen-based counterparts, such as imidazolium and ammonium salts.[6][7] This enhanced stability is attributed to the stronger P-C bonds relative to N-C bonds.[4]
Computational studies and experimental evidence suggest that the electrochemical stability of cations generally increases in the following order: imidazolium < ammonium < pyrrolidinium < phosphonium. This trend indicates that phosphonium cations are less prone to reduction, thus pushing the cathodic limit to more negative potentials and widening the overall ESW. For instance, some phosphonium-based ILs have been reported to exhibit exceptionally wide electrochemical windows, in some cases up to 7 V.[8][9]
The alkyl chain length on the phosphonium cation also plays a role in its electrochemical properties.[10][11][12][13] While longer alkyl chains can increase viscosity, they can also influence the solvation environment of electroactive species.[10] The tributyl(methyl) arrangement in [P₄₄₄₁]⁺ offers a balance of steric hindrance and charge distribution that contributes to its stability.
The Anion: Dimethyl Phosphate ([DMP]⁻)
The anodic limit of the ESW is determined by the oxidation stability of the anion. The dimethyl phosphate anion ([DMP]⁻) is a non-halogenated, phosphate-based anion.[14] Halogenated anions, while common, can sometimes lead to corrosive byproducts upon decomposition.
A study on 1-ethyl-3-methylimidazolium dimethyl phosphate (EMIM[DMP]) reported an electrochemical window of 3.2 V.[15] Given that imidazolium cations typically have a lower cathodic stability than phosphonium cations, this value provides a conservative estimate for the anodic stability of the [DMP]⁻ anion. The oxidation of the [DMP]⁻ anion would likely occur at a potential around or above +3 V vs. Li/Li⁺.
Benchmarking Against Common Ionic Liquids
To contextualize the expected performance of [P₄₄₄₁][DMP], a comparison with widely used imidazolium-based ionic liquids is instructive.
| Ionic Liquid | Cation Family | Common Anion | Typical ESW (V) | Key Characteristics |
| [BMIM][BF₄] | Imidazolium | Tetrafluoroborate | ~4.0 - 4.2 | Widely used, moderate ESW.[16][17] |
| [BMIM][PF₆] | Imidazolium | Hexafluorophosphate | Wider than [BF₄]⁻ | Good thermal and electrochemical stability. |
| [P₁₄₄₄][TFSI] | Phosphonium | Bis(trifluoromethylsulfonyl)imide | ~7.0 | Very high thermal and electrochemical stability.[8] |
| [EMIM][DMP] | Imidazolium | Dimethyl Phosphate | 3.2 | Provides an indication of the [DMP]⁻ anodic limit.[15] |
| [P₄₄₄₁][DMP] (Projected) | Phosphonium | Dimethyl Phosphate | > 4.5 (estimated) | Expected wide cathodic range due to the phosphonium cation and a moderate anodic range from the phosphate anion. |
Note: The ESW of [P₄₄₄₁][DMP] is an educated estimate based on the analysis of its constituent ions.
The projected ESW of [P₄₄₄₁][DMP] is anticipated to be significantly wider than that of [EMIM][DMP] due to the superior cathodic stability of the phosphonium cation. It is expected to be competitive with or potentially exceed that of [BMIM][BF₄].
Experimental Determination of the Electrochemical Stability Window
The electrochemical stability of an ionic liquid is typically determined using cyclic voltammetry (CV) or linear sweep voltammetry (LSV).[1] A standard three-electrode setup is employed, and the potential of the working electrode is swept towards both negative and positive values until a significant increase in current is observed, indicating the electrochemical decomposition of the electrolyte.
Step-by-Step Experimental Protocol
-
Preparation of the Electrochemical Cell:
-
A three-electrode cell is assembled in an inert atmosphere (e.g., an argon-filled glovebox) to minimize contamination from water and oxygen, which can significantly narrow the electrochemical window.[18]
-
Working Electrode: A polished glassy carbon electrode is commonly used due to its wide potential window and relatively inert surface.
-
Reference Electrode: A quasi-reference electrode, such as a silver or platinum wire, is often used. For more accurate measurements, the potential can be calibrated against a standard reference electrode like ferrocene/ferrocenium (Fc/Fc⁺) post-measurement.
-
Counter Electrode: A platinum wire or mesh with a large surface area is typically used as the counter electrode.
-
-
Electrolyte Preparation:
-
The ionic liquid, in this case, this compound, is thoroughly dried under vacuum at an elevated temperature to remove any residual water.
-
The electrolyte is then transferred to the electrochemical cell within the glovebox.
-
-
Cyclic Voltammetry Measurement:
-
The potentiostat is connected to the three-electrode cell.
-
An initial open-circuit potential is measured.
-
The potential is then swept from the open-circuit potential towards the negative limit at a defined scan rate (e.g., 10-50 mV/s).
-
The scan is then reversed and swept towards the positive limit.
-
The scan is continued for a few cycles to ensure reproducibility.
-
-
Data Analysis and Determination of the ESW:
-
The resulting voltammogram (current vs. potential) is analyzed.
-
The cathodic and anodic limits are determined by identifying the potentials at which the current reaches a predefined cutoff current density (e.g., 0.1 or 1 mA/cm²). The choice of cutoff current density is crucial and should be reported, as it can influence the determined ESW value.[19]
-
The electrochemical stability window is calculated as the difference between the anodic and cathodic potential limits.
-
Visualizing the Concepts
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A Comparative Analysis of Tributyl(methyl)phosphonium Dimethyl Phosphate in Industrial Processes: A Cost-Benefit Perspective
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of process optimization, efficiency, and sustainability in the chemical and pharmaceutical industries has catalyzed the adoption of novel materials that challenge the limitations of traditional solvents and catalysts. Among these, ionic liquids (ILs) have emerged as a transformative class of compounds. This guide provides a comprehensive cost-benefit analysis of a specific phosphonium-based ionic liquid, Tributyl(methyl)phosphonium dimethyl phosphate (TMDPO) , for researchers, scientists, and drug development professionals. We will move beyond a superficial overview to deliver an in-depth comparison with established alternatives, supported by experimental insights and a clear economic framework.
Understanding this compound (TMDPO)
TMDPO (CAS No: 20445-88-9) is a quaternary phosphonium salt, a subclass of ionic liquids distinguished by a phosphorus-centered cation.[1] Unlike their nitrogen-based counterparts (e.g., imidazolium salts), phosphonium-based ILs often exhibit superior thermal and chemical stability, making them exceptionally robust for demanding industrial applications.[1][2] TMDPO's unique combination of a bulky, non-acidic phosphonium cation and a dimethyl phosphate anion endows it with a valuable set of properties. It functions effectively as a phase transfer catalyst, a versatile solvent for a range of organic and inorganic materials, and a key component in green chemistry initiatives.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20445-88-9 | [3][5][6] |
| Molecular Formula | C₁₅H₃₆O₄P₂ | [4][5][6] |
| Molecular Weight | 342.40 g/mol | [5][6][7] |
| Purity | ≥95% | [3][5] |
| Appearance | Colorless to light yellow liquid | [3][5] |
| Density | ~1.04 g/mL | [3] |
| Melting Point | 17 °C | [3] |
| Volatility | Negligible | [4] |
The Industrial Application Landscape of TMDPO
The versatility of TMDPO allows for its application across diverse, high-value sectors. Its primary roles are not just as a passive solvent but as an active facilitator of chemical processes.
-
Green Chemistry & Synthesis: TMDPO serves as a non-volatile, recyclable solvent, significantly reducing the reliance on hazardous and volatile organic compounds (VOCs).[4] As a phase transfer catalyst, it enhances reaction rates and yields under milder conditions, which is particularly beneficial in the synthesis of fine chemicals and pharmaceuticals.[3]
-
Biotechnology & Pharmaceuticals: In bioprocessing, it is employed for the extraction and purification of biomolecules, improving both yield and purity.[3][4] Its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs) makes it a valuable tool in drug formulation and delivery systems.[3][4]
-
Material Science: TMDPO functions as a plasticizer, improving the flexibility and durability of polymers used in advanced coatings and films.[3][4] It also acts as an initiator for certain polymerization reactions, allowing for the synthesis of specialized polymers.[4][5]
-
Electrochemistry: With high ionic conductivity, TMDPO is a component in the development of next-generation ionic liquids for safer, more efficient batteries and supercapacitors.[3][4]
-
Cellulose Processing: Traditional methods for dissolving cellulose, a notoriously stubborn biopolymer, often rely on harsh and toxic solvents. Phosphonium-based ILs, including ammonium analogues of TMDPO, have been shown to be effective solvents for cellulose, enabling its modification for applications like optical compensation films.[8][9]
Performance and Cost Comparison with Industrial Alternatives
The decision to implement TMDPO hinges on a clear-eyed assessment of its performance and cost relative to incumbent technologies. No single solution is universally optimal; the choice is application-specific.
Table 2: Comparative Analysis of TMDPO vs. Key Alternatives
| Feature | This compound (TMDPO) | Traditional Volatile Organic Solvents (e.g., Toluene, DCM) | Tributyl Phosphate (TBP) | Imidazolium-Based Ionic Liquids (e.g., [BMIM][BF₄]) |
| Performance | High thermal & chemical stability[1]; excellent catalyst & solvent[3]; high ionic conductivity[4]. | Established performance, but often require harsh conditions. | Strong polar solvent and plasticizer[10]; effective defoamer[10]. | Good solvents and catalysts, but can have lower thermal and chemical stability than phosphonium ILs[1]. |
| Process Efficiency | Can increase reaction rates and yields[3]; enables milder reaction conditions. | Variable; may require higher temperatures/pressures. | Efficient for specific extractions and formulations. | Can improve efficiency, but stability may be a limiting factor in some processes. |
| Environmental Profile | Low volatility (reduced VOCs)[4]; often considered less toxic and more environmentally friendly[3][11]. | High volatility (major source of VOCs); often toxic and hazardous. | Harmful if swallowed and toxic to aquatic life with long-lasting effects[12]. | Variable toxicity; some anions (e.g., PF₆⁻) can form toxic HF upon hydrolysis. |
| Safety & Handling | Low vapor pressure reduces inhalation risk; classified as a skin and eye irritant[6]. | High flammability and inhalation risk; requires extensive engineering controls. | Requires careful handling due to toxicity[12]; stable under normal conditions but can decompose at high temperatures[12]. | Low volatility is a safety plus, but chemical compatibility and stability must be verified. |
| Recyclability | High potential for recycling due to low volatility, a key tenet of its cost-effectiveness. | Difficult and energy-intensive to recycle completely; often incinerated. | Can be recycled but may involve complex purification steps. | Recyclable, similar to other ILs. |
| Indicative Cost | High initial procurement cost (e.g., ~$100-150 for 100g)[5][7]. | Low procurement cost. | Moderate procurement cost. | High procurement cost, comparable to or sometimes higher than phosphonium ILs. |
A Framework for Cost-Benefit Analysis
The higher upfront cost of TMDPO necessitates a holistic analysis that accounts for the entire process lifecycle. The economic justification is often found in long-term operational savings and performance gains.
Quantifiable Costs
-
Direct Costs: The purchase price of TMDPO is significantly higher than traditional solvents. Current market prices from chemical suppliers range from approximately $30 for 25g to over $130 for 100g.[5]
-
Indirect Costs:
-
Capital Expenditure: Potential need for new equipment or modification of existing reactors to handle ionic liquids (though often less stringent than for high-pressure or high-temperature processes).
-
Process Development: R&D time required to optimize reactions and separations using TMDPO.
-
Recycling Infrastructure: Investment in equipment for solvent regeneration and purification to maximize reuse and realize cost savings.
-
Quantifiable Benefits
-
Increased Yield & Purity: Even a modest percentage increase in the yield of a high-value product (e.g., a pharmaceutical intermediate) can rapidly offset the solvent cost.
-
Reduced Waste Disposal: The cost of disposing of hazardous organic solvents can be substantial. The recyclability and lower volume of TMDPO used can lead to significant savings.
-
Energy Savings: Operating reactions at lower temperatures and pressures directly translates to reduced energy consumption.
-
Enhanced Safety: Fewer engineering controls (e.g., specialized ventilation for VOCs) and a lower risk of accidents can reduce operational and compliance costs.
The following diagram illustrates the key considerations in the decision-making process when evaluating the adoption of TMDPO.
Caption: Cost-Benefit Decision Framework for TMDPO Adoption.
Experimental Evaluation Protocols
For scientists seeking to validate the performance of TMDPO in their specific application, a structured experimental approach is crucial. The following protocols provide a self-validating system for assessment.
Protocol 1: Synthesis and Purification of TMDPO
Causality: While commercially available, understanding the synthesis provides insight into its stability and potential impurities. The typical route involves a quaternization reaction followed by anion exchange.[4]
-
Alkylation: React Tributylphosphine (TBP) with a methylating agent (e.g., methyl iodide) in a suitable solvent. Industrial processes may use continuous flow reactors to improve safety and yield, targeting a residence time of ~30 minutes at 70°C.[4]
-
Anion Exchange: The resulting phosphonium halide is then reacted with a salt of dimethyl phosphate (e.g., sodium dimethyl phosphate) in a solvent like ethanol at room temperature for 12-24 hours.[4]
-
Purification: The product is purified through solvent extraction and vacuum drying to remove residual solvents and salt byproducts.
-
Characterization: Confirm the structure and purity using ¹H NMR, ³¹P NMR, and FT-IR spectroscopy. Assess thermal stability using Thermogravimetric Analysis (TGA).
Protocol 2: Comparative Evaluation as a Reaction Solvent
Causality: This protocol directly compares the efficacy of TMDPO against a standard solvent for a known reaction, providing quantifiable data on yield and reaction kinetics.
-
Baseline Reaction: Perform a benchmark reaction (e.g., a Suzuki coupling or a nucleophilic substitution) in a traditional solvent (e.g., Toluene). Monitor the reaction progress over time using GC-MS or HPLC to establish a kinetic profile and final yield.
-
TMDPO Reaction: Repeat the identical reaction, substituting the traditional solvent with TMDPO. Ensure all other parameters (temperature, catalyst loading, reactant stoichiometry) are held constant.
-
Analysis: Compare the reaction profiles. Key metrics for comparison are:
-
Time to completion.
-
Final product yield and purity.
-
Formation of byproducts.
-
-
Solvent Recycling: After the reaction, extract the product using a suitable organic solvent (e.g., ethyl acetate). The TMDPO, being immiscible with many nonpolar solvents, will remain. Wash the TMDPO phase with fresh solvent, dry under vacuum, and reuse in a subsequent reaction to quantify recycling efficiency.
The general workflow for evaluating a new ionic liquid is depicted below.
Caption: General Experimental Workflow for IL Evaluation.
Conclusion and Authoritative Recommendation
This compound represents a significant advancement over many conventional industrial solvents and catalysts. Its superior thermal and chemical stability, coupled with its efficacy in a wide range of applications and its favorable environmental profile, makes it a compelling choice for process innovation.[1][2]
The primary barrier to widespread adoption remains its high initial procurement cost. However, a comprehensive cost-benefit analysis frequently reveals that this cost is justified by long-term gains in process efficiency, product yield, waste reduction, and operational safety. For high-value manufacturing, such as in the pharmaceutical and specialty materials sectors, the economic case becomes particularly strong.
It is the recommendation of this guide that research, development, and process chemistry teams actively consider TMDPO and other phosphonium-based ionic liquids as viable, high-performance alternatives. The decision should be based on rigorous, application-specific experimental validation and a lifecycle cost analysis rather than on procurement price alone. By embracing such advanced materials, organizations can unlock new efficiencies and align their operations with the demanding economic and environmental standards of modern industry.
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A Comparative Environmental Impact Assessment: Tributyl(methyl)phosphonium Dimethyl Phosphate vs. Traditional Solvents
A Guide for Researchers, Scientists, and Drug Development Professionals
The paradigm of solvent selection in the chemical and pharmaceutical industries is undergoing a significant transformation. Driven by the principles of green chemistry, the focus is shifting from purely functional properties to a holistic assessment of a solvent's entire life cycle and its environmental footprint. Ionic liquids (ILs), such as Tributyl(methyl)phosphonium dimethyl phosphate, have been commercialized as potential "green" alternatives to traditional volatile organic compounds (VOCs). This guide provides a critical comparison of the environmental impact of this compound against three widely used traditional solvents: acetone, methanol, and dichloromethane. This analysis is grounded in available experimental data and established scientific principles to aid researchers in making informed, environmentally conscious decisions.
Introduction: The Imperative for Greener Solvents
Traditional organic solvents are ubiquitous in research and industry, valued for their solvation properties. However, many are associated with significant environmental, health, and safety (EHS) concerns, including air and water pollution, toxicity to aquatic life, and contributions to greenhouse gas emissions.[1][2] The ideal of a "green solvent" encompasses a range of attributes, including low toxicity, high biodegradability, derivation from renewable resources, and a favorable life cycle assessment (LCA).[3] Ionic liquids, which are salts with melting points below 100°C, have been touted as greener alternatives due to their negligible vapor pressure, which reduces air pollution.[4][5] However, a comprehensive environmental assessment requires a deeper look into their aquatic toxicity, biodegradability, and the environmental cost of their synthesis.
Comparative Environmental Impact Analysis
This section delves into a comparative analysis of this compound and the selected traditional solvents based on key environmental indicators.
Aquatic Toxicity
The potential for a solvent to harm aquatic ecosystems is a primary concern. This is typically assessed through standardized tests on representative organisms from different trophic levels: fish, invertebrates (like Daphnia magna), and algae. The results are often expressed as the concentration that is lethal to 50% of the test population (LC50) or that causes a 50% inhibition of a biological function, such as mobility (EC50) or growth (IC50).
Traditional Solvents: In contrast, extensive data is available for acetone, methanol, and dichloromethane.
-
Acetone is generally considered to have low aquatic toxicity, with high LC50 and EC50 values.[10][11][12]
-
Methanol also exhibits low acute toxicity to aquatic life.[13][14][15]
-
Dichloromethane shows a higher level of aquatic toxicity compared to acetone and methanol, with lower LC50 values.[8][16][17]
Table 1: Comparative Acute Aquatic Toxicity Data
| Solvent | Fish (96h LC50) | Daphnia magna (48h EC50) | Algae (Growth Inhibition IC50) |
| This compound | Data not available (Classified as H412: Harmful to aquatic life with long lasting effects) | Data not available | Data not available |
| Acetone | 5540 mg/L (Rainbow Trout)[10] | 8800 mg/L[12] | Data not available |
| Methanol | >100 mg/L (Rainbow Trout)[15] | 24,500 mg/L[13] | Data not available |
| Dichloromethane | 193 mg/L (Fathead Minnow)[17] | 27 mg/L[16] | Data not available |
Biodegradability
Biodegradability refers to the ability of a substance to be broken down into simpler, non-toxic compounds by microorganisms. "Ready biodegradability" is a stringent criterion assessed by tests like the OECD 301 series, which indicates that a substance will be rapidly and completely removed in a variety of aerobic environments.[18]
This compound: Specific ready biodegradability data for this compound is not publicly available. However, studies on other phosphonium-based ILs suggest they often exhibit poor biodegradability.[15][19] The persistence of these compounds, coupled with their aquatic toxicity, is a significant environmental concern. The dimethyl phosphate anion itself is part of a class of ILs known for their stability.[5][20]
Traditional Solvents:
-
Dichloromethane has been shown to be readily biodegradable under aerobic conditions, as confirmed by a Closed Bottle Test (OECD 301D).[24][25][26]
Table 2: Comparative Biodegradability
| Solvent | Ready Biodegradability (OECD 301) |
| This compound | Data not available (Likely not readily biodegradable based on related compounds) |
| Acetone | Readily biodegradable[21] |
| Methanol | Readily biodegradable[23] |
| Dichloromethane | Readily biodegradable[24][26] |
Life Cycle Assessment (LCA)
A Life Cycle Assessment provides a comprehensive "cradle-to-grave" analysis of the environmental impacts associated with a product, from raw material extraction and manufacturing to use and disposal.
This compound: A specific LCA for this compound is not available. However, LCAs of other ionic liquids, such as imidazolium-based ILs, have indicated that their production can be energy-intensive and may involve the use of hazardous reagents, leading to a significant environmental footprint that can be larger than that of some traditional solvents.[16] The synthesis of phosphonium salts often involves multi-step processes that can contribute to their overall environmental impact.
Traditional Solvents: LCAs for common solvents like acetone and methanol are well-established.
-
Acetone production via the cumene process has associated environmental impacts, including greenhouse gas emissions.[27][28][29] However, newer, more sustainable production routes using captured carbon dioxide are being explored.[27][28]
-
Methanol production is traditionally reliant on fossil fuels like natural gas and coal, which carries a significant carbon footprint.[30][31] Greener production pathways from biomass or captured CO2 are being developed to mitigate this.[9][32][33]
-
Dichloromethane is produced industrially, and its life cycle includes the use of chlorinated compounds and energy-intensive processes.[3][18][34][35]
The following diagram illustrates a simplified comparative logic for the life cycle stages of an ionic liquid versus a traditional solvent.
Caption: Simplified life cycle comparison.
Experimental Protocols for Environmental Impact Assessment
To ensure data reliability and comparability, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial.
Aquatic Toxicity Testing
A tiered approach is typically used, starting with acute toxicity tests.
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period (96h LC50).
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This test determines the concentration that immobilizes 50% of the Daphnia over a 48-hour period (48h EC50).[13][27][31][33][36]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae over 72 hours (72h IC50).[14][17][34][37]
The following diagram outlines the general workflow for aquatic toxicity testing.
Caption: General workflow for aquatic toxicity testing.
Ready Biodegradability Testing
-
OECD 301D: Closed Bottle Test: This is a common screening test for ready biodegradability. A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from sewage treatment plant effluent) and kept in a sealed bottle in the dark at a constant temperature for 28 days. The degradation is followed by measuring the consumption of dissolved oxygen. A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[10][24][28][30][37][38]
Conclusion and Recommendations
The assertion that ionic liquids are inherently "green" solvents requires careful and critical evaluation on a case-by-case basis. While this compound offers the advantage of low volatility, reducing air pollution and inhalation exposure, the available evidence on related phosphonium-based ionic liquids points to potential concerns regarding aquatic toxicity and persistence. Its GHS classification as H412 (Harmful to aquatic life with long lasting effects) underscores these concerns.
In comparison, traditional solvents like acetone and methanol, despite their volatility, are readily biodegradable and exhibit low aquatic toxicity. Dichloromethane, while readily biodegradable, presents a higher aquatic toxicity concern.
For researchers, scientists, and drug development professionals, the choice of a solvent should be guided by a comprehensive assessment of its environmental impact profile.
Recommendations:
-
Prioritize Data-Driven Decisions: Whenever possible, select solvents for which robust environmental impact data (aquatic toxicity, biodegradability, LCA) are available.
-
Exercise Caution with Novel Solvents: For newer solvents like this compound, where data may be limited, the precautionary principle should be applied. The potential for aquatic toxicity and persistence should be considered a significant risk until proven otherwise by empirical data.
-
Consider the Entire Life Cycle: Look beyond the immediate use phase. The environmental cost of solvent synthesis and its ultimate fate in the environment are critical components of its green credentials.
-
Advocate for Transparency and Further Research: Encourage suppliers to provide comprehensive environmental impact data for their products. Support and conduct research to fill the data gaps for promising but under-characterized solvents.
Ultimately, the journey towards greener chemistry in the pharmaceutical and chemical industries relies on a commitment to rigorous scientific evaluation and a holistic understanding of the environmental consequences of our choices.
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The Unseen Influence: How the Structure of Tributyl(methyl)phosphonium Dimethyl Phosphate Dictates its Chemical Reactivity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of ionic liquids, Tributyl(methyl)phosphonium dimethyl phosphate ([TMBP][DMP]) has emerged as a versatile and powerful tool in a chemist's arsenal. Its unique combination of a bulky, asymmetric phosphonium cation and a coordinating dimethyl phosphate anion bestows upon it a set of properties that translate into exceptional performance across a range of chemical transformations. This guide delves into the intricate relationship between the molecular architecture of [TMBP][DMP] and its chemical reactivity, offering a comparative analysis against other phosphonium-based ionic liquids and providing the experimental context necessary for informed selection in your research and development endeavors.
The Heart of the Matter: Deconstructing the [TMBP][DMP] Structure
The reactivity of any ionic liquid is not merely a sum of its parts, but rather a complex interplay between the cation, the anion, and their interactions with reactants and solvents. In [TMBP][DMP], two key structural features are paramount:
-
The Tributyl(methyl)phosphonium ([TMBP]) Cation: The large, sterically hindered, and lipophilic nature of the tetralkylphosphonium cation is a cornerstone of its efficacy, particularly in phase transfer catalysis. The four alkyl groups surrounding the central phosphorus atom create a diffuse positive charge, leading to a "looser" ion pair with the accompanying anion. This increased charge separation enhances the anion's nucleophilicity and availability to participate in reactions. Furthermore, the long butyl chains contribute to its high solubility in organic solvents, facilitating the transport of anionic reactants from an aqueous or solid phase into the organic reaction medium.
-
The Dimethyl Phosphate ([DMP]) Anion: The dimethyl phosphate anion is not a passive spectator. Its ability to act as a hydrogen bond acceptor can influence the solvation of reactants and intermediates, thereby modulating reaction pathways and rates. Compared to simple halide anions, the [DMP] anion offers a different level of coordinating ability, which can be advantageous in stabilizing transition states or even actively participating in the catalytic cycle.
This unique combination of a highly lipophilic, charge-diffuse cation and a coordinating anion sets [TMBP][DMP] apart from other ionic liquids and is the primary driver of its chemical reactivity.
[TMBP][DMP] in Action: A Comparative Look at its Chemical Reactivity
The structural attributes of [TMBP][DMP] translate into tangible advantages in various chemical applications. Here, we compare its performance with other phosphonium-based ionic liquids, supported by experimental insights.
Superiority in Phase Transfer Catalysis
For instance, in the alkylation of sodium benzoate with butyl bromide, a study demonstrated that Tetra Phenyl Phosphonium Bromide, a phosphonium salt, achieved a 98% yield, surpassing the performance of two different quaternary ammonium salt catalysts which yielded 91% and 92% respectively under identical conditions[1]. This highlights the general trend of higher efficiency for phosphonium-based catalysts in nucleophilic substitution reactions. The greater polarizability of the phosphorus atom in the phosphonium cation leads to a looser ion pair with the reacting anion, enhancing its reactivity[2].
Experimental Protocol: Evaluating Catalyst Performance in Williamson Ether Synthesis
To provide a practical framework for comparing the efficacy of [TMBP][DMP] with other phase transfer catalysts, the following detailed protocol for the Williamson ether synthesis is presented. This protocol can be adapted to evaluate various phosphonium and ammonium salts.
Objective: To compare the catalytic efficiency of this compound ([TMBP][DMP]) against a standard phosphonium salt like Tetrabutylphosphonium bromide (TBPB) and a common ammonium salt like Tetrabutylammonium bromide (TBAB) in the synthesis of benzyl phenyl ether.
Materials:
-
Phenol
-
Benzyl chloride
-
Sodium hydroxide (50% w/v aqueous solution)
-
Toluene
-
This compound ([TMBP][DMP])
-
Tetrabutylphosphonium bromide (TBPB)
-
Tetrabutylammonium bromide (TBAB)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) with a suitable column (e.g., HP-5)
Procedure:
-
Set up three identical round-bottom flasks equipped with magnetic stirrers and reflux condensers.
-
In each flask, combine phenol (10 mmol), toluene (20 mL), and the internal standard (1 mmol).
-
To the first flask, add [TMBP][DMP] (0.5 mol%).
-
To the second flask, add TBPB (0.5 mol%).
-
To the third flask, add TBAB (0.5 mol%).
-
While stirring vigorously, add the 50% sodium hydroxide solution (10 mL) to each flask.
-
Add benzyl chloride (12 mmol) to each reaction mixture.
-
Heat the reactions to 80°C and monitor the progress by taking aliquots from the organic layer at regular intervals (e.g., every 30 minutes).
-
Quench the aliquots with dilute HCl and extract with diethyl ether.
-
Analyze the organic extracts by GC to determine the conversion of phenol and the yield of benzyl phenyl ether.
Data Analysis:
The performance of each catalyst can be evaluated by comparing the reaction rates and the final product yields. A higher reaction rate and yield will indicate a more efficient catalyst for this transformation.
Visualizing the Structure-Reactivity Correlation
The following diagram illustrates the key structural features of [TMBP][DMP] and how they correlate with its enhanced chemical reactivity in phase transfer catalysis.
Caption: Correlation of [TMBP][DMP] structure with its reactivity.
The Anion's Role: Beyond a Simple Counterion
While the cation often takes center stage in discussions of phosphonium ionic liquids, the anion's influence is profound. The dimethyl phosphate anion in [TMBP][DMP] offers distinct advantages over more common halide anions. Studies on other phosphonium salts have shown that the nature of the anion can significantly impact catalytic activity. For instance, in palladium-catalyzed carbonylation reactions, phosphonium bromide ionic liquids were found to be superior media compared to those with other anions, with the bromide ion actively participating in the catalytic cycle[1]. This underscores the importance of considering the anion's potential for coordination and direct involvement in the reaction mechanism when selecting an ionic liquid.
The phosphate moiety in [DMP] can engage in hydrogen bonding and coordinate to metal centers, potentially stabilizing intermediates and transition states in a way that simple halides cannot. This can lead to enhanced reaction rates and selectivities.
Comparative Performance Data
To provide a clearer picture of the performance landscape, the following table summarizes the key differences between phosphonium-based and ammonium-based phase transfer catalysts, drawing on general observations from the literature.
| Feature | This compound ([TMBP][DMP]) & other Phosphonium Salts | Tetrabutylammonium Bromide (TBAB) & other Ammonium Salts |
| Thermal Stability | Generally high; not susceptible to Hofmann elimination. | Lower; prone to Hofmann elimination at elevated temperatures in the presence of a strong base. |
| Chemical Stability | More stable, particularly in strongly basic media. | Can degrade under strongly basic conditions. |
| Catalytic Activity | Often exhibit higher activity and yields in specific reactions due to a "looser" ion pair. | Effective in a wide range of reactions, but may be less active in demanding conditions. |
| Lipophilicity | Generally higher due to the larger, more polarizable phosphorus atom, enhancing solubility in the organic phase. | Moderate, dependent on the length of the alkyl chains. |
| Cost-Effectiveness | Can be more expensive than common ammonium salts. | Often more cost-effective and readily available. |
Conclusion: A Structurally Tuned Catalyst for Demanding Applications
The chemical reactivity of this compound is a direct consequence of its well-defined molecular structure. The synergistic interplay between the bulky, lipophilic tributyl(methyl)phosphonium cation and the coordinating dimethyl phosphate anion creates a highly effective phase transfer catalyst and reaction medium. Its superior thermal and chemical stability, coupled with the enhanced nucleophilicity of the associated anion, makes it a compelling choice for a wide array of organic transformations, particularly those requiring forcing conditions or high catalytic turnover.
For researchers and drug development professionals seeking a robust, high-performance ionic liquid, a thorough understanding of the structure-reactivity relationships outlined in this guide will be instrumental in unlocking the full potential of [TMBP][DMP] and accelerating the pace of discovery and innovation.
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McNulty, J., Nair, J. J., & Robertson, A. (2007). Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects. Organic Letters, 9(22), 4575–4578. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tributyl(methyl)phosphonium Dimethyl Phosphate
As researchers and innovators, our work with versatile ionic liquids like Tributyl(methyl)phosphonium dimethyl phosphate (CAS No. 20445-88-9) pushes the boundaries of green chemistry, pharmaceuticals, and materials science.[1] However, our responsibility extends beyond the successful application of these compounds to their safe and compliant disposal. This guide provides a direct, field-tested protocol for managing waste streams containing this specific phosphonium salt, ensuring the safety of your personnel and the integrity of our environment.
The core principle of this guidance is waste minimization and compliant disposal . This compound is not to be drain-disposed or mixed with general laboratory waste. Its chemical nature necessitates handling as a regulated chemical waste stream from cradle to grave.
Immediate Safety & Hazard Profile
Before handling any waste, it is critical to understand the inherent hazards of this compound. This dictates the required Personal Protective Equipment (PPE) and immediate handling precautions. The compound is classified as a skin and eye irritant.[2][3]
Table 1: Hazard Identification and Required PPE
| Hazard Classification | GHS Hazard Statement | Required Minimum PPE |
|---|---|---|
| Skin Irritation (Category 2)[2][3] | H315: Causes skin irritation[4] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Serious Eye Irritation (Category 2A)[2][3] | H319: Causes serious eye irritation[4][5] | Safety glasses with side shields or chemical splash goggles. |
| Potential Aquatic Toxicity | H412: Harmful to aquatic life with long lasting effects | N/A (Engineering Control) |
Causality: The phosphonium cation and dimethyl phosphate anion contribute to the compound's reactivity and irritant properties. Direct contact with skin or eyes can lead to irritation.[2] Therefore, the use of appropriate PPE is non-negotiable. Always wash hands and any exposed skin thoroughly after handling.[3]
The Core Principle: Compliant Chemical Waste Management
Improper disposal, such as pouring this chemical down the drain, can pollute waterways and interfere with wastewater treatment systems.[6] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[7] While this specific compound is not explicitly listed as a "listed" hazardous waste, it may fall under the category of a "characteristic" hazardous waste depending on its specific properties (e.g., corrosivity, toxicity).
The most reliable and compliant method for disposal is to entrust it to a licensed environmental waste management company.[3][8] These firms have the permitted facilities, including high-temperature chemical incinerators equipped with afterburners and scrubbers, to destroy the chemical safely.[8]
Why is incineration necessary? The thermal decomposition of organophosphorus compounds can produce hazardous oxides of phosphorus.[9][10] A specialized incinerator ensures complete combustion at high temperatures while the scrubber system neutralizes these acidic byproducts, preventing their release into the atmosphere.
Step-by-Step Disposal Protocol
This protocol covers the segregation and containment of waste from the point of generation to its final collection container.
Waste Segregation at the Bench
Proper segregation is the foundation of safe disposal. Never mix incompatible waste streams. This compound is incompatible with strong oxidizing agents and bases.[9][10]
-
Designate a specific, clearly labeled waste container for this chemical. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
Associated Hazards: "Skin Irritant," "Eye Irritant"
-
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a sealable, chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle).
-
Solid Waste: Collect contaminated solid waste, such as pipette tips, gloves, and absorbent paper, in a separate, sealed plastic bag or container. This prevents accidental contact and cross-contamination.
-
Empty Containers: The original product container must also be disposed of as hazardous waste, as it will contain residual chemical.[8] Do not rinse the container into the sink. Seal the empty container and place it with the other waste for collection.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for handling waste generated from procedures involving this compound.
Caption: Figure 1. Decision workflow for proper waste segregation.
Storage Pending Disposal
Store the designated waste containers in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[3] Ensure containers are kept tightly closed to prevent the release of vapors and protect the material from moisture.[3] This storage area should be away from incompatible materials.
Spill Management & Emergency Procedures
Accidents happen. A clear and immediate response plan is crucial.
-
Evacuate & Ventilate: Ensure adequate ventilation.[3] For large spills, evacuate non-essential personnel from the immediate area.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1.
-
Contain the Spill: Prevent the spill from entering drains or waterways.[3] Use a suitable absorbent material, such as vermiculite or a commercial chemical absorbent pad, to collect the liquid.
-
Collect & Dispose: Scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If irritation persists, seek medical attention.[3]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]
-
By adhering to these systematic procedures, you uphold the principles of laboratory safety and environmental stewardship. This guide empowers you to manage this compound waste with the same level of scientific rigor you apply to your research.
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A Senior Application Scientist's Guide to Handling Tributyl(methyl)phosphonium Dimethyl Phosphate
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, field-proven safety and logistical protocols for handling Tributyl(methyl)phosphonium dimethyl phosphate (CAS RN: 20445-88-9). This document moves beyond a simple checklist, offering a framework for building a self-validating system of safety that protects you, your colleagues, and your research. The causality behind each recommendation is explained to foster a deep, intuitive understanding of safe laboratory practice.
Core Hazard Profile and Risk Assessment
This compound is an ionic liquid, a class of compounds often explored for their unique solvent and catalytic properties.[1][2] However, its utility is paired with specific hazards that demand rigorous control measures. The primary risks associated with this colorless to slightly yellow liquid are significant skin and eye irritation.[1][3]
A thorough risk assessment begins with understanding its formal hazard classification.
Table 1: GHS Classification for this compound
| Hazard Class | Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[3][4][5] |
The causality for stringent PPE protocols is rooted in these classifications. Direct contact with the liquid can compromise dermal integrity and cause serious, potentially lasting, eye damage. Furthermore, the compound is noted to be hygroscopic, meaning it readily absorbs moisture, which underscores the need for specific storage conditions to maintain its integrity and prevent unforeseen reactions.[3][6]
The Hierarchy of Controls: Engineering Safeguards and PPE
Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. Its effectiveness, however, is contingent on the implementation of preceding control measures.
Engineering and Administrative Controls: Your First Line of Defense
Before any PPE is selected, the workspace itself must be engineered for safety.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood or a glove box.[3] This is non-negotiable. Local exhaust ventilation is essential to prevent the generation and inhalation of any potential vapors or mists.[3]
-
Emergency Equipment: A fully functional safety shower and eyewash station must be located in immediate proximity to the handling area.[3] Their locations should be clearly marked and accessible.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is not a static choice but a dynamic risk-based decision. The following protocols represent the minimum standard for handling this substance.
Table 2: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye & Face | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger volumes (>50 mL) or when there is a significant risk of splashing. | Standard safety glasses are insufficient. The "Causes serious eye irritation" classification necessitates a complete seal around the eyes to protect from splashes and potential vapors.[3][7] |
| Hand | Nitrile gloves (minimum). Check manufacturer's compatibility charts for breakthrough times. Double-gloving is recommended for extended handling. | Gloves must be inspected for integrity before each use. The principle of causality dictates that proper doffing technique is as crucial as wearing them, to prevent contaminating skin with the glove's outer surface.[8] |
| Body | A fully buttoned, long-sleeved laboratory coat. | Provides a removable barrier to protect skin and personal clothing from incidental contact or small spills.[9] |
| Respiratory | Not typically required with proper engineering controls (fume hood). | If there is a failure in ventilation or a potential for aerosolization, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[7][9] This should be determined by a site-specific risk assessment. |
Operational and Disposal Plans: From Bench to Waste
A safe workflow is a continuous loop, from preparation and handling to decontamination and disposal. Each step is designed to validate the safety of the next.
Step-by-Step Safe Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, verify that the fume hood is operational and the sash is at the appropriate height. Ensure the safety shower and eyewash have been recently tested. Lay down absorbent, disposable bench paper to contain any minor drips.
-
Donning PPE: Put on PPE in the correct order to ensure complete coverage. This sequence minimizes the risk of cross-contamination.
Figure 1: PPE Donning Sequence -
Handling: Conduct all manipulations well inside the fume hood. Use glassware and equipment that are clean, dry, and compatible with the substance. Avoid any actions that could generate splashes or aerosols.
-
Post-Handling & Doffing: After handling is complete, securely close the primary container. Before leaving the immediate work area, remove PPE in the reverse order of donning, being careful not to touch your skin with contaminated surfaces.
Figure 2: PPE Doffing Sequence -
Decontamination: Immediately wash hands and forearms thoroughly with soap and water after removing gloves.[3]
Emergency Procedures: Immediate, Decisive Action
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[3]
In Case of a Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing the appropriate PPE (including double gloves and goggles), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials.
-
Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable decontaminating agent and wipe clean.
-
Prevent any spilled material from entering drains or waterways.[3]
Disposal Plan: Ensuring a Safe End-of-Life
All materials contaminated with this compound are considered hazardous waste.
Disposal must be conducted in strict accordance with all local, state, and national regulations.[3] Never dispose of this chemical down the drain. Contaminated containers must be treated as hazardous waste and disposed of through a licensed waste disposal company.[3][8]
By integrating these expert-validated protocols into your daily operations, you create a robust safety culture that protects both the researcher and the integrity of the research itself.
References
- TCI Chemicals. (2025). Safety Data Sheet: this compound.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 18954875. Retrieved from [Link]
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Lab Alley. (2019). Tributyl Phosphate Safety Data Sheet. Retrieved from [Link]
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
- Starshine Chemical. (n.d.). This compound.
- Valudor Products. (n.d.). Safety Data Sheet: tributyl phosphate.
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GOV.UK. (2025). Tributyl phosphate: incident management. Retrieved from [Link]
- Fisher Scientific. (2025). Safety Data Sheet: Tributyl phosphate.
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Chemsrc. (2025). CAS#:20445-88-9 | this compound. Retrieved from [Link]
- ChemicalBook. (2025). Tributyl phosphate - Safety Data Sheet.
- Stolarska, M., Smiglak, M., & Maciejewski, H. (2020). Ionic Liquids Toxicity—Benefits and Threats. International Journal of Molecular Sciences, 21(17), 6143.
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PubMed. (2020). Ionic Liquids Toxicity-Benefits and Threats. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
